4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
4-amino-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJSTFKEIBWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609076 | |
| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-13-3 | |
| Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The document outlines a robust and well-established synthetic pathway, commencing from readily available starting materials and proceeding through key intermediates. Each synthetic step is detailed with underlying chemical principles, causality behind experimental choices, and step-by-step protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this important pyrazole derivative.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals and agrochemicals stems from its versatile synthetic accessibility and its ability to engage in various biological interactions.[1][2] The specific target of this guide, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, incorporates key pharmacophoric features: a substituted pyrazole core, an amino group, and a carboxamide moiety. These functional groups offer multiple points for molecular recognition and interaction with biological targets, making it a valuable building block in the design of novel therapeutic agents. For instance, related pyrazole-3-carboxamide derivatives have shown potent activity against targets such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[3][4][5]
This guide will focus on a logical and efficient synthetic strategy that is both reproducible and scalable, providing the user with the necessary information to confidently undertake the preparation of this compound. The chosen pathway emphasizes the strategic introduction of functional groups and the rationale behind the selection of reagents and reaction conditions.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, suggests a convergent synthetic strategy. The primary disconnection is at the C4-amino group, which can be installed late in the synthesis via the reduction of a nitro group. The carboxamide functionality can be readily formed from the corresponding carboxylic acid. This leads to the key intermediate, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This intermediate, in turn, can be derived from a 1,5-dimethyl-1H-pyrazole-3-carboxylate ester through a nitration reaction. The pyrazole core itself is accessible through a classical cyclocondensation reaction.
The overall forward synthetic strategy is therefore conceptualized as a multi-step process:
-
Pyrazole Ring Formation: Construction of the 1,5-dimethyl-1H-pyrazole-3-carboxylate ester core.
-
Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Ester Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.
-
Amidation: Formation of the carboxamide from the carboxylic acid.
-
Nitro Group Reduction: Reduction of the 4-nitro group to the target 4-amino group.
This strategic sequence is designed to manage functional group compatibility and maximize yields at each step.
Synthetic Pathway Overview
The following diagram illustrates the proposed synthetic pathway for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Caption: Figure 1: Overall Synthetic Pathway
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis.
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
The construction of the pyrazole ring is a critical first step. The Knorr pyrazole synthesis, a reliable and widely used method, is employed here.[2] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.
Protocol:
-
To a stirred solution of methylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Causality of Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is relatively easy to remove.
-
Glacial Acetic Acid Catalyst: Facilitates the initial condensation between the hydrazine and the ketone.
-
Controlled Temperature: The initial dropwise addition at low temperature helps to control the exothermicity of the reaction.
Step 2: Synthesis of Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate
Nitration of the pyrazole ring is a key step to introduce the precursor for the amino group. The C4 position is typically susceptible to electrophilic substitution.
Protocol:
-
To a stirred solution of fuming nitric acid, cool to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate.
Causality of Choices:
-
Nitrating Mixture (HNO₃/H₂SO₄): The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Low Temperature: Nitration reactions are highly exothermic and controlling the temperature is crucial to prevent over-nitration and side reactions.
Step 3: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Hydrolysis of the ester to the carboxylic acid is a standard transformation.[2]
Protocol:
-
Dissolve ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Causality of Choices:
-
Mixed Solvent System (THF/Water): Ensures solubility of both the ester and the hydroxide salt.
-
Acidification: Protonates the carboxylate salt to precipitate the free carboxylic acid.
Step 4: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide
The conversion of the carboxylic acid to the carboxamide is efficiently achieved via an acid chloride intermediate.[6][7][8]
Protocol:
-
To 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent), add thionyl chloride (SOCl₂) in excess.
-
Reflux the mixture for 2-3 hours.
-
After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable solvent like dichloromethane.
-
In a separate flask, prepare a solution of concentrated ammonia in water and cool it to 0 °C.
-
Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Continue stirring at 0 °C for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.
Causality of Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Excess Ammonia: Acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Low Temperature for Amidation: Controls the reactivity of the acid chloride and minimizes side reactions.
Step 5: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
The final step is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Causality of Choices:
-
Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the reduction of nitro groups to amines.
-
Hydrogen Atmosphere: Provides the reducing agent for the catalytic cycle.
-
Celite Filtration: Safely and effectively removes the fine palladium catalyst from the reaction mixture.
Data Summary
The following table summarizes the expected outcomes for each synthetic step. Note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 | 80-90 |
| 2 | Ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate | C₈H₁₁N₃O₄ | 229.19 | 75-85 |
| 3 | 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid | C₆H₇N₃O₄ | 201.14 | 90-95 |
| 4 | 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | C₆H₈N₄O₃ | 200.15 | 85-95 |
| 5 | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | C₆H₁₀N₄O | 170.17 | 80-90 |
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The described methodology is robust and can be adapted for various scales of production.
References
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Bentham Science Publishers. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
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- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
This document provides a comprehensive technical overview of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and the broader therapeutic relevance of the 4-aminopyrazole-3-carboxamide scaffold.
Introduction and Strategic Importance
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole class of heterocyclic compounds, a structural motif frequently found in biologically active molecules.[1] While often supplied as a chemical building block for further synthetic elaboration, the core scaffold of 4-aminopyrazole-3-carboxamide is a critical pharmacophore in the development of targeted therapeutics, particularly in oncology.[2]
Recent research has highlighted derivatives of this scaffold as potent inhibitors of key cellular signaling proteins, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[3][4] These kinases are often dysregulated in various cancers, most notably in Acute Myeloid Leukemia (AML), making them high-value targets for drug development.[5] This guide will delve into the foundational chemistry of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, providing a basis for its application in the synthesis of next-generation kinase inhibitors and other advanced pharmaceutical agents.
Physicochemical and Safety Profile
Accurate identification and safe handling are paramount in a research setting. The fundamental properties of this compound are summarized below.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide |
| CAS Number | 1001500-41-9 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Canonical SMILES | CC1=NN(C)C(=C1N)C(=O)N |
| InChI Key | UMHVAZMWVVGRCV-UHFFFAOYSA-N |
Source: PubChem CID 20610441[6]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed. The Globally Harmonized System (GHS) classifications for related pyrazole carboxamide compounds indicate potential hazards that should be considered.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] |
| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[7] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[9]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate.[8]
-
Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing.[10]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
Synthesis and Chemical Elaboration
While specific, peer-reviewed synthesis protocols for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide are not extensively published, a robust and logical synthetic route can be constructed based on established methodologies for analogous compounds.[11][12] The most common strategy involves the initial construction of a 4-nitropyrazole intermediate, followed by a chemical reduction to yield the desired 4-amino functionality.
Representative Synthetic Workflow
The synthesis can be logically divided into three main stages: pyrazole ring formation, amidation of the carboxylic acid, and reduction of the nitro group. The causality behind this sequence is crucial: installing the sensitive amino group at the final step prevents unwanted side reactions during the more harsh conditions of ring formation and amidation.
Caption: A plausible multi-stage synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized methodology based on common procedures for this class of compounds.[11][12][13]
Stage 1 & 2: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide (Intermediate H)
-
Nitration & Cyclocondensation: A suitable β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, is first nitrated. The resulting nitro-β-ketoester is then subjected to a cyclocondensation reaction with methylhydrazine. This step is foundational, establishing the core pyrazole ring with the correct methylation pattern and the nitro group precursor.
-
Ester Hydrolysis: The ethyl ester (Compound E) is hydrolyzed to the corresponding carboxylic acid (Compound F) using a base like sodium hydroxide, followed by acidic workup.
-
Amidation: The carboxylic acid is activated, for instance with thionyl chloride or a peptide coupling agent like HATU, and then reacted with an ammonia source to form the carboxamide (Compound H). This amide functional group is a key feature for biological activity in many kinase inhibitors, often participating in hydrogen bonding with the target protein.[3]
Stage 3: Reduction to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (Final Product L)
-
Catalytic Hydrogenation (Preferred Method): The nitro-pyrazole intermediate (Compound H) is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). This method is often preferred for its clean conversion and simple workup.[12]
-
Chemical Reduction (Alternative): Alternatively, reduction can be achieved using metal salts like tin(II) chloride (SnCl₂) in an acidic medium.[12]
-
Workup and Purification: After completion, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure, and the crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.
Analytical Characterization
The structural confirmation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and its intermediates would rely on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected data can be inferred from closely related structures.[1][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): One would expect to see distinct singlets for the two methyl groups (N-CH₃ and C-CH₃). The protons of the primary amine (-NH₂) and the carboxamide (-CONH₂) would appear as broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Signals corresponding to the two methyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the amide would be expected.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), and a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹).[13]
-
MS (Mass Spectrometry): The molecular ion peak [M+H]⁺ would be expected at m/z 155.09, corresponding to the protonated form of the molecule (C₆H₁₁N₄O⁺).
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide lies in its role as a versatile scaffold for constructing potent enzyme inhibitors. The 4-amino group serves as a critical attachment point for larger, pharmacologically active moieties.
Targeting FLT3/CDK in Acute Myeloid Leukemia (AML)
Numerous studies have demonstrated that elaborating on the 4-amino position of the pyrazole ring can generate potent dual inhibitors of FLT3 and CDKs.[3][4]
-
Mechanism of Action: In AML, mutations can lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of myeloid precursor cells.[5] CDK enzymes, in turn, are master regulators of the cell cycle. Dual inhibition of FLT3 and CDKs can thus provide a powerful two-pronged attack: directly halting the primary oncogenic signaling from FLT3 while also arresting the cell cycle machinery controlled by CDKs.[4]
Caption: Binding mode of a 4-aminopyrazole inhibitor in a kinase active site.
-
Structural Rationale: The pyrazole-carboxamide core typically forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[3] The substituent attached to the 4-amino group is strategically designed to extend into an adjacent hydrophobic pocket, providing both additional binding affinity and selectivity for the target kinase over other kinases in the cell. The 1,5-dimethyl substitution pattern of the parent molecule contributes to the overall shape and vector of this R-group projection.
Conclusion
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is more than a simple chemical reagent; it is a strategically important starting material for the synthesis of complex and highly active pharmaceutical compounds. Its well-defined core structure, combined with a synthetically accessible amino "handle," makes it an ideal platform for generating libraries of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, properties, and the biological rationale for its use provides a solid foundation for innovation in modern drug discovery.
References
-
Wang, Y., Zhi, Y., Jin, Q., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link][3][11]
-
Wang, Y., Zhi, Y., Jin, Q., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link][4]
-
PubMed. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci., 20(22). Available at: [Link][5]
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PubChem. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Retrieved from [Link][6]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link][7]
-
Akcamur, Y., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 627-640. Available at: [Link]
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Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841. Available at: [Link][1]
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ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link][12]
-
Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. Available at: [Link][13]
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Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. Available at: [Link][2]
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- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Investigating the Mechanism of Action for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Roadmap for Target Identification and Validation
An In-depth Technical Guide
Abstract: The 4-aminopyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling proteins. While the specific compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, is not extensively characterized in public domain literature, its structure strongly suggests potential activity as a kinase inhibitor. This guide bypasses a speculative description of a non-established mechanism. Instead, it provides a comprehensive, field-proven roadmap for researchers and drug development professionals to systematically identify its molecular target(s) and elucidate its precise mechanism of action. We will outline a logical, multi-stage experimental workflow, from broad initial screening to specific cellular validation, grounded in the established success of similar chemical entities.
The 4-Aminopyrazole-3-carboxamide Scaffold: A Foundation for Potent and Selective Inhibitors
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The addition of an amino group at the 4-position and a carboxamide at the 3-position creates a specific pharmacophore with a demonstrated propensity for targeting ATP-binding sites.
Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of crucial oncogenic kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4] For instance, the compound FN-1501, which incorporates a 1H-pyrazole-3-carboxamide core, demonstrates nanomolar inhibitory activity against FLT3 and various CDKs, leading to apoptosis in acute myeloid leukemia (AML) cell lines.[4] Other derivatives have been engineered as highly selective CDK2 inhibitors.[5] This recurring activity profile provides a strong rationale for hypothesizing that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide likely functions by inhibiting one or more protein kinases.
The core scaffold typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The substituents on the pyrazole ring then dictate potency and selectivity by interacting with adjacent hydrophobic pockets.
Figure 1: Hypothetical binding mode of the pyrazole-carboxamide scaffold within a kinase ATP pocket.
A Phased Approach to Elucidating the Mechanism of Action
We propose a three-phase experimental strategy designed to efficiently move from broad, unbiased screening to a specific, validated mechanism. This workflow ensures that resources are used effectively and that each step builds logically on the last, creating a self-validating cascade of evidence.
Figure 2: A three-phase experimental workflow for mechanism of action elucidation.
Phase 1: Unbiased Target Discovery via Kinase Profiling
Causality: Before investing in specific assay development, it is crucial to understand the broader landscape of potential targets. A wide kinase panel screen is the most efficient method to identify primary targets and potential off-targets simultaneously. This unbiased approach prevents confirmation bias and can reveal unexpected activities that may be therapeutically relevant or sources of potential toxicity.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in 100% DMSO.
-
Service Provider: Engage a reputable commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers a comprehensive kinase screening panel (e.g., KINOMEscan™, Kinase HotSpot™).
-
Assay Concentration: Submit the compound for initial screening at a concentration of 1 µM or 10 µM. This concentration is high enough to detect moderate-affinity interactions without being confounded by non-specific effects.
-
Data Analysis: The primary output will be a list of kinases showing significant inhibition (e.g., >90% inhibition or a low percent of control). This data identifies a shortlist of high-priority "hits" for further investigation.
Phase 2: In Vitro Validation and Potency Determination
Causality: Once primary hits are identified, the next critical step is to validate the interaction and quantify the compound's potency. This is achieved by generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 is a gold-standard metric for comparing compound potency and is essential for guiding further studies.
Experimental Protocol: ADP-Glo™ Kinase Assay (Example for FLT3)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of enzyme activity.
-
Kinase Reaction Preparation:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing active FLT3 kinase and a suitable peptide substrate like AXLtide).
-
Add 0.5 µL of the test compound serially diluted in DMSO, followed by 2 µL of kinase assay buffer. Final compound concentrations should range from 1 nM to 100 µM.
-
Include "no enzyme" (negative) and "DMSO only" (positive) controls.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
-
Data Presentation: Representative Kinase Selectivity Data
| Kinase Target | IC50 (nM) | Description |
| FLT3 | 1.2 | Primary Target Hit |
| FLT3 (D835Y) | 4.8 | Mutant variant, common in AML |
| CDK2 | 75 | Moderate off-target activity |
| CDK4 | 98 | Moderate off-target activity |
| VEGFR2 | > 10,000 | No significant activity |
Table 1: Hypothetical quantitative data from in vitro kinase assays, demonstrating how results would be structured to show potency and selectivity.
Phase 3: Cellular Target Engagement and Pathway Analysis
Causality: An in vitro IC50 demonstrates biochemical potency but does not prove that the compound can enter cells and engage its target in a physiological context. Cellular assays are essential to validate the mechanism of action. A Western blot measuring the phosphorylation of a direct downstream substrate of the target kinase is a definitive method to confirm target engagement.
Experimental Protocol: Western Blot for p-STAT5 in MV4-11 Cells
MV4-11 is an AML cell line endogenously expressing an FLT3 internal tandem duplication (FLT3-ITD) mutation, leading to constitutive activation of the kinase and its downstream signaling partner, STAT5.
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere/stabilize.
-
Treat cells with increasing concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. A dose-dependent decrease in the p-STAT5 signal would confirm cellular inhibition of FLT3.
-
Figure 3: Signaling pathway diagram illustrating the inhibition of FLT3 and downstream STAT5 phosphorylation.
Conclusion and Future Directions
This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By leveraging the known pharmacology of the 4-aminopyrazole-3-carboxamide scaffold, we propose a logical progression from broad target screening to specific biochemical and cellular validation. Successful execution of this workflow will not only identify the primary molecular target but also quantify the compound's potency and confirm its ability to engage the target in a disease-relevant cellular context.
Future work would involve expanding the selectivity profiling, investigating mechanisms of potential resistance, and initiating pharmacokinetic and in vivo efficacy studies based on the validated cellular mechanism. This systematic approach ensures a high degree of scientific integrity and provides the critical data necessary for advancing a novel chemical entity through the drug discovery pipeline.
References
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- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
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- PubMed. (2021, April 5). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors.
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A Technical Guide to the Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Derivatives
Introduction
The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide have emerged as potent inhibitors of various kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3), making them attractive candidates for the development of novel therapeutics, particularly in oncology for conditions like acute myeloid leukemia (AML).[3] The strategic placement of the amino group at the C4 position, the carboxamide at C3, and the N-methyl groups provides a versatile platform for generating diverse chemical libraries with fine-tuned biological activities.
This in-depth technical guide provides a comprehensive overview of the prevailing synthetic strategies for constructing these valuable compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and provides detailed, field-tested protocols for key transformations. It is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and practical understanding of this synthetic pathway.
Core Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives is most effectively approached through a convergent, multi-step sequence. The core logic involves the initial construction and functionalization of the pyrazole ring, followed by the installation of the critical amino and carboxamide moieties.
A typical retrosynthetic disconnection reveals a key intermediate: a 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This intermediate strategically positions precursors for the final functional groups. The nitro group serves as a reliable precursor to the amine via reduction, and the carboxylic acid is readily converted to the desired carboxamide through standard amide coupling reactions.
The overall forward synthesis, therefore, logically proceeds through the following key stages:
-
Pyrazole Ring Formation: Construction of the foundational 1,5-dimethyl-1H-pyrazole-3-carboxylic acid or its ester equivalent.
-
C4-Nitration: Electrophilic nitration to install the nitro group at the C4 position.
-
Reduction of the Nitro Group: Conversion of the 4-nitro group to the 4-amino group.
-
Amide Bond Formation: Coupling of the pyrazole-3-carboxylic acid with a desired amine to yield the final carboxamide derivative.
The following workflow diagram provides a high-level visualization of this synthetic pathway.
Caption: General workflow for the synthesis of the target pyrazole carboxamides.
Pillar 1: Synthesis of the Pyrazole Core
The most robust and widely applicable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] For the target scaffold, this involves the reaction of ethyl acetoacetate with methylhydrazine.
Causality of Experimental Choices:
-
Reactants: Ethyl acetoacetate provides the C3-C4-C5 backbone of the pyrazole ring, including the precursor to the C3-carboxylic acid. Methylhydrazine serves as the source of the two nitrogen atoms, with the methyl group directly installing the N1-methyl substituent.
-
Regioselectivity: The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. In this case, the reaction of ethyl acetoacetate with methylhydrazine predominantly yields the desired 1,5-dimethyl-3-carbethoxy-pyrazole. This selectivity is governed by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the one not bearing the methyl group) on the more electrophilic ketone carbonyl of the ethyl acetoacetate, followed by cyclization.
Pillar 2: C4-Nitration and Subsequent Reduction
Step 2a: Electrophilic Nitration
With the pyrazole core established, the next critical step is the introduction of a nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction.
Causality of Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of side products. The pyrazole ring is electron-rich and thus highly activated towards electrophilic substitution, making the reaction proceed readily.[4] The C4 position is the most electronically favorable site for substitution.
Step 2b: Reduction of the 4-Nitro Group
The conversion of the 4-nitro group to the essential 4-amino group is a pivotal step. Several reduction methods are available, with the choice often depending on the scale of the reaction and the presence of other functional groups.[5]
Key Methodologies:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. It offers high yields and simple work-up, as the only byproduct is water.
-
Transfer Hydrogenation: An alternative for laboratories not equipped for high-pressure hydrogenation is transfer hydrogenation. This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C.[6] It is generally safer to handle on a laboratory scale.
-
Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective but can involve more strenuous aqueous work-ups to remove metal salts.
The choice of a mild reduction method like catalytic hydrogenation is often preferred to avoid potential side reactions.[7]
Pillar 3: Amide Bond Formation
The final key transformation is the formation of the carboxamide bond at the C3 position. This involves coupling the 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with a primary or secondary amine (R-NH₂). Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.[8]
Common Activation Strategies:
-
Conversion to Acyl Chloride: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate.[1][3] This intermediate readily reacts with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[3]
-
Use of Coupling Reagents: A milder and very common approach involves the use of carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like Hydroxybenzotriazole (HOBt).[9] This method is particularly useful for sensitive substrates and proceeds through a more stable active ester intermediate, minimizing side reactions.[9]
Caption: Comparison of two common amide bond formation strategies.
The acyl chloride method is robust and cost-effective, while the EDC/HOBt method offers greater compatibility with sensitive functional groups and helps preserve stereochemical integrity if chiral amines are used.[9]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis.
Protocol 1: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
This protocol combines ring formation, hydrolysis, and nitration.
-
Ring Formation & Hydrolysis:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC, observing the consumption of ethyl acetoacetate.
-
After cooling, add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl. The resulting precipitate (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) is collected by filtration, washed with cold water, and dried.
-
-
Nitration:
-
Caution: Handle concentrated acids with extreme care in a fume hood.
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add the dried 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
-
To this solution, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum to yield 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid.[6]
-
Expected Outcome: A pale yellow to off-white solid. Purity can be checked by ¹H NMR.
-
Protocol 2: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid
This protocol describes the reduction of the nitro group via transfer hydrogenation.
-
Reaction Setup:
-
In a round-bottom flask, suspend 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol.
-
Add palladium on carbon (10% Pd/C, 0.05 eq by weight) to the suspension.
-
To this mixture, add ammonium formate (5.0 eq) in portions at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitoring: The reaction progress can be followed by TLC until the starting nitro compound is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
Expected Outcome: A solid product, with purity confirmed by NMR and mass spectrometry.
-
Protocol 3: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (Amide Coupling Example)
This protocol uses the thionyl chloride method for amide bond formation.
-
Acyl Chloride Formation:
-
Suspend 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (e.g., ammonia in solution, or another primary/secondary amine, 1.2 eq) and triethylamine (2.0 eq) in DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (if the product is base-stable), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivative.
-
Data Summary
The following table provides representative data for the key transformations described. Yields and conditions may vary based on the specific substrate and scale.
| Step | Key Transformation | Typical Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole Nitration | HNO₃ / H₂SO₄ | - | 0 - 25 | 3 - 4 | 80 - 90 |
| 2 | Nitro Reduction | Pd/C, H₂ or NH₄HCO₂ | Methanol | 25 - 65 | 1 - 3 | 85 - 95 |
| 3a | Amide Coupling (SOCl₂) | SOCl₂, Amine, TEA | DCM | 0 - 25 | 2 - 16 | 70 - 90 |
| 3b | Amide Coupling (EDC) | EDC, HOBt, Amine, DIPEA | DMF | 25 | 12 - 24 | 65 - 85 |
Conclusion
The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives is a well-established and versatile process that provides access to a class of compounds with significant therapeutic potential.[3] The strategy hinges on a logical sequence of pyrazole ring formation, regioselective nitration, efficient nitro group reduction, and robust amide bond formation. By understanding the chemical principles behind each step—from the generation of the nitronium ion to the activation of the carboxylic acid—researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of novel compounds for drug discovery and development. The methodologies presented herein provide a solid and reliable foundation for these synthetic endeavors.
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An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Compounds
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to the development of a wide array of biologically active compounds.[5][6] When combined with a carboxamide moiety, the resulting pyrazole carboxamide core structure gives rise to compounds with a remarkable diversity of therapeutic and practical applications.[7][8][9] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
One of the most well-known applications of pyrazole carboxamide derivatives is in the realm of anti-inflammatory therapeutics, exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[10][11][12]
Mechanism of Action: Selective Prostaglandin Synthesis Blockade
Inflammation, pain, and fever are significantly mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11][13] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[13]
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[12] Pyrazole carboxamide compounds like Celecoxib, however, achieve their therapeutic effect through the selective inhibition of COX-2.[10][13][14] The chemical structure of these compounds allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the COX-1 active site.[13] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[13]
Caption: Selective inhibition of COX-2 by pyrazole carboxamides.
Structure-Activity Relationship (SAR) for COX-2 Inhibition
The selectivity of pyrazole carboxamides for COX-2 is dictated by specific structural features. For diaryl-substituted pyrazoles like Celecoxib, the presence of a sulfonamide group is crucial.[11] This group interacts with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[12] Additionally, the trifluoromethyl group on the pyrazole ring contributes to the overall binding affinity and selectivity.[10]
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrazole carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective anticancer agents.[2][15] These compounds exert their effects by targeting various key players in cancer cell proliferation, survival, and division, most notably protein kinases.[16][17]
Kinase Inhibition: A Dominant Mechanism
Many pyrazole carboxamide derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16][17]
Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for mitotic progression, and their abnormal expression is linked to chromosomal instability in cancer cells.[18] Several N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora A and B kinases.[18][19] For instance, compound 10e demonstrated significant inhibitory activity against Aurora-A kinase and potent antiproliferative effects against HCT116 and MCF-7 cancer cell lines.[19] The mechanism involves the induction of G2/M cell cycle arrest and an increase in polyploidy, which are characteristic outcomes of Aurora kinase inhibition.[18]
| Compound | Target Kinase | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Aurora-A Kinase IC50 (µM) |
| 10e | Aurora-A | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |
| 6k | Aurora A/B | - | - | 0.0163 (A), 0.0202 (B) |
Data synthesized from multiple sources.[18][19]
FGFR and FLT3 Inhibition
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) and Fms-like tyrosine kinase 3 (FLT3) is implicated in various cancers, including acute myeloid leukemia (AML).[20][21] Researchers have designed 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors that are effective against both wild-type and drug-resistant gatekeeper mutants.[20] Similarly, 1H-pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against FLT3 and its mutants.[21]
Caption: Experimental workflow for anticancer activity assessment.
Induction of Apoptosis and Autophagy
Beyond kinase inhibition, some pyrazole carboxamide derivatives can induce programmed cell death (apoptosis) or autophagy in cancer cells.[22] For example, certain 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have been shown to suppress the growth of A549 lung cancer cells by inducing either apoptosis or autophagy, depending on the specific substitutions on the molecule.[22]
Antifungal Activity: Disrupting Fungal Respiration
In the agricultural sector, pyrazole carboxamides are a cornerstone of modern fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[23][24][25]
Mechanism of Action: SDHI Fungicides
Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[24] By inhibiting SDH, pyrazole carboxamide fungicides block cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[24] This targeted mechanism of action makes them highly effective against a broad spectrum of plant pathogenic fungi.[23][26][27]
| Compound | Target Organism | EC50 (µg/mL) |
| 11ea | Rhizoctonia cerealis | 0.93 |
| 8j | Alternaria solani | 3.06 |
| 8e | Rhizoctonia solani | 0.012 |
| 7d | Rhizoctonia solani | 0.046 |
| 12b | Rhizoctonia solani | 0.046 |
Data synthesized from multiple sources.[25][26][27][28]
Structure-Activity Relationship (SAR) for SDHI Activity
The antifungal potency of pyrazole-4-carboxamide SDHIs is highly dependent on the substituents on the pyrazole ring and the carboxamide nitrogen.[1][28] Molecular docking studies have shown that these compounds bind to the ubiquinone-binding site of the SDH enzyme.[26][28] The pyrazole ring and the carboxamide linker are essential for this interaction, while modifications to the peripheral aromatic rings can significantly modulate the antifungal spectrum and potency.[26] For example, the presence of a difluoromethyl group on the pyrazole ring has been shown to increase antifungal activity.[26]
Other Notable Biological Activities
The versatility of the pyrazole carboxamide scaffold extends to other therapeutic areas as well.
Cannabinoid Receptor Antagonism
Certain pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), were developed as potent and selective antagonists of the cannabinoid CB1 receptor.[29][30][31][32] These compounds were initially investigated for the treatment of obesity and related metabolic disorders.[33] The key structural requirements for CB1 receptor antagonistic activity include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[29][30]
Antimicrobial and Antitubercular Activities
Novel pyrazole carboxamide derivatives have also been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities.[4][7][8] Some of these compounds have demonstrated significant inhibitory activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[8]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of pyrazole carboxamide compounds on cancer cell lines.
1. Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7, HCT116) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare a stock solution of the pyrazole carboxamide compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the inhibitory activity of pyrazole carboxamide compounds against a specific protein kinase.
1. Reagent Preparation:
-
Prepare the kinase reaction buffer, which typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and a source of ATP.
-
Reconstitute the purified kinase enzyme and the specific substrate peptide according to the manufacturer's instructions.
2. Compound Preparation:
-
Prepare serial dilutions of the pyrazole carboxamide compound in the kinase reaction buffer.
3. Kinase Reaction:
-
In a 96-well plate, add the test compound, the kinase enzyme, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
4. Detection:
-
Stop the kinase reaction.
-
Add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Incubate for the recommended time to allow the luminescent signal to develop.
5. Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The pyrazole carboxamide scaffold is a remarkably versatile and enduringly important motif in the fields of drug discovery and agrochemical development. From the selective inhibition of COX-2 for anti-inflammatory effects to the targeted disruption of key oncogenic kinases and fungal respiration, these compounds have demonstrated a profound and diverse range of biological activities. The continued exploration of structure-activity relationships and the application of robust experimental evaluation workflows will undoubtedly lead to the discovery of new and improved pyrazole carboxamide-based agents to address unmet medical and agricultural needs.
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The 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Scaffold: A Technical Guide to a Privileged Core in Kinase Inhibition
Abstract
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging biological targets. Within this class, the 4-amino-1H-pyrazole-3-carboxamide core structure has emerged as a highly effective framework for the design of potent and selective protein kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, using 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide as a focal point for discussion. We will explore the synthetic chemistry, mechanism of kinase inhibition, structure-activity relationships (SAR), and the established experimental protocols for evaluating compounds based on this core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases, which regulate the majority of cellular pathways, are among the most critical targets in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The pyrazole scaffold is a key player in this field, with eight U.S. FDA-approved kinase inhibitors featuring this heterocyclic ring, including Crizotinib, Ruxolitinib, and Encorafenib.
The success of the pyrazole core can be attributed to several key features:
-
Synthetic Tractability: The pyrazole ring and its derivatives can be synthesized through robust and well-established chemical methodologies, allowing for extensive structural diversification.
-
Drug-like Properties: Pyrazole-containing compounds generally possess favorable physicochemical properties, contributing to better pharmacokinetics.
-
Versatile Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties.
-
Key Hinge-Binding Motif: The pyrazole core, particularly the aminopyrazole substructure, is adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many Type I kinase inhibitors.
This guide focuses specifically on the 4-amino-1H-pyrazole-3-carboxamide scaffold. The amino group at the C4 position and the carboxamide at C3 provide crucial vectors for establishing interactions within the ATP pocket and for attaching various substituents to modulate potency, selectivity, and physical properties. The subject molecule, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide , serves as a simple yet illustrative example of this core, with methyl groups at the N1 and C5 positions. While specific kinase activity data for this exact compound is not extensively published, its structure provides an excellent platform to discuss the impact of substitutions on this powerful kinase inhibitor template.
Synthetic Strategies for 4-Amino-1H-pyrazole-3-carboxamide Derivatives
The synthesis of 4-amino-1H-pyrazole-3-carboxamide derivatives typically follows a multi-step sequence starting from readily available precursors. The general strategy involves the construction of a 4-nitropyrazole intermediate, which is subsequently reduced to the key 4-amino pyrazole.
A representative synthetic pathway is outlined below. This process is adaptable for creating a library of analogues by varying the amine used for amide bond formation and the alkylating agent for the N1 position.
Protocol 1: General Synthesis of 4-Amino-N-aryl-1H-pyrazole-3-carboxamides
Step 1: Amide Bond Formation
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in an appropriate aprotic solvent such as Tetrahydrofuran (THF).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) and slowly add oxalyl chloride or thionyl chloride at 0°C to form the acid chloride.
-
Stir the reaction at room temperature for 1-2 hours until acid chloride formation is complete.
-
In a separate flask, dissolve the desired primary or secondary amine in pyridine or THF with a non-nucleophilic base (e.g., triethylamine).
-
Slowly add the solution of the acid chloride to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting N-substituted-4-nitro-1H-pyrazole-3-carboxamide by column chromatography.
Step 2: N-Alkylation (e.g., Methylation)
-
Dissolve the N-substituted-4-nitro-1H-pyrazole-3-carboxamide in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Add the alkylating agent (e.g., methyl iodide for N1-methylation) and stir the mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the N-alkylated product by chromatography.
Step 3: Nitro Group Reduction
-
Dissolve the N-alkylated-4-nitropyrazole-3-carboxamide in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction under a hydrogen atmosphere (or with the transfer hydrogenation reagent) at room temperature for 2-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the final 4-amino-1-alkyl-N-substituted-1H-pyrazole-3-carboxamide.
Mechanism of Kinase Inhibition and Structure-Activity Relationships (SAR)
The 4-aminopyrazole-3-carboxamide scaffold typically acts as a Type I kinase inhibitor, competing with endogenous ATP for binding to the active form of the kinase. The core structure makes several key interactions with the ATP binding site.
Key Binding Interactions
Molecular docking studies of various inhibitors based on this scaffold reveal a conserved binding mode:
-
Hinge Interaction: The N1 nitrogen of the pyrazole ring and the adjacent 4-amino group form two or three critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region. This interaction is the primary anchor for the inhibitor.[1][2]
-
Hydrophobic Pockets: Substituents on the pyrazole ring and the carboxamide nitrogen project into adjacent hydrophobic pockets, influencing potency and selectivity.
-
Solvent Front: The carboxamide oxygen often points towards the solvent-exposed region, providing a point for introducing solubilizing groups.
Structure-Activity Relationship (SAR) Analysis
The kinase inhibitory profile of compounds with the 4-amino-1H-pyrazole-3-carboxamide core is highly dependent on the nature of the substituents at the N1, C5, and carboxamide positions.
| Position | Substituent (Example) | General Impact on Activity | Rationale & Causality |
| N1 | Methyl (as in topic compound) | Often crucial for potency. Small alkyl groups are generally preferred. | The N1-substituent projects into a hydrophobic pocket. A methyl group can fill this pocket effectively without steric hindrance. Larger or more polar groups may be detrimental unless they can form specific favorable interactions. |
| C5 | Methyl (as in topic compound) | Can influence selectivity and potency. | Similar to the N1 position, this substituent also occupies a hydrophobic region. Modulating its size can fine-tune the fit within the pocket and differentiate between closely related kinases. |
| 4-Amino | Unsubstituted (-NH₂) | Essential for hinge binding. | This group acts as a hydrogen bond donor. Substitution is generally not tolerated as it disrupts the critical anchoring interaction with the kinase hinge. |
| 3-Carboxamide | N-Aryl or N-Heteroaryl | Major determinant of potency and selectivity. | This vector points towards the "selectivity pocket" near the gatekeeper residue. Large, hydrophobic, and appropriately shaped groups here are critical for achieving high potency and for differentiating between kinases with different gatekeeper residues (e.g., threonine vs. methionine).[3] |
For example, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), modifications to the N-aryl group of the carboxamide led to dramatic changes in potency.[4][5] A large, fused heterocyclic system attached via the carboxamide was found to be critical for potent FLT3 inhibition.[5] Similarly, for CDK14 inhibitors, the substituent on the carboxamide was key to achieving covalent engagement with a nearby cysteine residue.[6]
Experimental Evaluation of Kinase Inhibitory Activity
A tiered approach is typically used to characterize the biological activity of novel pyrazole-based kinase inhibitors, moving from biochemical assays to cell-based models and finally to in vivo studies.
Protocol 2: In Vitro Kinase Activity Assay (Biochemical)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Assay Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, or a luminescence-based assay like Kinase-Glo®. These assays measure the phosphorylation of a substrate peptide by the kinase.
-
Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer, and the test compound (e.g., 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. b. In a 384-well plate, add the kinase and the substrate. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent (e.g., a labeled antibody that recognizes the phosphorylated substrate). g. Read the plate on a suitable plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to controls. The concentration-response data is then fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 3: Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Assay Principle: Assays like CellTiter-Glo® (measures cellular ATP levels as an indicator of viability) or MTT/XTT assays (measures metabolic activity) are commonly used.
-
Materials: A relevant cancer cell line (e.g., MV4-11 for FLT3 inhibitors), cell culture medium, serum, and the test compound.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a period of time, typically 72 hours. d. Add the viability reagent according to the manufacturer's protocol. e. Read the plate on a luminometer or spectrophotometer.
-
Data Analysis: Calculate the percent viability relative to vehicle-treated cells and determine the GI₅₀ or IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
Conclusion and Future Directions
The 4-amino-1H-pyrazole-3-carboxamide scaffold is a validated and highly fruitful starting point for the design of novel kinase inhibitors. Its synthetic accessibility and favorable binding properties make it an attractive core for targeting a wide range of kinases. While the specific biological profile of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is not widely documented, its structure embodies the fundamental principles of this inhibitor class. The N1- and C5-methyl groups provide a simple hydrophobic substitution pattern, and the core scaffold provides the essential hinge-binding elements.
Future work in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety. This can be achieved through structure-based design, targeting unique features of the ATP-binding site, or by developing covalent or allosteric inhibitors that leverage this versatile core. The continued exploration of diverse substituents at the carboxamide position will undoubtedly yield novel inhibitors with unique therapeutic potential across oncology, inflammation, and other disease areas.
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Gray, N. S., et al. (2022). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. European Journal of Medicinal Chemistry, 238, 114468. Available at: [Link]
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Li, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4339. Available at: [Link]
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Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
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Lin, T., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. Available at: [Link]
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The Structure-Activity Relationship of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet promising scaffold: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide . While direct, comprehensive SAR studies on this exact molecule are not extensively published, this document synthesizes data from closely related analogues to provide a robust framework for researchers in drug discovery. By examining the roles of each substituent and functional group, we can infer the key determinants of biological activity and guide the rational design of novel therapeutics, particularly in the realm of kinase inhibition.
The Core Scaffold: An Overview of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
The molecule at the heart of this guide is a substituted pyrazole characterized by an amino group at the C4 position, a carboxamide at C3, and methyl groups at the N1 and C5 positions. The inherent chemical properties of this scaffold, including its hydrogen bonding capabilities and rigid structure, make it an attractive starting point for library synthesis and lead optimization.
Molecular Structure:
Caption: Chemical structure of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Synthetic Strategy: A Plausible Route to the Core Scaffold
The synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide can be approached through a multi-step sequence, common for this class of compounds. The following protocol is a representative example based on established pyrazole chemistry.[1][2][3]
Experimental Protocol: Synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
-
Step 1: Pyrazole Ring Formation. The synthesis would likely begin with the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
-
Step 2: Nitration at C4. The formed pyrazole is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C4 position.
-
Step 3: N-Methylation. The N1 position of the pyrazole ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
Step 4: Amidation of the Carboxylic Acid. The carboxylic acid at C3 is converted to a carboxamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[4]
-
Step 5: Reduction of the Nitro Group. The final step involves the reduction of the nitro group at C4 to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium catalyst or by using a reducing agent like tin(II) chloride.
Caption: A plausible synthetic workflow for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Biological Context and Therapeutic Potential: A Focus on Kinase Inhibition
The 4-aminopyrazole-3-carboxamide scaffold is a "privileged structure" in the field of kinase inhibition.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several approved and investigational drugs targeting kinases are based on pyrazole cores.
Research on structurally related compounds strongly suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide would likely exhibit inhibitory activity against various protein kinases.[6] Key targets for this scaffold include:
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.[6][7]
The core scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive kinase inhibitors.[1]
Caption: The potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Analysis: An Inferential Approach
While specific SAR data for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is limited, we can extrapolate from published studies on analogous series to understand the contribution of each component of the molecule to its biological activity.[1][6][7][8]
The Pyrazole Core and N1-Methyl Group
The pyrazole ring serves as a rigid scaffold, correctly positioning the substituents for interaction with the target protein. The N1-methyl group is likely to influence both potency and selectivity. In many kinase inhibitor series, substitution at this position can modulate interactions with the solvent-exposed region of the ATP-binding pocket.[9]
The C5-Methyl Group
The C5-methyl group is expected to contribute to the hydrophobic interactions within the ATP-binding site. Its size and lipophilicity can influence the overall binding affinity and selectivity profile of the compound.
The C4-Amino Group: A Key Hinge-Binder
The 4-amino group is arguably the most critical pharmacophoric element. In related 4-aminopyrazole-3-carboxamide kinase inhibitors, this group often forms one or more hydrogen bonds with the kinase hinge region.[1][6] The presence of an unsubstituted amino group allows for this crucial interaction.
-
SAR Insight: Modification of the 4-amino group with larger substituents, such as heterocyclic rings, has been shown to be critical for potent inhibition of kinases like FLT3 and CDKs in other series.[1][6] This suggests that while the unsubstituted amino group in our core molecule can act as a hinge binder, its potency might be lower compared to more decorated analogs.
The C3-Carboxamide Moiety
The C3-carboxamide group is another key feature for kinase inhibition. It can act as both a hydrogen bond donor and acceptor, forming additional interactions with the kinase.[8]
-
SAR Insight: The orientation of the carboxamide is crucial for activity. Modifications to the amide nitrogen with various substituents can significantly impact potency and selectivity by exploring different regions of the ATP-binding pocket.
Table 1: Inferred SAR Summary for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
| Molecular Fragment | Postulated Role in Kinase Inhibition | Potential for Modification |
| Pyrazole Core | Rigid scaffold for optimal substituent orientation | Generally conserved |
| N1-Methyl Group | Modulates solvent-exposed interactions; influences selectivity | Amenable to variation (e.g., larger alkyl or cyclic groups) |
| C5-Methyl Group | Hydrophobic interactions in the ATP-binding pocket | Can be varied to probe hydrophobic pockets |
| C4-Amino Group | Key hydrogen bond donor to the kinase hinge region | Highly sensitive to substitution; larger groups may enhance potency |
| C3-Carboxamide | Hydrogen bond donor/acceptor; interacts with the ribose pocket | Amide nitrogen can be substituted to explore further interactions |
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and its analogs, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagents: Recombinant kinase (e.g., FLT3, CDK2), substrate peptide, ATP, and the test compound.
-
Procedure: a. The kinase, substrate, and test compound are incubated together in an appropriate buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Lines: A relevant cancer cell line (e.g., MV4-11 for AML, which is dependent on FLT3 signaling).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours). c. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. d. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). e. The absorbance is measured using a plate reader.
-
Data Analysis: The GI50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Computational Modeling: Predicting Binding Modes
Molecular docking studies can provide valuable insights into the potential binding mode of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide within the ATP-binding site of a target kinase.[1]
Caption: A typical workflow for molecular docking studies.
A docking simulation would likely predict that the 4-amino group forms a hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, while the carboxamide interacts with residues in the ribose-binding pocket. The methyl groups would be predicted to occupy hydrophobic pockets within the active site.
Conclusion and Future Directions
Future research should focus on the synthesis and biological evaluation of this core scaffold and a library of its analogs to validate the inferred SAR presented in this guide. Systematic modification of the N1- and C5-methyl groups, as well as exploration of substitutions on the 4-amino and 3-carboxamide moieties, will be crucial for developing potent and selective drug candidates.
References
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(19), 3528. [Link]
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Lu, T., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-26. [Link]
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Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central, PMC6801655. [Link]
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ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... [Link]
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Lin, T., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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Kandeel, K., & B, A. K. (2023). Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][5][6]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. ResearchGate. [Link]
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Kasimogullari, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]
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Taha, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
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Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 247-270. [Link]
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Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(11), 2539. [Link]
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Xiong, L., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4065-4076. [Link]
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"in vitro studies with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide"
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Molecules incorporating this five-membered heterocycle have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this broad class, the 4-aminopyrazole-3-carboxamide core is particularly noteworthy. It serves as a critical pharmacophore in numerous targeted therapies, particularly as a "hinge-binding" motif for various protein kinases.[3][4]
This guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide .[5] While extensive public data on this precise molecule is limited, its structural architecture strongly suggests a rich potential for biological activity, mirroring that of its close chemical relatives. The strategic placement of the amino group at position 4, the carboxamide at position 3, and the dimethyl substitution pattern provides a unique electronic and steric profile ripe for investigation.
This document serves as a comprehensive roadmap for the in vitro characterization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Drawing from established methodologies and the known activities of analogous compounds, we will outline a logical, multi-pronged approach to elucidate its primary mechanisms of action, focusing on two key areas where its scaffold has proven most potent: kinase inhibition and anti-inflammatory pathways. This guide is designed for researchers and drug development professionals, providing not only step-by-step protocols but also the scientific rationale underpinning each experimental choice.
Part 1: Characterization of Kinase Inhibitory Activity
Scientific Rationale: The 1H-pyrazole-3-carboxamide framework is a well-established ATP-competitive inhibitor of multiple kinase families, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][6] These kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers, particularly acute myeloid leukemia (AML).[4][6] Analogs of our target compound have shown nanomolar potency against these targets.[3][4] Therefore, the primary and most critical in vitro evaluation is to determine if 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide retains this activity.
Initial Target Identification: Broad-Spectrum Kinase Panel
The most efficient first step is an unbiased screen to identify the compound's primary kinase targets and assess its selectivity. A binding assay, such as the KINOMEscan™ platform, is ideal. This competition-based assay quantifies the ability of the test compound to displace a ligand from the active site of over 400 kinases, providing a comprehensive selectivity profile. This initial screen prevents erroneous assumptions and guides the subsequent, more focused mechanistic studies.
Mechanistic Deep Dive: FLT3 and CDK Inhibition
Based on the potent activity of structurally similar molecules[3][4], a focused investigation into FLT3 and CDK inhibition is warranted.
A. Biochemical Potency (IC50 Determination)
The objective here is to quantify direct enzyme inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and high-throughput method for this purpose.
Protocol 1: HTRF-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, dilute these into the appropriate kinase assay buffer to achieve the final desired concentrations with a constant DMSO concentration (typically ≤1%).
-
Reconstitute recombinant human FLT3 and CDK2/Cyclin E1 enzymes in their respective assay buffers.
-
Prepare substrate solutions (e.g., a biotinylated peptide for FLT3, Histone H1 for CDK2) and ATP at a concentration close to the Km for each enzyme.
-
-
Assay Execution (384-well plate format):
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the enzyme/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature. The precise time should be within the linear range of the reaction, determined during assay validation.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled secondary antibody (e.g., anti-GST).
-
Incubate for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Cellular Target Engagement and Pathway Analysis
Biochemical activity must be confirmed in a cellular context. This validates that the compound is cell-permeable and engages its target in a physiological environment. Western blotting is the gold-standard method for this purpose.
Protocol 2: Western Blot for Phospho-Protein Inhibition
-
Cell Culture and Treatment:
-
Culture MV4-11 cells, an AML cell line with an endogenous FLT3-ITD mutation, in IMDM with 10% FBS.[3]
-
Seed cells in 6-well plates at a density of 1x10^6 cells/mL.
-
Treat cells with increasing concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., 0, 10, 100, 1000 nM) for 4 hours. Include a known FLT3/CDK inhibitor like Sorafenib or AT7519 as a positive control.[3]
-
-
Lysate Preparation:
-
Harvest cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-FLT3 (Tyr591)
-
Total FLT3
-
p-STAT5 (Tyr694)
-
p-ERK1/2 (Thr202/Tyr204)
-
p-Rb (Ser780) (a direct CDK substrate)[3]
-
β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Data Presentation and Visualization
Quantitative results should be summarized for clarity.
Table 1: Hypothetical Kinase Inhibition Profile
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| FLT3 | HTRF | Value |
| CDK2/CycE | HTRF | Value |
| CDK4/CycD1 | HTRF | Value |
| Kinase Panel | KINOMEscan | Selectivity Score |
Caption: Potential points of intervention in inflammatory signaling cascades.
Part 3: General In Vitro Cellular Profiling
Scientific Rationale: Irrespective of the specific mechanism, understanding a compound's effect on overall cell health and proliferation is a mandatory step. These assays determine the therapeutic window and reveal potential liabilities like off-target cytotoxicity.
Antiproliferative and Cytotoxicity Assays
Protocol 5: Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)
-
Cell Panel: Select a diverse panel of human cell lines. This should include cancer cell lines relevant to the hypothesized kinase targets (e.g., MV4-11, K562) as well as non-cancerous cell lines (e.g., MRC-5 fibroblasts, HEK293) to assess general cytotoxicity.
-
Execution:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Add a 10-point serial dilution of the test compound.
-
Incubate for 72 hours. This duration allows for multiple cell doublings and is a standard for antiproliferative studies.
-
Add the viability reagent (e.g., MTS or CellTiter-Glo).
-
Read the plate on a spectrophotometer or luminometer.
-
-
Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.
Cell Cycle Analysis
If the compound inhibits CDKs, it is expected to cause cell cycle arrest.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a relevant cell line (e.g., A2058 or MV4-11)[7] with the compound at concentrations around its GI50 value for 24 hours.
-
Staining: Harvest and fix the cells in ice-cold 70% ethanol. Wash and resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring PI fluorescence.
-
Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be consistent with CDK2/4 inhibition.
Experimental Workflow Visualization
Caption: A logical workflow for characterizing cellular effects.
Conclusion and Forward Outlook
This technical guide outlines a rigorous and scientifically-grounded strategy for the initial in vitro characterization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By systematically probing its activity against key kinase and inflammatory targets, supported by comprehensive cellular profiling, researchers can efficiently build a robust data package to define its primary mechanism(s) of action. The results from these studies will be pivotal in determining the future trajectory of this compound, guiding subsequent medicinal chemistry optimization, ADME/Tox profiling, and its potential advancement into in vivo models of cancer or inflammatory disease. The privileged nature of its core scaffold, combined with this structured investigational approach, provides a clear path to unlocking its full therapeutic potential.
References
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Topic: A Strategic Workflow for the Identification and Validation of Potential Therapeutic Targets for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Abstract
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a molecule of interest whose therapeutic potential remains largely unexplored in publicly available literature. The pyrazole scaffold, however, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. This prevalence suggests that novel pyrazole derivatives, such as the subject of this guide, have a high probability of possessing significant biological activity. This document eschews a conventional review of non-existent data. Instead, it presents a comprehensive, field-proven strategic workflow for the systematic identification, characterization, and validation of novel therapeutic targets for this compound. As a self-validating system, this guide details the causal logic behind experimental choices, from initial in silico predictions to definitive target validation, providing researchers with a robust roadmap for discovery.
Part 1: Foundational Analysis & In Silico Target Prediction
The initial phase of any drug discovery program for a novel chemical entity must focus on building a foundational understanding of the molecule and using computational tools to narrow the vast landscape of potential biological targets. This in silico approach is cost-effective and critical for generating testable hypotheses before committing to resource-intensive wet-lab experiments.
Physicochemical & ADMET Profiling
Before assessing potential targets, it is crucial to determine if the compound possesses drug-like properties. The "Rule of Five," established by Lipinski, provides a set of guidelines to predict the oral bioavailability of a molecule. We can computationally predict these properties for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Protocol: In Silico Physicochemical Property Calculation
-
Obtain Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string or SDF file for the compound from a chemical database like PubChem. For our compound, the SMILES is CC1=NN(C)C(=C1N)C(=O)N.
-
Utilize Prediction Tools: Input the SMILES string into a free, web-based tool such as the SwissADME server provided by the SIB Swiss Institute of Bioinformatics.
-
Analyze Parameters: Evaluate the output against Lipinski's Rule of Five criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
Assess Lead-likeness: A compound that passes these criteria is more likely to be a viable starting point for a drug development campaign.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 168.19 g/mol | Yes |
| LogP | -0.25 | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| Overall Assessment | High | Fully Compliant |
Causality: This initial check is a critical gatekeeper. A compound with poor predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties may be deprioritized, as it is less likely to become a successful oral therapeutic, regardless of its biological activity.
Target Prediction via Structural Homology & Machine Learning
The principle of molecular similarity dictates that structurally related molecules often share similar biological targets. We can leverage this by searching vast biological databases for compounds structurally similar to ours that have known, annotated targets.
Protocol: Target Prediction Workflow
-
Select Database: Use a public database such as ChEMBL or PubChem that links chemical structures to bioactivity data.
-
Perform Similarity Search: Input the SMILES string of our compound and perform a Tanimoto similarity search. A Tanimoto coefficient > 0.85 is generally considered to indicate high structural similarity.
-
Aggregate & Prioritize Targets: Compile a list of all annotated protein targets for the structurally similar compounds found. Prioritize targets that appear frequently or are associated with high-potency interactions (e.g., low IC₅₀ or Kᵢ values).
-
Utilize Prediction Servers: Concurrently, submit the compound's structure to target prediction servers like SwissTargetPrediction, which use a combination of 2D and 3D similarity measures alongside machine learning algorithms to predict the most probable protein targets.
Expertise: This approach is powerful because it leverages decades of accumulated experimental data. If multiple independent, structurally similar compounds are known to inhibit a specific kinase, for example, that kinase immediately becomes a high-priority hypothetical target for our molecule.
Caption: In Silico workflow for initial analysis and target hypothesis generation.
Part 2: Experimental Screening & Hit Identification
With a set of prioritized hypotheses from in silico analysis, the next logical step is to perform empirical testing. This phase aims to answer a fundamental question: does the compound exhibit any biological activity in a relevant cellular context? We employ a tiered approach, starting broad and then focusing on the most promising target classes.
Tier 1: Unbiased Phenotypic Screening
A phenotypic screen measures the effect of a compound on the overall behavior or "phenotype" of a cell (e.g., survival, morphology) without a preconceived bias about the target. A common and robust starting point is to assess cytotoxicity across a panel of diverse cancer cell lines.
Trustworthiness: Using a panel of cell lines (e.g., the NCI-60 panel) is more powerful than using a single cell line. If the compound is potent against multiple cell lines from a specific lineage (e.g., leukemia or breast cancer), it provides an early indication of a potentially targetable pathway in that cancer type.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare a serial dilution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for a defined period, typically 48-72 hours, to allow the compound to exert its effect.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the purple formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[1][2]
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Tier 2: Target-Class Focused Screening
The results from the in silico analysis and the known pharmacology of the pyrazole scaffold strongly suggest that certain target classes are more probable than others. Pyrazole derivatives are well-documented inhibitors of protein kinases.[5][6] Therefore, a logical next step is to screen the compound against a panel of purified kinases.
Expertise: Commercial services (e.g., Eurofins Discovery, Reaction Biology Corp) offer comprehensive kinase screening panels that measure the percent inhibition of hundreds of kinases at a fixed compound concentration (e.g., 10 µM). This is an efficient way to rapidly identify high-affinity targets. A "hit" is typically defined as a kinase showing >50% or >75% inhibition. Follow-up studies would then involve determining the IC₅₀ for these specific hits.
Table 2: Hypothetical Kinase Panel Screening Data
| Kinase Target | Family | % Inhibition @ 10 µM | IC₅₀ (nM) |
| EGFR | Tyrosine Kinase | 8% | >10,000 |
| VEGFR2 | Tyrosine Kinase | 92% | 45 |
| CDK2 | Ser/Thr Kinase | 88% | 62 |
| p38α | Ser/Thr Kinase | 15% | >10,000 |
| MEK1 | Ser/Thr Kinase | 5% | >10,000 |
Causality: The data in this hypothetical table would strongly suggest that the compound is a potent and relatively selective inhibitor of VEGFR2 and CDK2. These two kinases would then become the primary candidates for in-depth target validation.
Part 3: Definitive Target Validation & Mechanism of Action
Identifying a "hit" in a screening assay is not sufficient. It is imperative to prove that the compound directly binds to the putative target within a cellular environment and that this binding event is responsible for the observed biological effect (e.g., cytotoxicity).
Confirming Direct Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in intact cells or cell lysates.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[7][8][9]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with either the vehicle (control) or a saturating concentration of the compound (e.g., 10x IC₅₀) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.
-
Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., VEGFR2 or CDK2) remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.
Caption: Principle of Cellular Thermal Shift Assay (CETSA) for target engagement.
Linking Target Engagement to Cellular Pathway Modulation
Confirming target binding is the first step. The next is to demonstrate that this binding event leads to the expected functional consequence. If the compound inhibits a kinase, it should block the downstream signaling pathway controlled by that kinase.
Example: Let's assume VEGFR2 is a validated target. VEGFR2 is a receptor tyrosine kinase that, upon activation by its ligand VEGF, autophosphorylates and subsequently phosphorylates downstream effectors like PLCγ and Akt. A true VEGFR2 inhibitor should block these phosphorylation events.
Protocol: Western Blot for Pathway Analysis
-
Serum Starve Cells: Culture endothelial cells (e.g., HUVECs), which express high levels of VEGFR2, in low-serum media overnight to reduce basal signaling.
-
Pre-treat with Compound: Treat the cells with our compound at various concentrations for 1-2 hours.
-
Stimulate Pathway: Stimulate the cells with recombinant VEGF for a short period (e.g., 10-15 minutes) to activate the VEGFR2 pathway.
-
Lyse and Analyze: Immediately lyse the cells and perform a Western blot using antibodies against phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated Akt (p-Akt), and total Akt.
-
Interpretation: A successful inhibitor will show a dose-dependent decrease in the p-VEGFR2 and p-Akt signals, while the total protein levels remain unchanged. This directly links target engagement (VEGFR2 inhibition) to a functional cellular outcome (blockade of downstream signaling).
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- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. annualreviews.org [annualreviews.org]
Methodological & Application
Application Note: A Guide to the Biochemical Characterization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in Kinase Assays
Abstract Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a member of this important chemical class, in biochemical kinase assays. We present a detailed protocol for determining the half-maximal inhibitory concentration (IC50) using the robust and highly sensitive ADP-Glo™ Luminescence-Based Kinase Assay. This guide emphasizes the causality behind experimental choices, outlines a self-validating protocol with essential controls, and provides insights into data analysis and best practices to ensure the generation of reliable and reproducible results.
Compound Profile and Handling
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class of compounds, a scaffold frequently utilized in the development of kinase inhibitors targeting a range of kinases, including FLT3, CDKs, and Aurora kinases.[4][5][6] Understanding the physicochemical properties of this compound is the foundational step for accurate and reproducible assay results.
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10N4O | PubChem[7] |
| Molecular Weight | 154.17 g/mol | PubChem[7] |
| CAS Number | 1001500-41-9 | Moldb[8] |
| Appearance | Solid (Assumed) | - |
| Solubility | To be determined empirically. Recommended starting solvent: 100% DMSO. | - |
Scientist's Note on Compound Handling:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the solvent of choice for most small molecule screening, but its final concentration in the assay should be minimized (typically ≤1%) to avoid impacting enzyme activity.[9]
-
Solubility Check: Before proceeding, visually inspect the stock solution for any precipitation. If solubility is an issue, gentle warming or sonication may be employed. It is critical to ensure the compound is fully dissolved to obtain an accurate concentration.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time. Protect from light where possible.
Principles of Kinase Inhibition Assays
The goal of a kinase inhibition assay is to quantify the ability of a compound to block the catalytic activity of a kinase. Kinases function by transferring a phosphate group from ATP to a substrate (a peptide or protein).[10] Assay methods typically measure either the consumption of ATP or the generation of the phosphorylated product or ADP.[11]
For this protocol, we have selected the ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[12] Its key advantages include:
-
Universality: It can be used for virtually any kinase, regardless of the substrate.[13]
-
High Sensitivity: The luminescent signal provides a high signal-to-background ratio, allowing for the use of low enzyme concentrations.[14]
-
Robustness: The assay is less prone to interference from fluorescent compounds, a common pitfall in drug discovery screening.[9][11]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[12][14]
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[12][14]
Experimental Protocol: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15][16] It is a standard measure of inhibitor potency. This protocol details how to determine the IC50 of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide against a target kinase.
3.1. Materials and Reagents
-
Target Kinase and corresponding Substrate
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide ("Test Compound")
-
Known inhibitor for the target kinase (Positive Control Inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 µM DTT) - Note: Optimal buffer conditions can be kinase-specific.[17]
-
100% DMSO
-
White, opaque 96-well or 384-well assay plates (low-volume)
-
Multichannel pipettes and/or automated liquid handler
-
Plate-reading luminometer
3.2. Workflow Overview
Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.
3.3. Step-by-Step Methodology
Step 1: Compound Serial Dilution
-
Prepare a 4X final concentration working stock of the Test Compound in Kinase Reaction Buffer with a fixed DMSO concentration (e.g., 4%).
-
Perform a serial dilution (e.g., 1:3 or 1:5) in a separate dilution plate to create a 10-point dose-response curve. Include a "DMSO only" well for the 0% inhibition control.
-
Prepare a 4X working stock of the Positive Control Inhibitor at a concentration known to give >90% inhibition.
Step 2: Assay Plate Setup
-
Using a multichannel pipette, transfer 2.5 µL of each compound dilution (and controls) from the dilution plate to the final white assay plate.
-
Controls are critical for a self-validating system. [18] Prepare wells for:
-
100% Activity Control (No Inhibition): 2.5 µL of buffer containing the same final DMSO concentration as the compound wells.
-
0% Activity Control (Max Inhibition): 2.5 µL of the Positive Control Inhibitor.
-
Background Control (No Enzyme): 2.5 µL of DMSO/buffer, to which a reaction mix lacking the kinase will be added.
-
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A-D | Cpd 1 | Cpd 2 | Cpd 3 | Cpd 4 | Cpd 5 | Cpd 6 | Cpd 7 | Cpd 8 | Cpd 9 | Cpd 10 | 100% Act | Bkg |
| E-H | Cpd 1 | Cpd 2 | Cpd 3 | Cpd 4 | Cpd 5 | Cpd 6 | Cpd 7 | Cpd 8 | Cpd 9 | Cpd 10 | 100% Act | Bkg |
Cpd 1 is the highest concentration, Cpd 10 is the lowest. Replicates are crucial.
Step 3: Kinase Reaction
-
Prepare a 2X Kinase/Substrate/ATP master mix in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[16]
-
To initiate the reaction, add 2.5 µL of the 2X master mix to all wells except the Background Control wells.
-
To the Background Control wells, add 2.5 µL of a similar mix that lacks the kinase enzyme.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for 60 minutes. Scientist's Note: The incubation time may need optimization. It should be within the linear range of the reaction, where less than 20-30% of the substrate is consumed.
Step 4: ADP Detection
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to all wells to stop the reaction.
-
Mix the plate and incubate at room temperature for 40 minutes.[14][19]
-
Add 10 µL of Kinase Detection Reagent to all wells. This begins the conversion of ADP to ATP and the subsequent luciferase reaction.
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14][19]
-
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Step 1: Data Normalization
-
Average the raw luminescence values (Relative Light Units, RLU) for all replicate wells.
-
Subtract the average background RLU (No Enzyme control) from all other data points.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Test_Compound - RLU_Background) / (RLU_100%_Activity - RLU_Background))
Step 2: Curve Fitting and IC50 Determination
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[15]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this fitted curve.
Caption: A representative dose-response curve used to determine the IC50 value.
Interpretation of Results: The IC50 value provides a quantitative measure of the potency of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide against the tested kinase. A lower IC50 value indicates higher potency.[16] It is important to remember that the IC50 value can be influenced by assay conditions, particularly the ATP concentration.[16][20] Therefore, when comparing potencies of different inhibitors, it is crucial that the assay conditions are consistent.
Troubleshooting and Best Practices
-
High Data Variability: Ensure thorough mixing at each step. Check for and address any DMSO precipitation in stock solutions.
-
Low Z'-factor or Signal-to-Background: Optimize enzyme and substrate concentrations. Ensure the kinase reaction is in its linear phase.[18]
-
Compound Interference: Although less common with luminescence, some compounds can inhibit luciferase. This can be checked by running a counterscreen against the detection system in the absence of the primary kinase.[11]
-
Mechanism of Action: The IC50 value does not define the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).[20][21] Further kinetic studies are required to determine the mechanism of action.
References
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-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from [Link]
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MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
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National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor.... Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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Moldb. (n.d.). 1001500-41-9 | 4-Amino-n,1-dimethyl-1h-pyrazole-3-carboxamide. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
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- 19. promega.com [promega.com]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
Application Notes and Protocols for Cell-Based Assaying of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction: The Therapeutic Potential of Pyrazole Carboxamides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class, pyrazole carboxamides have emerged as particularly promising therapeutic agents. Extensive research has demonstrated that modifications to the pyrazole carboxamide core can yield potent and selective inhibitors of key cellular enzymes, particularly protein kinases.[2][3][4] Kinases are crucial regulators of cellular processes like growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the cell-based assay methods for characterizing the biological activity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide . While the specific targets of this exact molecule are yet to be fully elucidated in publicly available literature, the structural similarities to known kinase inhibitors suggest a high probability of activity in this area.[2][7] Therefore, the following protocols are structured to form a comprehensive screening cascade, starting with broad phenotypic effects on cell viability and progressing to more specific mechanistic assays focused on apoptosis and kinase signaling pathways. This approach allows for a thorough initial characterization of the compound's therapeutic potential.
Part 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Effects
The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. These assays provide a fundamental understanding of the compound's potency and therapeutic window. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[8] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, and the amount of color produced is directly proportional to the number of living cells.[9]
Protocol 1.1: MTS Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line is critical. For a putative kinase inhibitor, it is advisable to start with a cell line known to be dependent on a specific kinase pathway for survival, such as MV4-11 (FLT3-dependent) for acute myeloid leukemia, or various breast and lung cancer cell lines (e.g., MCF-7, A549) for general screening.[2][3][4]
-
Compound Concentration Range: A broad, logarithmic dilution series is used to ensure the full dose-response curve is captured, from no effect to maximal inhibition.
-
Incubation Time: A 72-hour incubation period is standard for many anti-proliferative agents, allowing for multiple cell doubling times and thus a clearer effect of the compound on cell growth.[10]
Experimental Workflow:
Caption: Workflow for MTS Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X stock of the desired concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide by performing serial dilutions in complete growth medium. A typical starting concentration might be 100 µM, diluted down in 1:3 or 1:5 steps. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.[8]
-
Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (490 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 0.980 | 78.4% |
| 10 | 0.610 | 48.8% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
| Table 1: Example data for an MTS assay. |
Part 2: Mechanistic Insight - Apoptosis Induction
If 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide demonstrates significant anti-proliferative activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 and caspase-7 being the primary executioner caspases.[12] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify the activity of these key apoptotic enzymes.[13]
Protocol 2.1: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the induction of caspase-3 and -7 activity in response to treatment with the compound.
Causality Behind Experimental Choices:
-
Time Course: Apoptosis is a dynamic process. Measuring caspase activity at multiple time points (e.g., 24, 48 hours) is crucial to capture the peak of the apoptotic response.
-
Luminescent Readout: This format offers high sensitivity and a broad dynamic range, making it ideal for detecting even subtle changes in caspase activity and for high-throughput screening applications.[14]
-
Multiplexing Potential: This assay can be multiplexed with viability assays (e.g., a fluorescent viability dye) in the same well to normalize for cell number and distinguish apoptosis from general cytotoxicity.[15]
Experimental Workflow:
Caption: Workflow for Caspase-Glo® 3/7 Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at the same density as determined for the MTS assay (e.g., 5,000 cells/well in 100 µL).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Cell Treatment: Add 100 µL of 2X compound dilutions (e.g., at concentrations around the IC50 value determined in the MTS assay) or vehicle control to the wells. Include a positive control for apoptosis, such as staurosporine (1 µM).
-
Incubation: Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal stabilization.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control samples.
Data Presentation:
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold-Change vs. Control |
| Vehicle Control | 0 | 15,200 | 1.0 |
| Compound X | 5 | 68,400 | 4.5 |
| Compound X | 10 | 124,640 | 8.2 |
| Compound X | 20 | 130,720 | 8.6 |
| Staurosporine | 1 | 155,040 | 10.2 |
| Table 2: Example data for a Caspase-Glo® 3/7 assay after 24-hour treatment. |
Part 3: Target Engagement - Kinase Pathway Modulation
Given that many pyrazole carboxamides function as kinase inhibitors, a crucial step is to determine if 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide affects kinase signaling pathways.[2] A direct way to assess this is to measure the phosphorylation status of key downstream substrates of targeted kinases.[16] For instance, if the compound targets the FLT3/CDK pathway, one would expect to see a decrease in the phosphorylation of proteins like STAT5, AKT, and Rb.[2]
Protocol 3.1: Western Blotting for Phospho-Kinase Substrates
This protocol provides a method to qualitatively or semi-quantitatively assess the inhibition of a specific signaling pathway.
Causality Behind Experimental Choices:
-
Short Treatment Time: Kinase signaling cascades are often rapid. A short treatment time (e.g., 1-6 hours) is often sufficient to observe changes in protein phosphorylation, and it minimizes confounding effects from downstream events like apoptosis.
-
Antibody Selection: The use of highly specific antibodies against both the phosphorylated form and the total form of a protein is essential. This allows for the normalization of the phospho-signal to the total amount of the protein, ensuring that any observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
-
Loading Control: A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal amounts of protein were loaded in each lane, validating the comparison between samples.
Signaling Pathway and Experimental Logic:
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide at 1X and 5X the IC50 concentration for 1-6 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
Data Presentation:
| Treatment | p-STAT5/Total STAT5 (Relative Density) | p-AKT/Total AKT (Relative Density) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (1X IC50) | 0.45 | 0.52 |
| Compound (5X IC50) | 0.12 | 0.18 |
| Table 3: Example data from Western blot analysis. |
Conclusion and Future Directions
This application note outlines a logical and robust workflow for the initial characterization of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By systematically evaluating its effects on cell viability, apoptosis, and kinase signaling, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would strongly support further investigation, including broader kinase profiling, in vivo efficacy studies, and detailed mechanistic studies to confirm the direct molecular target(s). The provided protocols are designed to be adaptable and serve as a solid foundation for advancing this and other promising pyrazole carboxamide derivatives in the drug discovery pipeline.
References
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. National Institutes of Health. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
Choosing an Apoptosis Detection Assay. Biocompare. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Institutes of Health. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. biocompare.com [biocompare.com]
- 16. reactionbiology.com [reactionbiology.com]
"solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in biological buffers"
Application Note & Protocol
Topic: Determination of the Aqueous Solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in Key Biological Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Solubility Hurdle in Drug Discovery
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the aminopyrazole class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with various derivatives being investigated as kinase inhibitors and other therapeutic agents.[1] A fundamental prerequisite for any compound to be a viable drug candidate is sufficient aqueous solubility to ensure dissolution, absorption, and distribution to the target site. Poor solubility is a primary cause of failure in preclinical and clinical development, leading to low bioavailability and unreliable pharmacological data.
This document serves as a comprehensive technical guide for researchers to accurately determine the thermodynamic solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. We will move beyond a simple recitation of steps to explain the critical scientific principles behind the protocols. The methodologies described herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible solubility data in buffers that simulate physiological conditions.
Physicochemical Profile and Its Implications
Understanding the intrinsic properties of a compound is the first step in designing a rational solubility screening strategy. Below is the known and predicted physicochemical information for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
| Property | Value | Source / Method | Implication for Solubility |
| IUPAC Name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | PubChem | Defines the chemical structure. |
| Molecular Formula | C₆H₁₀N₄O | PubChem[2] | Provides the elemental composition. |
| Molecular Weight | 154.17 g/mol | PubChem[2] | Used for all molarity and concentration calculations. |
| Predicted pKa | Data not available | - | Crucial Missing Data. The pKa value(s) would predict how solubility changes with pH. The amino group is likely basic, and the amide proton is weakly acidic. Experimental determination is highly recommended. |
| Predicted LogP | Data not available | - | Crucial Missing Data. The LogP (octanol-water partition coefficient) would indicate the lipophilicity of the compound. A higher LogP generally correlates with lower aqueous solubility. |
Expert Insight: The absence of experimental pKa and LogP values is a significant data gap. The pyrazole ring, amino group, and carboxamide moiety can all ionize. The ionization state of the molecule will drastically change with pH, directly impacting its interaction with water and thus its solubility. Before extensive testing, it is highly recommended to perform either an in-silico prediction or an experimental determination of these parameters to anticipate solubility behavior across the gastrointestinal pH range.
Core Principles: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two types of solubility measurements often performed in drug discovery.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method described in this guide is the definitive technique for this measurement.[3]
-
Kinetic Solubility: This is a high-throughput assessment that measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[4] While faster, it often overestimates the true solubility because it can form supersaturated solutions that are stable for a short period. It is most useful for rapid screening of large compound libraries in early discovery.
This guide focuses on determining thermodynamic solubility, which provides the most accurate and relevant data for biopharmaceutical classification and formulation development.
Experimental Protocols
This section provides detailed, step-by-step protocols for buffer preparation and solubility determination.
Protocol 1: Preparation of Biological Buffers
Accurate buffer preparation is foundational to reliable solubility data. The following buffers are selected to represent the pH range of the human gastrointestinal tract.[5]
A. Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Rationale: Simulates the highly acidic environment of the stomach. Enzymes are omitted as they can degrade the compound and are not relevant for a pure solubility assessment.[6]
-
Procedure:
-
Weigh 2.0 g of Sodium Chloride (NaCl).
-
Dissolve in approximately 800 mL of purified water.
-
Add 7.0 mL of concentrated Hydrochloric Acid (HCl).
-
Adjust the final volume to 1000 mL with purified water.
-
Verify the pH is 1.2 ± 0.1 using a calibrated pH meter. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
B. Acetate Buffer, pH 4.5
-
Rationale: Represents the pH of the upper small intestine.
-
Procedure:
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
Mix the two solutions, monitoring with a calibrated pH meter, until the pH is 4.5 ± 0.1.
-
C. Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Rationale: Simulates the neutral to slightly alkaline environment of the lower small intestine.[6]
-
Procedure:
-
Weigh 6.8 g of monobasic potassium phosphate (KH₂PO₄).
-
Dissolve in 250 mL of purified water.
-
Add 77 mL of 0.2 M Sodium Hydroxide (NaOH).
-
Adjust the final volume to 1000 mL with purified water.
-
Verify the pH is 6.8 ± 0.1 using a calibrated pH meter. Adjust with 0.2 M NaOH or 0.1 M HCl if necessary.
-
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility and is aligned with guidelines from regulatory bodies.[3][5]
A. Materials & Equipment
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (solid)
-
Prepared biological buffers (pH 1.2, 4.5, 6.8)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Micro-centrifuge or filtration apparatus (0.22 µm PVDF or PTFE syringe filters)
-
Calibrated analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
B. Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
C. Detailed Procedure
-
Compound Addition: Weigh an amount of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide that is in clear excess of its expected solubility into at least three vials for each buffer condition. If the solubility is completely unknown, start with 2-5 mg per 1 mL of buffer.
-
Buffer Addition: Accurately pipette a known volume (e.g., 1.0 mL) of a specific buffer into each corresponding vial.
-
Equilibration: Securely cap the vials. Place them in an orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the solid particles suspended without creating a vortex (e.g., 150-250 rpm).[5] Allow the system to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, visually confirm that a solid excess of the compound remains in each vial. This is critical to ensure the solution is truly saturated. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a 0.22 µm chemical-resistant syringe filter to separate the undissolved solid from the saturated supernatant.
-
Expert Insight: Filtration can sometimes lead to compound loss due to adsorption onto the filter membrane. It is crucial to pre-validate the chosen filter type. Centrifugation is often the preferred method. When sampling after centrifugation, carefully draw the supernatant from the top layer to avoid disturbing the solid pellet.
-
-
Sample Preparation for Analysis: Immediately dilute an aliquot of the clear supernatant with mobile phase or a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (see Section 5.0) to determine the concentration of the dissolved compound.
Analytical Quantification
The final concentration of the dissolved compound must be determined using a sensitive and specific analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.
A. Recommended HPLC-UV Method
-
Rationale: Provides robust separation and quantification. The pyrazole ring system is expected to have a UV chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determine by running a UV scan, likely in the 254-280 nm range).
-
Quantification: Create a calibration curve using at least five standards of known concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. The concentrations of the experimental samples are then calculated by interpolating their peak areas against this curve.
Caption: Key Factors That Modulate Aqueous Solubility.
Data Analysis and Reporting
The results should be reported clearly and concisely. Calculate the mean solubility and standard deviation from the triplicate measurements for each buffer condition.
| Buffer Condition | pH | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | Mean Solubility (µM) |
| Simulated Gastric Fluid | 1.2 | 37 | Calculate | Calculate | Calculate |
| Acetate Buffer | 4.5 | 37 | Calculate | Calculate | Calculate |
| Simulated Intestinal Fluid | 6.8 | 37 | Calculate | Calculate | Calculate |
Interpretation: The resulting pH-solubility profile is critical. If the solubility is lowest at pH 6.8, the compound is likely a weak base. Conversely, higher solubility at pH 6.8 would suggest acidic properties. This profile is essential for predicting where the drug will dissolve in the GI tract and for guiding formulation strategies. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest human dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[5]
References
- Vertex AI Search. (2024). Solubility and Stability in Simulated Gastric Fluid and Intestinal Stability. Bio-protocol.
- Vertex AI Search. (2024). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. NIH.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Preparation of simulated digestion mediums. The Royal Society of Chemistry.
- Vertex AI Search. (2024). Kinetic Solubility Assays Protocol. AxisPharm.
- Vertex AI Search. (2024). Experimental and Computational Predictions of Drug Solubility in Human Gastrointestinal Fluids. Diva-portal.org.
- Vertex AI Search. (2024). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem.
- Vertex AI Search. (2024). Annex 4.
- Vertex AI Search. (2024). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. Sigma-Aldrich.
- Vertex AI Search. (2024). Compound solubility measurements for early drug discovery.
- Vertex AI Search. (2024). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. PubChem.
- Vertex AI Search. (2024). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Benchchem.
- Vertex AI Search. (2024). Table 3. Kinetic Solubility Measurements in Phosphate-Buffered Saline.
- Vertex AI Search. (2024). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers. Benchchem.
- Vertex AI Search. (2024). Research-Paper-4.pdf. Chemistry & Biology Interface.
- Vertex AI Search. (2024). 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide biochemical. MyBioSource.
- Vertex AI Search. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- Vertex AI Search. (2024). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Vertex AI Search. (2024). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH.
- Vertex AI Search. (2024). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
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Application Note & Protocol: Preparation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Stock Solution
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (C₆H₁₀N₄O), a heterocyclic building block relevant in medicinal chemistry and drug discovery. The protocol emphasizes best practices for handling, dissolution, and storage to ensure the integrity and stability of the compound for downstream applications. It addresses solvent selection, safety precautions, and quality control measures, providing researchers with a self-validating system for generating reliable experimental data.
Introduction: The Criticality of an Accurate Stock Solution
The primary challenge in working with novel or specialized small molecules is often their limited solubility in aqueous media.[3][4] This guide details a robust protocol for creating a high-concentration primary stock solution in dimethyl sulfoxide (DMSO), a widely accepted solvent for compound handling, and its subsequent dilution to generate aqueous working solutions for biological assays.[3]
Compound Specifications & Properties
It is imperative to begin any protocol with a clear understanding of the subject compound's physical and chemical properties. This data informs calculation, handling, and storage decisions.
| Property | Value | Source |
| IUPAC Name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | - |
| CAS Number | 1001500-41-9 | [5] |
| Molecular Formula | C₆H₁₀N₄O | [5] |
| Molecular Weight | 154.17 g/mol | [5] |
| Purity | Typically ≥95% (Verify with Certificate of Analysis) | [5] |
| Appearance | Solid (Form may vary, consult supplier) | - |
Health & Safety Precautions
While a specific Safety Data Sheet (SDS) for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is not widely available, data from structurally similar pyrazole-carboxamides provides a strong basis for hazard assessment.[6][7][8] The following GHS hazard statements are consistently associated with this chemical class and should be adhered to as a minimum precaution.
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash-resistant safety glasses or goggles.[6][10]
-
Ventilation: Handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid direct contact with skin and eyes.[11] Do not pipette by mouth. Use spatulas and weigh paper for handling the solid.
-
Disposal: Dispose of waste materials according to local, regional, and national environmental regulations.[12]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6][12] If inhaled, move to fresh air.[6] In all cases of exposure, seek medical attention and show the attending physician the compound's safety information.
Experimental Workflow Overview
The overall process involves two main stages: the preparation of a concentrated primary stock in an organic solvent and the subsequent dilution to create aqueous working solutions for assays.
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"MTT assay protocol with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide"
Topic: MTT Assay Protocol for Assessing the Cytotoxicity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of the novel compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This guide moves beyond a simple recitation of steps, delving into the biochemical principles, critical optimization parameters, and potential pitfalls to ensure the generation of robust and reproducible data. We will cover the core mechanism of the assay, detailed protocols for adherent and suspension cells, data analysis for determining IC50 values, and a discussion on the specific considerations when working with pyrazole-based compounds.
The Scientific Principle of the MTT Assay
The MTT assay's utility is founded on the biochemical activity of viable cells.[3] The core principle involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[4][5] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, which are predominantly located in the mitochondria of metabolically active cells.[6]
Because this enzymatic reduction only occurs in living, metabolically competent cells, the quantity of formazan produced is directly proportional to the number of viable cells in the culture well.[1][5] The insoluble formazan crystals are then solubilized using an organic solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[7] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity, suggesting either cytotoxicity or a cytostatic effect of the test compound.[8]
Caption: Biochemical conversion of MTT to formazan in viable cells.
Profile of the Test Compound: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Before designing a cytotoxicity study, it is crucial to understand the physicochemical properties of the test article.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀N₄O | [9] |
| Molecular Weight | 154.17 g/mol | [10] |
| Structure | Pyrazole derivative | [11] |
Pyrazole derivatives are a class of heterocyclic compounds widely investigated in medicinal chemistry for their potential therapeutic activities, including anticancer properties.[12][13] Some pyrazole-carboxamide derivatives have shown potent inhibition of cell proliferation against various cancer cell lines.[11] Therefore, evaluating the cytotoxic potential of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a logical step in its preclinical assessment.
Key Considerations for this Compound:
-
Solubility: The compound's solubility in aqueous culture medium must be determined. A stock solution is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then diluted to final concentrations in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can be toxic to cells at higher concentrations.
-
Colorimetric Interference: As the MTT assay is colorimetric, it is essential to check if the compound itself absorbs light at the measurement wavelength (around 570 nm). A control well containing the highest concentration of the compound in medium without cells should be included to account for any background absorbance.[14]
-
Chemical Reactivity: Assess if the compound has strong reducing or oxidizing properties that could directly react with MTT, leading to false-positive or false-negative results.[14]
Essential Pre-Assay Optimization
To ensure the trustworthiness and accuracy of the MTT assay, optimizing experimental conditions for the specific cell line being used is a mandatory preliminary step.[7] The goal is to work within a linear range where the absorbance signal directly correlates with the number of viable cells.[15]
Determining Optimal Cell Seeding Density
The number of cells plated per well is a critical parameter. Too few cells will produce a weak signal that is difficult to distinguish from the background.[15] Conversely, too many cells can lead to nutrient depletion and contact inhibition, altering their metabolic state and making them unresponsive to the test compound.[14]
Protocol for Seeding Density Optimization:
-
Prepare a serial dilution of your cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[15]
-
Incubate for the duration of your planned drug treatment (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described in Section 4.
-
Plot the absorbance at 570 nm against the number of cells seeded.
-
Select a cell density from the linear portion of the curve, ideally one that yields an absorbance value between 0.75 and 1.25 for the untreated control at the end of the experiment.[15]
Determining Optimal MTT Incubation Time
The incubation time with the MTT reagent must be long enough for detectable formazan to be produced but short enough to avoid MTT-induced toxicity.[7][16]
Protocol for MTT Incubation Time Optimization:
-
Plate cells at the optimal seeding density determined above.
-
Incubate for the planned experiment duration.
-
Add the MTT reagent to the wells.
-
Measure the absorbance at different time points (e.g., 1, 2, 3, and 4 hours) after adding MTT.[17]
-
Choose the shortest incubation time that provides a robust and reliable signal. For many cell lines, 2-4 hours is sufficient.[14][15]
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Must be in the linear range of the assay for the specific cell line.[15] |
| MTT Concentration | 0.2 - 0.5 mg/mL (final) | Sufficient substrate for enzymatic reaction without causing toxicity.[17] |
| MTT Incubation Time | 1 - 4 hours | Allows for formazan development while minimizing MTT-induced cell stress.[17] |
| Formazan Solubilization | 15 min - 4 hours | Must be sufficient for complete dissolution of crystals.[18] |
Detailed Experimental Protocol
This protocol outlines the steps for assessing the cytotoxicity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide on a selected cell line.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a concentration of 5 mg/mL.[2] Mix thoroughly by vortexing or sonication. Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.[4] Discard if the solution shows any signs of contamination or turns blue-green.[19]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in sterile DMSO (e.g., 10-100 mM). Store at -20°C.
-
Formazan Solubilization Solution: Common options include pure anhydrous DMSO, acidified isopropanol (e.g., 0.04 N HCl in isopropanol), or a 10% Sodium Dodecyl Sulfate (SDS) solution in 0.01 M HCl.[14][20] DMSO is widely used for its excellent solubilizing properties.[14]
Assay Procedure for Adherent Cells
-
Cell Plating (Day 1): Seed cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide from the stock solution in complete culture medium.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include "vehicle control" wells (containing medium with the same final concentration of DMSO as the treated wells) and "untreated control" wells (containing fresh medium only). Also, include "blank" wells with medium but no cells to measure background absorbance.[4]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition (Day of Assay):
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[14]
-
Add 100-150 µL of formazan solubilization solution (e.g., DMSO) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[2] Gentle pipetting may also be used.[20]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance value of the blank (medium only) wells from all other readings.[2]
-
Calculate Percentage Viability: The viability of cells treated with the compound is expressed as a percentage relative to the vehicle control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine the IC50 Value:
-
Plot the % Cell Viability on the Y-axis against the log of the compound concentration on the X-axis.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to fit the curve.
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Troubleshooting and Scientific Considerations
-
High Background: Can be caused by microbial contamination of the medium, phenol red in the medium, or degradation of the MTT reagent.[14][15] Using fresh, sterile reagents and serum-free medium during the MTT incubation step can mitigate this.[2]
-
Low Absorbance: May result from low cell numbers, insufficient MTT incubation time, or incomplete formazan solubilization.[2] Revisit the optimization steps.
-
Viability >100%: At low concentrations, some compounds can induce a proliferative response, or the compound may interfere with mitochondrial reductase activity, leading to increased formazan production unrelated to cell number.[21] It is crucial to complement MTT data with other assays, such as direct cell counting (e.g., Trypan Blue exclusion), especially when unexpected results occur.[21]
-
Limitations: The MTT assay measures metabolic activity, not cell number directly.[14] Conditions that alter a cell's metabolic state without killing it can confound the results.[7] The assay is an endpoint measurement and does not provide real-time viability data.[22]
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Application Notes and Protocols for Apoptosis Induction Using 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction: Targeting Apoptosis with Novel Pyrazole Derivatives
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1] Its dysregulation is a cornerstone of carcinogenesis, allowing cancer cells to evade natural death signals and proliferate uncontrollably.[1][2] Consequently, the targeted induction of apoptosis in malignant cells represents a primary strategy in modern anticancer drug discovery.[1]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[3][4] These compounds often exert their cytotoxic effects by engaging various components of the apoptotic machinery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a novel pyrazole derivative, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, as a representative compound for inducing and quantifying apoptosis in cancer cell lines. The principles and protocols outlined herein are broadly applicable to the screening and characterization of other novel pro-apoptotic agents.[5][6]
Mechanism of Action: The Pro-Apoptotic Landscape of Pyrazole Derivatives
While the precise mechanism of every novel compound requires empirical validation, the pyrazole class of molecules has been shown to induce apoptosis through several interconnected pathways.[3] Understanding these potential mechanisms is crucial for designing robust experimental plans and interpreting results accurately.
-
Mitochondrial (Intrinsic) Pathway Modulation: Many pyrazole derivatives disrupt the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins.[7][8][9] These proteins are critical regulators of mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic pyrazoles can either down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL or up-regulate pro-apoptotic proteins such as Bax and Bak.[7][8][9] This shift in the Bax/Bcl-2 ratio leads to MOMP, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.[5][6]
-
Caspase Activation: Caspases are a family of cysteine proteases that execute the apoptotic program.[10] Apoptotic signaling pathways converge on the activation of initiator caspases (e.g., caspase-8, caspase-9) which in turn activate executioner caspases (e.g., caspase-3, caspase-7).[11][12] Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][13] Several pyrazole compounds have been shown to significantly increase the activity of caspase-3/7.[1][13]
-
Induction of Oxidative Stress: Some pyrazole derivatives can induce the overproduction of reactive oxygen species (ROS) within cancer cells.[3][13] Elevated ROS levels can damage cellular components, including mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[3]
-
Cell Cycle Arrest: The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). Certain pyrazole-based compounds act as CDK inhibitors, leading to cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M phase).[13][14] Prolonged cell cycle arrest can trigger apoptosis.[9][13]
Experimental Workflow for Assessing Pro-Apoptotic Activity
A multi-assay approach is imperative to rigorously characterize the pro-apoptotic potential of a novel compound like 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.[2] This workflow ensures a comprehensive understanding of the compound's effects, from initial cytotoxicity to the elucidation of the underlying apoptotic mechanism.
Caption: Intrinsic apoptosis pathway targeted by pyrazole derivatives.
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- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
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Application Notes and Protocols for Cell Cycle Analysis Following Treatment with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole-Carboxamide Derivatives in Oncology
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3][4] Within this broad class, pyrazole-carboxamide derivatives have emerged as a particularly promising avenue for the development of novel oncology therapeutics.[5][6][7] These compounds have been shown to exert potent anti-proliferative effects against a range of cancer cell lines.[8][9][10]
A key mechanism through which many pyrazole derivatives exhibit their anticancer effects is the disruption of the cell cycle.[8][9][10][11][12] The cell cycle is a tightly regulated process that governs cellular replication, and its dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been identified as inhibitors of critical cell cycle regulators, such as cyclin-dependent kinases (CDKs) and tubulin.[7][8][13] Inhibition of these targets can lead to cell cycle arrest at specific phases, providing an opportunity for the cell to undergo apoptosis (programmed cell death) or for therapeutic intervention.
This application note focuses on a specific pyrazole derivative, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide . While extensive research on this particular molecule is emerging, its structural similarity to known CDK and FLT3 inhibitors suggests a potential role in modulating cell cycle progression.[5][6] Therefore, a primary method to characterize its biological activity is through cell cycle analysis by flow cytometry.
This guide provides a comprehensive framework for investigating the effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide on the cell cycle. We will delve into the principles of the methodology, provide detailed, field-proven protocols, and offer insights into data interpretation.
Principle of Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a robust and widely adopted technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14] The principle is based on the stoichiometric binding of PI to double-stranded DNA.[14]
-
Propidium Iodide (PI): A fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[14]
-
Cell Permeabilization: Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with ethanol.[15][16]
-
RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treatment with RNase is crucial to ensure that the measured fluorescence is solely from DNA.[14][15]
By analyzing the fluorescence of a large population of individual cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA and will show the first peak on the histogram.
-
S Phase: Cells are actively replicating their DNA (between 2N and 4N) and will appear between the two peaks.
-
G2/M Phase: Cells have a doubled (4N) amount of DNA and will form the second, higher intensity peak.
Experimental Workflow & Protocols
I. Initial Compound Handling and Dose-Response Determination
Before proceeding to cell cycle analysis, it is critical to determine the optimal concentration range of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide to use. This is typically achieved by performing a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in culture medium to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value.
II. Cell Cycle Analysis Protocol
This protocol outlines the steps for treating cells with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and preparing them for flow cytometric analysis of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[17]
-
RNase A (100 µg/mL, DNase-free)[17]
-
Flow cytometry tubes
-
Cell strainer (40 µm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., IC50, 0.5x IC50, 2x IC50) for the chosen duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1200 rpm for 5 minutes.[17]
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation.[15][16] This slow addition helps prevent cell clumping.
-
Incubate the cells on ice or at 4°C for at least 30 minutes.[15][17] Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Flow Cytometry Acquisition:
-
Filter the stained cell suspension through a 40 µm cell strainer into a flow cytometry tube to remove any cell aggregates.[15]
-
Analyze the samples on a flow cytometer.
-
Use the PI signal (typically detected in the FL2 or FL3 channel) to trigger data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a secondary gate on a pulse area versus pulse width dot plot to exclude doublets and aggregates.[17]
-
Data Analysis and Interpretation
The output from the flow cytometer will be a histogram of cell count versus PI fluorescence intensity. Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Outcomes and Interpretation:
| Treatment Group | % G0/G1 | % S | % G2/M | Interpretation |
| Vehicle Control | ~50-60% | ~20-30% | ~10-20% | Baseline cell cycle distribution for the specific cell line. |
| Compound (Hypothetical G1 Arrest) | Increased (>60%) | Decreased (<20%) | Decreased (<10%) | The compound may be inhibiting the G1 to S phase transition, potentially through CDK4/6 or CDK2 inhibition. |
| Compound (Hypothetical S Phase Arrest) | Decreased (<50%) | Increased (>30%) | Variable | The compound may be interfering with DNA replication. |
| Compound (Hypothetical G2/M Arrest) | Decreased (<50%) | Decreased (<20%) | Increased (>20%) | The compound may be disrupting microtubule formation (tubulin inhibitor) or inhibiting CDK1.[8] |
Potential Mechanism of Action of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Based on the literature for structurally related pyrazole-carboxamide compounds, a plausible mechanism of action for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is the inhibition of cyclin-dependent kinases (CDKs).[5][6][7] CDKs are a family of protein kinases that are essential for the progression through the different phases of the cell cycle.
Troubleshooting and Best Practices
-
Cell Clumping: Ensure a single-cell suspension before fixation. Gentle vortexing during ethanol addition is key.[15] Filtering the final stained sample is mandatory.
-
High CVs (Coefficient of Variation) in Peaks: This can indicate inconsistent staining. Ensure accurate cell counting and consistent staining volumes.
-
Excessive Debris: This may be due to excessive cell death. Consider reducing the treatment time or compound concentration. Gate out debris during analysis.
-
Noisy Histogram: Increase the number of events collected to improve the resolution of the histogram.
-
Instrument Setup: Always run quality control beads to ensure the flow cytometer is properly calibrated and linear.[17]
Conclusion
Cell cycle analysis is an indispensable tool for characterizing the mechanism of action of novel anticancer compounds. This guide provides a robust framework for investigating the effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By following these protocols and considering the potential mechanisms, researchers can gain valuable insights into the therapeutic potential of this and other pyrazole-carboxamide derivatives.
References
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Al-Ostoot, F. H., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4183. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
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Flow Cytometry Facility, University of Virginia School of Medicine. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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National Institutes of Health. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7654. [Link]
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MDPI. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Pharmaceuticals, 14(7), 669. [Link]
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Wang, H., et al. (2018). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 23(11), 2949. [Link]
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MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(23), 7247. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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Eldehna, W. M., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640-1655. [Link]
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Lin, T., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 186-194. [Link]
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National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137989. [Link]
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MDPI. (2020). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules, 25(1), 189. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry, 6(4), 10-15. [Link]
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Application Notes & Protocols for the In vivo Administration of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinical candidates and approved drugs, particularly in oncology and inflammatory diseases.[1][2] These compounds frequently act as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), making them valuable tools for preclinical research.[3][4][5] This document provides a comprehensive guide for the in vivo administration of a specific member of this class, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. We address the common challenges associated with pyrazole derivatives, such as poor aqueous solubility, and provide detailed, field-proven protocols for vehicle formulation, administration, and study design. The methodologies herein are designed to ensure experimental reproducibility, scientific rigor, and the generation of reliable pharmacokinetic and pharmacodynamic data.
Compound Profile and Pre-formulation Analysis
A thorough understanding of the test article's properties is the foundation of any successful in vivo study. This initial analysis dictates all subsequent experimental choices, from vehicle selection to the route of administration.
Chemical and Physical Properties
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a small molecule with the following key characteristics. This data is essential for calculating molarity, preparing dose formulations, and predicting its general behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | [6] |
| Molecular Weight | 154.17 g/mol | [7] |
| Physical State | Solid (Predicted) | [8] |
| Water Solubility | Insoluble (Predicted for class) | [8] |
| CAS Number | 1001500-41-9 (for a related isomer) | [7] |
Note: Direct experimental data for this specific compound is limited. Properties are inferred from closely related pyrazole carboxamide analogs.
Biological Context and Mechanism of Action
Pyrazole carboxamides are well-documented as competitive inhibitors of the ATP-binding pocket of various protein kinases.[3][5] For instance, related compounds have shown potent, nanomolar inhibition of kinases like FLT3 and CDKs, which are critical drivers in acute myeloid leukemia (AML) and other cancers.[4] A proposed mechanism of action, based on molecular modeling of similar compounds, involves the formation of hydrogen bonds with the kinase hinge region.[3]
An in vivo study should therefore be designed to test a hypothesis related to the inhibition of a specific signaling pathway. This informs the choice of animal model (e.g., a tumor xenograft model expressing the target kinase) and the pharmacodynamic (PD) endpoints to be measured (e.g., phosphorylation of downstream targets).
dot
Caption: Hypothetical signaling pathway for a pyrazole-based kinase inhibitor.
Vehicle Formulation for In Vivo Administration
Causality: The predicted poor aqueous solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is the single most critical factor in formulation development.[8] Administering an improperly solubilized or suspended compound can lead to inaccurate dosing, vessel embolism (for IV), and poor/variable bioavailability. The choice of vehicle must be compatible with the chosen route of administration and be non-toxic to the animal model.[9]
Recommended Vehicle Systems
For preclinical studies, multi-component solvent systems are often required. Below is a comparison of commonly used vehicles for compounds with low water solubility.
| Vehicle Composition | Primary Route(s) | Advantages | Disadvantages & Mitigation |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Good solubilizing power for many compounds. Suitable for multiple routes. | Potential for DMSO toxicity at high doses. Risk of compound precipitation upon injection into aqueous environment. Mitigate by using minimal DMSO and administering slowly. |
| 5% NMP, 95% PEG400 | SC, PO | Strong solubilizing power. Avoids DMSO. | Can be viscous. Potential for local irritation at the injection site. |
| 0.5% Tween® 80 in Saline | IV, IP, PO | Forms micelles to enhance solubility. Generally well-tolerated. | Solubilizing capacity can be limited. May not be sufficient for highly insoluble compounds. |
| 0.5% CMC-Na, 0.1% Tween® 80 in Water | PO | Forms a stable suspension for oral gavage. Good for toxicology studies. | Not suitable for parenteral routes (IV, IP, SC). Requires validation of suspension homogeneity. |
| Corn Oil / Sesame Oil | PO, SC | Excellent for highly lipophilic compounds. | Not suitable for IV administration. Absorption can be slow and variable.[9] |
Trustworthiness: In any in vivo experiment, a parallel group of animals must be dosed with the vehicle alone. This control group is essential to differentiate the effects of the compound from any potential effects of the formulation itself.
Detailed Formulation Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Parenteral Administration (IP/IV)
This protocol is designed to achieve a clear solution suitable for injection.
-
Calculate Required Mass: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the study animals (e.g., 25 g mouse), calculate the total mass of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide needed. Always prepare a 10-15% excess volume.
-
Initial Solubilization: Weigh the compound into a sterile glass vial. Add the primary organic solvent (e.g., DMSO) to a final concentration of no more than 10% of the total volume. Vortex vigorously.
-
Use of Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) may also be applied, but stability must be confirmed.
-
Addition of Co-solvents: Once a clear solution is achieved in the primary solvent, add the secondary co-solvents (e.g., PEG400) and vortex to mix.
-
Final Dilution: Slowly add the aqueous component (e.g., sterile saline) to the final volume while vortexing. Crucial Step: Observe the solution carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not suitable for IV administration.
-
Final Check: The final formulation must be a clear, particle-free solution. Filter through a 0.22 µm syringe filter if intended for IV use.
Protocol 2: Preparation of a Suspension for Oral Gavage (PO)
This protocol is used when a stable solution cannot be achieved or when oral administration is desired.
-
Prepare the Vehicle: In a sterile beaker, prepare the aqueous vehicle containing a suspending agent and a surfactant (e.g., 0.5% w/v Sodium Carboxymethylcellulose (CMC-Na) and 0.1% v/v Tween® 80 in sterile water). Mix thoroughly until the CMC is fully hydrated.
-
Weigh Compound: Weigh the required amount of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
-
Create a Paste: Add a small amount of the vehicle to the powdered compound and triturate with a spatula or mortar and pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing continuously.
-
Homogenization: Use a magnetic stirrer or overhead homogenizer to stir the suspension for at least 30 minutes before dosing to ensure uniformity.
-
Dosing: Keep the suspension stirring during the dosing procedure to prevent the compound from settling.
In Vivo Study Design and Administration
A well-designed preclinical study is essential to generate meaningful and translatable data.[10]
dot
Caption: A logical workflow for preclinical in vivo compound evaluation.
Route of Administration (RoA) and General Procedures
The intended clinical application and the compound's pharmacokinetic properties should guide RoA selection.[11] For novel kinase inhibitors, IP or PO routes are common for initial efficacy studies.
| Route | Procedure | Max Volume (Mouse) | Key Considerations |
| Intraperitoneal (IP) | Inject into the lower right quadrant of the abdomen, avoiding the midline. | 10 mL/kg | Rapid absorption into the portal circulation; subject to first-pass metabolism. Good for initial efficacy screening. |
| Oral Gavage (PO) | Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly to the stomach. | 10 mL/kg | Mimics clinical route for oral drugs. Bioavailability can be variable and must be determined.[12] |
| Intravenous (IV) | Inject slowly into a lateral tail vein. Requires proper animal restraint and technique. | 5 mL/kg | 100% bioavailability. Requires a completely soluble, non-precipitating formulation to prevent embolism.[13] |
| Subcutaneous (SC) | Inject into a loose fold of skin, typically between the shoulder blades. | 10 mL/kg | Slower absorption, can provide a depot effect. Good for compounds that might irritate upon IP injection. |
Step-by-Step Administration Protocol: Intraperitoneal (IP) Injection
-
Preparation: Prepare the dose formulation as described in Protocol 1. Draw up the calculated volume into an appropriate syringe (e.g., 1 mL) with a 25-27 gauge needle.
-
Animal Restraint: Restrain the mouse securely, exposing the abdomen. A two-person team is recommended.
-
Injection Site: Identify the lower right abdominal quadrant. This location avoids the cecum, bladder, and liver.
-
Injection: Tilt the mouse slightly head-down. Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate gently to ensure no fluid (urine, blood) or air is drawn back, confirming correct placement.
-
Administration: Inject the formulation smoothly and withdraw the needle.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions for 5-10 minutes. Continue with daily health and body weight monitoring.
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Application Notes and Protocols for the Dosing and Formulation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and formulation of the novel investigational compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, for use in preclinical animal studies. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic, first-principles approach to formulation development. It outlines detailed protocols for physicochemical characterization, a logical framework for selecting an appropriate formulation strategy, and step-by-step instructions for preparing various types of dosing vehicles. The objective is to empower researchers to develop a safe, effective, and reproducible dosing regimen to ensure the integrity and success of their in vivo investigations.
Introduction: The Critical Role of Formulation in Preclinical Research
This guide provides a structured workflow for developing a suitable formulation for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, starting with essential physicochemical characterization and progressing to the preparation of various formulation types.
Part 1: Essential Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is paramount.[8] This data will dictate the most viable formulation strategies.
Key Physicochemical Parameters
-
Aqueous Solubility: This is the most critical parameter. It should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation.[10] Poorly water-soluble drugs often present significant formulation challenges.[11][12][13]
-
pKa: The ionization constant (pKa) helps predict how solubility will change with pH.[10]
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. Highly lipophilic compounds ("grease-ball" molecules) may be suitable for lipid-based formulations, while compounds with high melting points often indicate strong crystal lattice energy, suggesting that strategies to overcome this (like creating amorphous dispersions or nanoparticles) might be necessary.[13]
-
Chemical Stability: The stability of the compound in potential vehicles is crucial for ensuring that the animal receives the intended dose of the active substance.[7][14]
Protocol for Tiered Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
HCl solution, pH 1.2
-
Commonly used preclinical vehicles (see Table 2)
-
Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer
Method:
-
Prepare Saturated Solutions: Add an excess amount of the compound to a known volume of each test vehicle in separate vials. Ensure enough solid is present so that some remains undissolved.
-
Equilibrate: Tightly cap the vials and agitate them at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify Concentration: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Express Solubility: Report the solubility in mg/mL or µg/mL.
Preliminary Stability Assessment
Method:
-
Prepare a solution or suspension of the compound in the desired vehicle at the target concentration.
-
Store aliquots of the formulation under different conditions (e.g., refrigerated, room temperature, 40°C).
-
Analyze the concentration of the compound at various time points (e.g., 0, 4, 24, 48 hours) to check for degradation.
-
Visually inspect for any changes in appearance, such as precipitation or color change.
| Parameter | Test Media | Purpose |
| Aqueous Solubility | pH 1.2, 4.5, 6.8, 7.4 buffers | To assess solubility in physiologically relevant pH environments.[10] |
| Vehicle Solubility | Water, Saline, 5% Dextrose in Water (D5W), Corn Oil, PEG 400, etc. | To identify potential simple solution or suspension vehicles. |
| Stability | The most promising vehicles from the solubility screen. | To ensure the compound remains stable in the formulation for the duration of the study.[14] |
| pKa | Potentiometric titration or UV-spectrophotometry | To understand the ionization state of the molecule at different pH values. |
| Table 1: Initial Physicochemical Screening for Formulation Development |
Part 2: Formulation Development Strategy
The data from the physicochemical characterization will guide the selection of an appropriate formulation. The following decision tree illustrates a logical workflow.
Caption: Formulation selection workflow based on physicochemical properties.
Part 3: Detailed Formulation Protocols
Safety First: Always handle 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and all solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][16][17][18]
Protocol 1: Preparation of a Simple Aqueous Solution
Applicability: This is the preferred method when the compound's aqueous solubility is sufficient for the required dose. Solutions are easy to prepare, dose accurately, and are suitable for most administration routes, especially intravenous (IV).[8]
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
-
Sterile Water for Injection, 0.9% Saline, or PBS
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Method:
-
Calculate the required amount of compound and vehicle for the final desired concentration and volume.
-
Add the vehicle to a sterile vial.
-
While stirring, slowly add the pre-weighed compound to the vehicle.
-
Continue stirring until the compound is fully dissolved. Gentle warming may be used if it does not affect stability.
-
If for parenteral administration, sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Store at an appropriate temperature (typically 2-8°C) and protect from light if necessary.
Protocol 2: Preparation of a Co-solvent Formulation
Applicability: Used for compounds with poor aqueous solubility. Co-solvents increase the solubility by reducing the polarity of the aqueous vehicle.[19] This approach is common for oral (PO) and sometimes intraperitoneal (IP) or intravenous (IV) administration, though care must be taken due to potential toxicity of the co-solvents.[19]
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)
-
Aqueous component: Saline or Water for Injection
-
Sterile vials, magnetic stirrer
Method:
-
Vehicle Pre-mixing: Prepare the co-solvent vehicle. A common strategy is to first dissolve the compound in a small amount of a strong organic solvent like DMSO, and then dilute this with other co-solvents like PEG 400, before finally adding the aqueous component.
-
Example Vehicle (10% DMSO, 40% PEG 400, 50% Saline): a. Add the required volume of DMSO to a vial. b. Dissolve the pre-weighed compound completely in the DMSO. c. Add the PEG 400 and mix thoroughly. d. Slowly add the saline while stirring vigorously to prevent precipitation.
-
Final Check: Ensure the final formulation is a clear solution.
-
Store appropriately, noting that some co-solvent mixtures can be viscous.
Protocol 3: Preparation of a Suspension
Applicability: For compounds that cannot be solubilized at the required concentration. Suspensions are suitable for oral gavage (PO) or subcutaneous (SC) administration but are not for IV use.[20] The goal is to have a uniform dispersion of fine particles.
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (micronized, if possible)
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
Wetting agent: 0.1-0.2% (v/v) Tween 80 or Polysorbate 80
-
Vehicle: Purified water or saline
-
Mortar and pestle or homogenizer
Method:
-
Prepare the Vehicle: Dissolve the suspending agent (e.g., CMC-Na) in the water. This may require heating or vigorous stirring. Let it cool to room temperature. Then, add the wetting agent (e.g., Tween 80) and mix.
-
Create a Paste: Place the pre-weighed compound in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure particles are adequately wetted and to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Homogenize: For a more uniform suspension, use a homogenizer.
-
Storage: Store in a tightly sealed container. Always shake well before each use to ensure uniform distribution of the suspended particles.
Part 4: Dosing Considerations for Animal Studies
The choice of administration route and dosing volume is critical for animal welfare and data quality.[21][22] Excessive volumes can cause distress and affect absorption.[21][22]
| Species | Route | Ideal Volume (mL/kg) | Maximum Volume (mL/kg) | Notes |
| Mouse | Oral (PO) | 10 | 40 | Use a proper gavage needle.[20] |
| IV (tail vein) | 5 | 25 | Solution must be clear and at physiological pH.[20] | |
| IP | 5-10 | 50 | Irritating solutions should be avoided.[20] | |
| SC | 1-5 | 20 | Can be used for suspensions. Rotate injection sites.[20] | |
| Rat | Oral (PO) | 10 | 20 | Use a proper gavage needle.[20] |
| IV (tail vein) | 1 | 20 | Solution must be clear and at physiological pH.[20] | |
| IP | 5-10 | 20 | Irritating solutions should be avoided.[20] | |
| SC | 1 | 20 | Can be used for suspensions. Rotate injection sites.[20] | |
| Table 2: Recommended Administration Volumes for Common Laboratory Species. Adapted from various sources.[20][21][22][23] |
Dose Calculation and Verification
-
Dose Calculation: Always calculate the dose based on the most recent body weight of the animal. The formula is:
-
Volume to Administer (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
-
Dose Formulation Analysis: For regulated studies, it is often required to verify the concentration and homogeneity of the prepared formulation.[14] This is typically done by taking samples from the top, middle, and bottom of the bulk formulation and analyzing them by HPLC.
Part 5: Workflow Summary and Logic
The entire process, from characterization to administration, follows a logical progression designed to ensure the development of a robust and reproducible formulation.
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 23. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Kinase Assays with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for kinase assays. This guide is designed for researchers, scientists, and drug development professionals utilizing pyrazole-based compounds, such as 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, as potential kinase inhibitors. Our goal is to provide in-depth, field-proven insights to help you navigate common experimental challenges, ensuring the integrity and reproducibility of your results. This guide moves beyond simple checklists to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing a successful kinase inhibition experiment.
Q1: What is the likely role of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in my kinase assay?
Based on its chemical structure, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to a class of compounds known as pyrazole-carboxamides. Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various protein kinases, often targeting the ATP-binding site.[1][2][3] Therefore, in your assay, this compound is being evaluated as a potential kinase inhibitor. Your experiments will likely aim to determine its potency (e.g., IC50 value) and mechanism of action against your specific kinase of interest.
Q2: What are the absolutely essential controls for my kinase inhibition assay?
A well-controlled experiment is the cornerstone of trustworthy data. Omitting controls makes it impossible to distinguish between true inhibition and assay artifacts. The following controls are non-negotiable for interpreting your results accurately.
| Control Type | Components | Purpose |
| No Enzyme Control | All assay components (Buffer, Substrate, ATP, Vehicle, Test Compound) except the kinase . | To determine the background signal originating from the reagents themselves. A high signal here points to reagent contamination or compound interference.[4] |
| Vehicle Control (0% Inhibition) | All assay components (Kinase, Substrate, ATP, Buffer) + Vehicle (e.g., DMSO) at the same final concentration as the test compound wells. | Represents the maximum kinase activity and serves as the reference against which inhibition is calculated. |
| Positive Control Inhibitor | All assay components + a known inhibitor for your target kinase. | Confirms that the assay system is working correctly and is capable of detecting inhibition. |
| No Substrate Control | All assay components except the substrate . | Useful for kinases that exhibit autophosphorylation. This helps quantify the signal contribution from the kinase phosphorylating itself.[5] |
| Compound Interference Control | All assay components except the kinase and substrate , plus the test compound. | Crucial for fluorescence- or luminescence-based assays to check if the test compound itself emits a signal or quenches the detection signal, leading to false positives or negatives.[6] |
Q3: How do I select the right ATP concentration, and why is it so critical?
The concentration of ATP is one of the most critical parameters in a kinase assay, as it directly influences the apparent potency of ATP-competitive inhibitors.[7]
-
Assaying at ATP Km: A common practice is to use an ATP concentration equal to its Michaelis constant (Km) for the specific kinase. The Km is the concentration at which the enzyme reaches half of its maximum velocity.[7] This condition maximizes the assay's sensitivity to competitive inhibitors. According to the Cheng-Prusoff equation, when [ATP] = Km, the measured IC50 is equal to 2 times the inhibitor's binding affinity (Ki).[8][9] This allows for a more direct comparison of inhibitor potencies across different kinases.
-
Assaying at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range (e.g., 1-10 mM), which is often significantly higher than the Km of most kinases.[8][10] Running the assay at a high, physiological ATP concentration (e.g., 1 mM) provides a better prediction of an inhibitor's efficacy in a cellular context.[7] An inhibitor that appears potent at Km ATP may be significantly weaker when it has to compete with mM concentrations of ATP in a cell.
Recommendation: For initial inhibitor characterization and ranking, use ATP at the Km value. To better predict cellular activity, confirm the potency at 1 mM ATP.[10]
Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: High Background Signal
A high background signal reduces the dynamic range of your assay (the window between 0% and 100% activity), making it difficult to detect true inhibition.
Potential Causes & Step-by-Step Solutions:
-
Compound Interference: Your test compound may be autofluorescent or interfere with the detection chemistry. This is a common issue with aromatic heterocyclic compounds.[6]
-
Diagnosis: Run the "Compound Interference Control" mentioned in the FAQ section. Add your compound to wells containing only the assay buffer and detection reagents.
-
Solution: If the compound itself generates a signal, you must subtract this value from your experimental wells. If the interference is severe, you may need to switch to an orthogonal assay format (e.g., from a fluorescence-based assay to a radiometric or luminescence-based one).[11]
-
-
Contaminated Reagents: Impurities in ATP, substrate, or buffer components can generate a background signal.[6]
-
Diagnosis: Run a "No Enzyme Control." If this control yields a high signal, one of your reagents is likely the source.
-
Solution: Use fresh, high-purity reagents. Ensure your water is nuclease-free and of high quality. Prepare buffers fresh and filter them if necessary.
-
-
High Enzyme Concentration: An excessive kinase concentration can lead to a high starting signal in some assay formats, such as those that measure ATP depletion (e.g., Kinase-Glo®).[4]
-
Diagnosis: The signal in your "Vehicle Control" wells may be very low (in an ATP depletion assay) or maxed out (in a product formation assay) very quickly.
-
Solution: Perform an enzyme titration to find the optimal concentration. The ideal concentration should yield a robust signal well within the linear range of the instrument and consume only 10-30% of the substrate during the reaction time.[12][13]
-
Problem 2: Low Signal or No Apparent Kinase Activity
This issue is characterized by a weak signal in your "Vehicle Control" wells, which is not significantly different from the "No Enzyme Control."
Potential Causes & Step-by-Step Solutions:
-
Inactive Enzyme or Suboptimal Buffer: The kinase may have lost activity due to improper storage, or the buffer conditions may not be optimal.
-
Diagnosis: Your "Positive Control Inhibitor" will also show no effect, as there is no activity to inhibit.
-
Solution:
-
Verify Enzyme Activity: Obtain a fresh aliquot of the enzyme. If possible, test it with a generic, well-characterized substrate to confirm its activity.[5]
-
Optimize Buffer Conditions: Ensure the buffer pH is optimal for your kinase (typically 7.2-7.5).[14][15] Key cofactors like MgCl₂ (typically 5-10 mM) must be present.[14] Additives like DTT (a reducing agent) and BSA (to prevent non-specific binding) can also be critical.[14]
-
-
-
Sub-optimal Substrate or ATP Concentration: The concentration of either the substrate or ATP may be too low to generate a detectable product.
-
Diagnosis: The assay shows a flat response across all conditions.
-
Solution: Perform a matrix titration, varying the concentrations of both the substrate and ATP to find the conditions that yield a robust signal. For many kinases, the substrate concentration should be at or near its Km value to ensure the reaction rate is responsive to the enzyme's activity.
-
-
Insufficient Incubation Time: The reaction may not have been allowed to proceed long enough to generate a detectable amount of product.
-
Diagnosis: The signal is very low but may increase slightly over a longer period.
-
Solution: Run a time-course experiment. Measure the kinase activity at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the linear phase of the reaction.[16] All subsequent experiments should be performed within this linear range to ensure the measured rates are valid.
-
Problem 3: High Variability Between Replicate Wells
High variability, often reflected in a poor Z'-factor (< 0.5), makes it difficult to obtain statistically significant results.[16]
Potential Causes & Step-by-Step Solutions:
-
Pipetting Inaccuracy: Small volume errors, especially with viscous solutions or when adding the enzyme, can lead to large variations in activity.
-
Diagnosis: Replicate wells show a wide spread of values with no discernible pattern.
-
Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions like enzyme stocks. When adding reagents to a 384-well plate, touch the pipette tip to the side of the well to ensure the full volume is dispensed.[17]
-
-
Inadequate Mixing: If reagents are not mixed thoroughly, the reaction will not proceed uniformly in the well.
-
Diagnosis: Inconsistent results that may improve with more vigorous shaking.
-
Solution: After adding all reagents, mix the plate on a plate shaker for 30-60 seconds. Avoid introducing bubbles. Visually inspect the wells to ensure homogeneity.[18]
-
-
Edge Effects and Temperature Gradients: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in reagent concentrations.[17] Similarly, uneven temperature across the plate during incubation can cause reaction rates to differ.
-
Diagnosis: You observe a pattern where the outer wells consistently have higher or lower signals than the inner wells.
-
Solution: Avoid using the outermost wells of the assay plate. Alternatively, fill these wells with buffer or water to create a humidity barrier.[17] Ensure the entire plate reaches a uniform temperature by placing it on a pre-warmed incubator block or allowing it to equilibrate fully in the incubator.
-
Problem 4: Inconsistent IC50 Value for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
The calculated IC50 value for your test compound shifts between experiments or is much weaker than expected.
Potential Causes & Step-by-Step Solutions:
-
Compound Solubility and Aggregation: The compound may be precipitating out of the assay buffer at higher concentrations or forming aggregates that lead to non-specific inhibition.[4]
-
Diagnosis: The dose-response curve may be unusually steep or show a "hump" at high concentrations. Visual inspection of the wells under a microscope may reveal precipitates.
-
Solution:
-
Check Solubility: Determine the solubility limit of your compound in the final assay buffer.
-
Add Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. This can help disrupt compound aggregates and prevent non-specific inhibition.[4][19]
-
Filter Compound: Before use, spin down your diluted compound stock in a microfuge at high speed and use the supernatant.
-
-
-
ATP Competition: If your compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration used in the assay.[7][9]
-
Diagnosis: The IC50 value increases significantly when the assay is performed at a higher ATP concentration.
-
Solution: This is not an error but a key piece of mechanistic information. Perform an ATP competition experiment. Determine the IC50 of your compound at both a low ATP concentration (e.g., Km) and a high ATP concentration (e.g., 10x Km or 1 mM). A significant rightward shift in the IC50 curve at high ATP confirms an ATP-competitive mechanism of action.[17]
-
Experimental Workflows & Data Visualization
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: A standard workflow for a kinase inhibition assay.
Diagram 2: Troubleshooting Decision Tree for High Background
Caption: A decision tree for diagnosing high background signals.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Promega Corporation. (n.d.). Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK1.
- Santa Cruz Biotechnology. (n.d.). Immune Complex Protein Kinase Assays.
- BenchChem. (n.d.). selecting the appropriate ATP concentration for in vitro kinase assays.
- Thorne, N., Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Cell Signaling Technology. (n.d.). Kinase Buffer (10X) #9802.
- Thermo Fisher Scientific. (n.d.). Optimization of an Adapta™ Kinase Assay for PI4KB (PI4Kβ).
- Carna Biosciences. (n.d.). ATP concentration | Kinase Logistics Europe.
- MedchemExpress. (n.d.). Kinase Assay Buffer.
- ResearchGate. (n.d.). Effect of time and ATP concentration on assay performance.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Abcam. (n.d.). Kinase Assay Buffer I (ab189135).
- Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I.
- ResearchGate. (n.d.). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- BioAssay Systems. (n.d.). Troubleshooting.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Blethrow, J. D., et al. (2008).
- PubChem. (n.d.). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
- Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4478.
- Sigma-Aldrich. (n.d.). Thrombin Inhibitor Screening Kit (Fluorometric) (MAK243) - Technical Bulletin.
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of medicinal chemistry, 60(19), 7795–7815.
- PubChem. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
- BenchChem. (n.d.). Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
- Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-45.
- Let's Talk Academy. (n.d.). CSIR NET Life Science Previous Year Questions and Solution on Enzymes Kinetics.
- Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Promega Corporation. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Zhang, W., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518.
- Biology LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics.
- ResearchGate. (n.d.). Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging.
- Pearson. (n.d.). Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons.
- El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169.
- Moldb. (n.d.). 1001500-41-9 | 4-Amino-n,1-dimethyl-1h-pyrazole-3-carboxamide.
- BindingDB. (n.d.). BindingDB BDBM24636 N-phenyl-1H-pyrazole-3-carboxamide.
Sources
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- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. sinobiological.com [sinobiological.com]
- 16. promega.com [promega.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cell Viability Assays for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in cell viability assays. As a novel compound, specific experimental data is limited; therefore, this guide synthesizes field-proven insights from similar pyrazole-based molecules and general best practices for cell-based assays to provide a robust framework for your experiments. The protocols and troubleshooting advice provided herein are intended as a starting point and will likely require optimization for your specific cell line and experimental conditions.
Introduction to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and its Role in Cell Viability Assays
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] Many pyrazole-based compounds exert their effects by inhibiting key cellular signaling molecules such as kinases, thereby impacting cell proliferation and survival.[2][3]
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of compounds like 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. These assays measure various physiological endpoints to quantify the number of living and healthy cells in a population following treatment. This guide will help you navigate the common challenges and optimize your experimental workflow for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide?
A1: Based on general practices for pyrazole-based compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[4] It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended. The stability of the compound in solution should be validated for your specific experimental duration.
Q2: What is the optimal concentration of DMSO to use in my cell culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] It is critical to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in every experiment to account for any effects of the solvent on cell viability.
Q3: How do I determine the optimal seeding density for my cells?
A3: The optimal cell seeding density is crucial for a successful viability assay and is cell-line dependent. A cell titration experiment is highly recommended. This involves seeding a range of cell numbers and measuring the signal at the end of the assay to identify the linear range of the assay. For many adherent cell lines, a starting point of 5,000 to 10,000 cells per well in a 96-well plate is common.[4]
Q4: How long should I incubate the cells with the compound?
A4: The incubation time will depend on the expected mechanism of action of the compound and the doubling time of your cell line. A typical starting point is 24 to 72 hours.[5] A time-course experiment can help determine the optimal incubation period to observe the desired effect.
Troubleshooting Guide
This section addresses common issues encountered during cell viability assays with novel compounds.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate. | Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consistently. | |
| Pipetting Errors: Inaccurate liquid handling. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low Signal or Poor Dynamic Range | Low Cell Number: Insufficient viable cells to generate a strong signal. | Optimize cell seeding density through a titration experiment. |
| Suboptimal Assay Reagent Incubation Time: Insufficient time for the detection reaction to occur. | Perform a time-course experiment to determine the optimal incubation time for the assay reagent (e.g., MTT, resazurin).[6] | |
| Compound Interference: The compound may inhibit the assay chemistry or have intrinsic fluorescence/absorbance. | Run a cell-free control with the compound and assay reagents to check for interference. Consider using an alternative viability assay with a different detection principle. | |
| Inconsistent Results Between Experiments | Cell Passage Number and Health: High passage number or unhealthy cells can lead to variable responses. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Reagent Variability: Degradation of stock solutions or assay reagents. | Prepare fresh reagents when possible. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Unexpected Cytotoxicity in Vehicle Control | High DMSO Concentration: DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration to 0.1% or lower if necessary. |
| Contamination: Bacterial or mycoplasma contamination in cell culture. | Regularly test for mycoplasma contamination. Practice good aseptic technique. |
Experimental Protocols
Protocol 1: Preparation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Stock and Working Solutions
This protocol provides a general guideline for preparing the compound for in vitro assays.
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the amount of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide needed to prepare a 10 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the weighed compound in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the highest concentration of your compound does not exceed the tolerated level for your cells (typically ≤ 0.5%).[4]
-
Prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration.
-
Protocol 2: Cell Viability Assay using MTT
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared working solutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (and vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: General workflow for a cell viability assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Cell Viability Assays Assay Guidance Manual - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxamide - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide Precipitation in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the precipitation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to address challenges in your experiments effectively.
Understanding the Molecule and the Solvent
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core, an amino group, and a carboxamide moiety. Its structure allows it to act as both a hydrogen bond donor and acceptor, which is a key factor in its solubility.[1][2] DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of compounds.[3] However, the unique properties of both the compound and the solvent can sometimes lead to precipitation issues.
This guide will walk you through the common causes of precipitation and provide systematic approaches to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've just prepared a stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in DMSO, and it has precipitated. What are the likely causes?
Answer:
Precipitation of a freshly prepared DMSO stock solution can be attributed to several factors, often related to supersaturation and the specific conditions of your solvent and compound.
-
Supersaturation: Your compound may have initially dissolved to form a supersaturated solution, which is thermodynamically unstable. Over a short period, the excess compound can crystallize and precipitate out of the solution. This is more common with amorphous solids, which tend to dissolve faster and to a greater extent than their more stable crystalline forms.[4]
-
Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Even a small amount of water can significantly reduce the solubility of many organic compounds in DMSO, leading to precipitation.[5]
-
Compound Purity and Form: The purity of your compound can influence its solubility. The presence of less soluble impurities can sometimes initiate precipitation. Furthermore, if your compound exists in different polymorphic (crystalline) forms, they may have different solubilities.
-
Temperature: If you prepared the solution at room temperature and then stored it at a lower temperature (e.g., 4°C or -20°C), the decrease in temperature can lower the solubility of the compound, causing it to precipitate.
Initial Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 30-40°C). This can often redissolve the precipitate. Be cautious, as excessive heat can degrade some compounds.
-
Sonication: Place the vial in a sonicator bath. The ultrasonic waves can provide the energy needed to break up the precipitate and redissolve the compound.[4]
-
Vortexing: Vigorous vortexing can also help to redissolve the precipitate, especially if it is not heavily crystallized.
If these initial steps do not resolve the issue, you may need to consider the factors mentioned above in more detail.
Question 2: My stock solution was clear initially but precipitated after a freeze-thaw cycle. Why did this happen and how can I prevent it?
Answer:
Precipitation after freeze-thaw cycles is a common issue and is often a result of the interplay between water absorption and temperature changes.[6]
-
Synergistic Effect of Water and Freezing: As mentioned, DMSO readily absorbs water. When a "wet" DMSO solution is frozen, the water and DMSO can form a eutectic mixture, effectively concentrating the dissolved compound in the unfrozen liquid phase. This localized increase in concentration can lead to supersaturation and subsequent precipitation as the solution freezes completely. Upon thawing, the compound may not readily redissolve.[5] Freeze-thaw cycles increase the likelihood of crystallization.[4]
Prevention Strategies:
-
Use Anhydrous (Dry) DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions. Store it in a tightly sealed container with a desiccant to minimize water absorption.
-
Aliquot Your Stock Solution: Once your stock solution is prepared, aliquot it into smaller, single-use volumes in low-retention tubes. This practice minimizes the number of freeze-thaw cycles for the bulk of your stock, preserving its integrity.
-
Proper Storage: Store your aliquots at a consistent temperature, typically -20°C or -80°C, to minimize temperature fluctuations.
Question 3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
Answer:
This is a very common scenario and occurs because the compound is significantly less soluble in the aqueous environment of the buffer or medium than in the pure DMSO stock.
-
Low Aqueous Solubility: While your compound may be highly soluble in DMSO, its solubility in water or a buffered aqueous solution can be very low. When the DMSO stock is diluted, the solvent environment changes dramatically, and if the final concentration of the compound in the aqueous solution exceeds its solubility limit, it will precipitate.[7]
Troubleshooting and Prevention:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO.[7] Check the tolerance of your specific cell line and consider if a slightly higher final DMSO concentration is permissible to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents: For challenging compounds, a co-solvent can be used in the final aqueous solution to improve solubility. Common co-solvents include Pluronic F-68, Cremophor EL, or polyethylene glycol (PEG). The choice and concentration of the co-solvent will need to be optimized for your specific compound and experimental system.
-
pH Adjustment: The amino group on 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is basic and can be protonated at a lower pH. This protonation can increase the aqueous solubility of the compound.[8] Consider preparing your final working solution in a buffer with a slightly acidic pH, if compatible with your assay.
Experimental Protocols
Protocol 1: Determining Approximate Solubility in DMSO
If you are consistently facing precipitation, it is crucial to determine the approximate solubility of your compound in DMSO.
-
Preparation: Weigh out a small, known amount of your compound (e.g., 1 mg) into a tared, clear glass vial.
-
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the vial.
-
Dissolution Attempts:
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 30-40°C for 5-10 minutes and vortex again.
-
If still not dissolved, sonicate for 5-10 minutes.
-
-
Incremental Solvent Addition: If the compound remains undissolved, add another precise volume of DMSO (e.g., 20 µL) and repeat step 3.
-
Observation: Continue adding DMSO incrementally until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility based on the total volume of DMSO required to dissolve the initial mass of the compound.
Protocol 2: Preparing a Stable DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in a sterile, low-retention microcentrifuge tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve a concentration that is below the determined approximate solubility limit.
-
Dissolution:
-
Vortex the tube until the compound is dissolved.
-
If necessary, use gentle warming (30-40°C) and/or sonication to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile, low-retention tubes.
-
Storage: Store the aliquots at -20°C or -80°C in a sealed container with a desiccant.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≤0.02% water) | Water significantly reduces the solubility of many organic compounds in DMSO.[5] |
| Stock Concentration | Prepare at ≤80% of determined solubility limit | Reduces the risk of supersaturation and precipitation over time. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation and temperature fluctuations. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Prevents precipitation induced by the synergistic effect of water and temperature changes.[4][6] |
| Final Assay DMSO % | Typically <0.5% | High concentrations of DMSO can be cytotoxic and interfere with assays.[7] |
Visual Troubleshooting Guide
The following diagram illustrates a systematic workflow for troubleshooting the precipitation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in DMSO.
Caption: Troubleshooting workflow for precipitation issues.
Chemical Principles of Solubility
The solubility of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is governed by the balance of its hydrophilic and hydrophobic properties and its interactions with the solvent.
Caption: Key molecular interactions governing solubility.
The amino and amide groups can form hydrogen bonds with DMSO, contributing to its solubility.[2] However, the methyl groups and the pyrazole ring itself have hydrophobic character. In a highly aqueous environment, these hydrophobic regions can drive the molecules to aggregate and precipitate to minimize their contact with water.
By understanding these principles and following the troubleshooting steps outlined, you can effectively manage and prevent the precipitation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in your experiments, ensuring the accuracy and reproducibility of your results.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. [Link]
-
Samples in DMSO: What an end user needs to know. (2006-02-02). Ziath. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022-09-20). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2022-02-17). National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-16). National Institutes of Health. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
-
(PDF) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. [Link]
-
Compound precipitation in high-concentration DMSO solutions. (2014-10-01). PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Allmpus. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-16). MDPI. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017-05-23). ResearchGate. [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024-05-09). MDPI. [Link]
-
16.4: The Effects of pH on Solubility. (2019-01-03). Chemistry LibreTexts. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021-11-20). MDPI. [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022-01-14). PubMed. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (2021-05-20). MDPI. [Link]
-
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. [Link]
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. ziath.com [ziath.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of Pyrazole Carboxamide Derivatives in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet significant challenge in preclinical research: the limited solubility of pyrazole carboxamide derivatives in aqueous cell culture media. Poor solubility can lead to inconsistent experimental results, underestimated compound potency, and misleading structure-activity relationships (SAR). This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: My pyrazole carboxamide derivative precipitates immediately upon addition to the cell culture medium.
Question: I've prepared a stock solution of my pyrazole carboxamide derivative in DMSO, but when I add it to my cell culture medium, a precipitate forms instantly. What's happening, and how can I prevent this?
Answer:
This is a classic case of a compound exceeding its thermodynamic solubility in the aqueous environment of the cell culture medium.[1][2] Your DMSO stock solution holds a high concentration of the compound, but the rapid dilution into the aqueous medium causes the compound to crash out of solution.
Causality and Recommended Solutions:
-
High Final Concentration: The most straightforward reason for precipitation is that the final concentration of your compound in the cell culture medium is simply too high.
-
Solution: Try lowering the final concentration of the compound in your assay. It's crucial to determine the maximum soluble concentration of your compound in the final assay medium.
-
-
"Fall-Out" from DMSO Stock: The rapid shift from a high-concentration organic solvent to an aqueous environment can cause localized supersaturation and precipitation.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[3]
-
Solution 2: Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.[4]
-
Solution 3: Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture to minimize solvent-induced precipitation and cytotoxicity.[3][5][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
-
Unfavorable pH: The pH of standard cell culture media (typically around 7.2-7.4) may not be optimal for the solubility of your specific pyrazole carboxamide derivative, especially if it has ionizable functional groups.
-
Solution: While significantly altering the pH of your cell culture medium is generally not advisable due to potential effects on cell health, you can assess the pH-dependent solubility of your compound in a cell-free assay buffer to understand its behavior.[7][8][9] For some compounds, even a slight pH adjustment within a physiologically acceptable range might improve solubility.
-
Workflow for Preparing Working Solutions from DMSO Stock:
Caption: Stepwise dilution workflow.
Issue 2: My results are inconsistent between experiments, and I suspect it's a solubility issue.
Question: I'm seeing significant variability in the biological activity of my pyrazole carboxamide derivative across different experimental runs. Could this be related to its solubility?
Answer:
Absolutely. Inconsistent results are a hallmark of working with poorly soluble compounds. The issue often lies in the difference between kinetic and thermodynamic solubility .[1][2][10][11]
-
Kinetic Solubility: This is the concentration of a compound that can be achieved by rapidly dissolving it, often from a pre-dissolved stock in an organic solvent like DMSO. This can lead to a supersaturated, metastable solution.[1][2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where any excess compound will precipitate out over time.[1][2]
If your compound is in a supersaturated state (high kinetic solubility), it can precipitate over the course of your experiment, leading to a decrease in the effective concentration and, consequently, variable results.[12]
Strategies for Improving Reproducibility:
-
Determine the Thermodynamic Solubility: Before conducting extensive biological assays, it's beneficial to determine the thermodynamic solubility of your compound in the cell culture medium. This will give you a better understanding of the maximum stable concentration you can work with.
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and can be adapted for in vitro studies.[13][15]
-
Co-solvents: While DMSO is the most common, other co-solvents with lower cellular toxicity, such as polyethylene glycol 400 (PEG400) or propylene glycol, can be explored in combination with DMSO to improve solubility.[3]
-
Experimental Protocol: Preparing a Cyclodextrin Complex
-
Prepare a concentrated solution of the cyclodextrin (e.g., HP-β-CD) in your cell culture medium.
-
Prepare a concentrated stock solution of your pyrazole carboxamide derivative in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.
-
Allow the mixture to equilibrate (this may take several hours) to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound before preparing your final dilutions for the cell-based assay.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with pyrazole carboxamide derivatives in cell culture.
1. What is the best initial approach for dissolving a new pyrazole carboxamide derivative with unknown solubility?
For a new compound, a pragmatic approach is to start with 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[18] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.[18] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] When preparing working solutions, perform a stepwise dilution into your cell culture medium, aiming for a final DMSO concentration below 0.5%.[3][18]
2. Are there any alternatives to DMSO for dissolving pyrazole carboxamide derivatives for cell-based assays?
While DMSO is widely used, other organic solvents like ethanol or dimethylformamide (DMF) can also be effective.[19] However, it's crucial to determine the tolerance of your specific cell line to these solvents. For in vivo studies where DMSO toxicity is a concern, co-solvent systems involving propylene glycol, PEG400, or cyclodextrins are often employed.[3]
3. How can I use pH to my advantage to increase the solubility of my pyrazole carboxamide derivative?
Many pyrazole carboxamide derivatives have ionizable functional groups, meaning their charge state, and thus solubility, can be influenced by pH.[7] If your compound has an acidic proton, increasing the pH (making the solution more basic) will deprotonate it, forming a more soluble salt. Conversely, if your compound has a basic nitrogen, decreasing the pH (making the solution more acidic) will protonate it, again increasing solubility. While you have limited flexibility to alter the pH of your cell culture medium, understanding the pKa of your compound can inform your choice of formulation strategy. For example, if your compound is an acid, formulating it as a sodium salt could significantly improve its aqueous solubility.
Decision Tree for Solubility Enhancement:
Caption: A decision-making workflow for solubility enhancement.
4. What are nanotechnology approaches for improving the solubility of pyrazole carboxamide derivatives?
Nanotechnology offers promising strategies for delivering poorly soluble compounds to cells.[20] These approaches involve encapsulating the compound in a nanosized carrier, which can improve its aqueous dispersibility and facilitate cellular uptake.[21][22]
| Nanocarrier Type | Description | Potential Advantages for Pyrazole Carboxamides |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate hydrophobic compounds within the lipid membrane. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Can provide sustained release of the encapsulated compound. |
| Dendrimers | Highly branched, tree-like macromolecules. | Can form stable complexes with drug molecules. |
These advanced formulations can not only improve solubility but also offer opportunities for targeted drug delivery.[20]
References
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]
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Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
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Gaglione, M., et al. (2023). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. International Journal of Molecular Sciences, 24(5), 4967. [Link]
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Abdel-Rahman, L. H., et al. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 15(21), 4275. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
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Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Çetinkaya, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137341. [Link]
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Reddit user discussion. (2022). How to tackle compound solubility issue. r/labrats. [Link]
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Nuss, J. M., et al. (1998). Synthesis and Immunosuppressant Activity of Pyrazole Carboxamides. Bioorganic & Medicinal Chemistry Letters, 8(19), 2787–2792. [Link]
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Patel, M., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Wang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(12), 3121. [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
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Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 78-85. [Link]
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Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(13), 1779. [Link]
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Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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Patel, D. R., et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. World Journal of Advanced Research and Reviews, 24(02), 1714–1722. [Link]
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Various Authors. (2022). Cytotoxicity of compounds dissolved in DMSO after 24 h of cell... ResearchGate. [Link]
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Hafez, H. N., et al. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Molecules, 21(10), 1302. [Link]
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Various Authors. (2009). DMSO usage in cell culture. ResearchGate. [Link]
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Various Authors. (2013). What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1469. [Link]
-
Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 78-85. [Link]
-
Patel, M., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Semantic Scholar. [Link]
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El-Sayed, N. N. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(55), 35697-35710. [Link]
-
Zhang, Y., et al. (2024). Exploiting Nanotechnology for Drug Delivery: Advancing the Anti-Cancer Effects of Autophagy-Modulating Compounds in Traditional Chinese Medicine. International Journal of Molecular Sciences, 25(6), 3201. [Link]
-
Rocha, A. S., et al. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
- Zimmer, A. (2016). Process for improving the solubility of cell culture media.
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Torkashvand, F., et al. (2015). Investigation of the interactions of critical scale-up parameters (pH, pO2 and pCO2) on CHO batch performance and critical quality attributes. Journal of Translational Medicine, 13, 262. [Link]
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Vianna, G. L., et al. (2022). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms. AAPS PharmSciTech, 23(8), 273. [Link]
-
Various Authors. (2022). Cell culture troubleshooting? ResearchGate. [Link]
-
Various Authors. (2020). Increasing and decreasing pH of culture media. ResearchGate. [Link]
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Technical Support Center: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction: Understanding the Context of Your Compound
Welcome to the technical support guide for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Publicly available data on the specific biological activity and selectivity of this compound is limited. However, its core structure, a pyrazole-carboxamide, places it within a well-studied class of molecules known for a diverse range of biological activities and, consequently, potential off-target interactions.
Derivatives of pyrazole-carboxamide have been developed as potent inhibitors of various protein classes, including:
-
Protein Kinases: Many compounds from this family target the ATP-binding site of kinases like FLT3 and Cyclin-Dependent Kinases (CDKs).[1][2] Due to the structural conservation of this site across the human kinome, off-target kinase inhibition is a common challenge.[3]
-
Carbonic Anhydrases: Certain pyrazole-based structures have been shown to inhibit carbonic anhydrase isoforms, which are involved in pH regulation and other physiological processes.[4][5]
-
Mitochondrial Respiration: Strikingly, some pyrazole-carboxamides have demonstrated unexpected acute toxicity in animal models, later traced to the inhibition of mitochondrial respiration—an effect not always apparent in standard in vitro cell viability assays.[6][7]
This guide is designed to help you, the researcher, anticipate, identify, and troubleshoot potential off-target effects of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide by leveraging insights from its chemical family.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for a novel pyrazole-carboxamide compound?
A1: Off-target effects are interactions of a small molecule with biomolecules other than its intended primary target.[8] These unintended interactions can lead to misleading experimental results, data misinterpretation, or unexpected toxicity.[3][9] For the pyrazole-carboxamide class, this is a significant concern because the scaffold is known to bind to multiple, structurally diverse protein families. A phenotype observed in your experiment could be a composite of on-target, off-target, and indirect effects, making careful validation essential.[10]
Q2: I am observing unexpected cytotoxicity in my cell-based assays. Based on the compound's chemical class, what are the most probable off-target mechanisms?
A2: While the intended target's inhibition might cause cell death, unexpected or excessive toxicity often points to an off-target mechanism. For this chemical class, two primary hypotheses should be investigated:
-
Broad Kinase Inhibition: The compound may be inhibiting multiple kinases essential for cell survival, leading to a potent cytotoxic effect unrelated to your primary target.[11]
-
Mitochondrial Toxicity: A key study on 1-methyl-1H-pyrazole-5-carboxamides revealed that in vivo toxicity was caused by the inhibition of mitochondrial respiration.[6][7] This is a critical liability to assess, as it may not be evident in short-term culture conditions where cells can rely on glycolysis.
Q3: How can I design an experiment to differentiate between an on-target and an off-target effect?
A3: The gold standard for differentiating on-target from off-target effects is to use a genetic approach alongside your small molecule inhibitor. The logic is simple: if the compound's effect is truly on-target, then removing the target protein using a method like CRISPR/Cas9 knockout should render the cells resistant to the compound.[9] If the cells remain sensitive to the compound after the target has been knocked out, it is a strong indication that the observed phenotype is caused by an off-target interaction.
Troubleshooting Guide: Experimental Problems & Solutions
Problem 1: My compound shows high cytotoxicity in metabolically active cells (e.g., primary hepatocytes, cardiomyocytes) but less so in standard cancer cell lines.
-
Question: I'm observing potent cell death, but it seems to be cell-type specific in a way that doesn't correlate with the expression of my intended target. Why is this happening?
-
Plausible Cause: This phenotype is highly suggestive of mitochondrial toxicity. Cells that rely heavily on oxidative phosphorylation (like hepatocytes) are more sensitive to inhibitors of mitochondrial respiration than many cancer cell lines, which are often highly glycolytic (the Warburg effect). Related pyrazole-carboxamides have been shown to cause acute toxicity via this exact mechanism.[6][7]
-
Recommended Action: Directly measure the compound's effect on mitochondrial function.
-
Experiment: Perform a cellular respiration assay using an instrument like the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).
-
Expected Result: An off-target effect on mitochondria would manifest as a dose-dependent decrease in basal and maximal respiration upon addition of your compound. (See Protocol 2 ).
-
Problem 2: The phenotype I observe (e.g., apoptosis) does not align with the known function of my target kinase.
-
Question: I am inhibiting Kinase X, which is involved in cell migration. However, I am seeing massive apoptosis at low nanomolar concentrations. Could this be an off-target effect?
-
Plausible Cause: It is highly likely. Many small molecule kinase inhibitors lack perfect selectivity and can inhibit dozens of other kinases with varying potency.[3] Your compound could be potently inhibiting a well-known pro-survival kinase (e.g., AKT, ERK) or other essential cellular regulators, leading to apoptosis that masks the expected on-target phenotype.[10]
-
Recommended Action: Profile the selectivity of your compound across a broad panel of kinases.
-
Experiment: Submit your compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). A standard panel tests the compound at a fixed concentration (e.g., 1 µM) against hundreds of recombinant kinases.
-
Data Analysis: A "hit" is typically defined as >50% or >75% inhibition. If your compound inhibits multiple kinases, especially those in critical survival pathways, this is the likely cause of the observed apoptosis. (See Data Presentation Table 1 ).
-
Problem 3: My compound works in my biochemical assay, but I lose all activity in a cellular context.
-
Question: My compound potently inhibits the purified recombinant target protein, but has no effect on the target in living cells, even at high concentrations. What's wrong?
-
Plausible Cause: This classic discrepancy can be due to several factors unrelated to off-targets, such as poor cell permeability or high plasma protein binding in the culture media. However, it can also be an indirect sign of an off-target issue. The compound might be sequestered by binding tightly to an abundant off-target protein, preventing it from reaching its intended target at a sufficient concentration.
-
Recommended Action: Confirm target engagement in a cellular environment.
-
Experiment: Perform a Cellular Thermal Shift Assay (CETSA). This technique assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound.
-
Expected Result: If your compound engages the target in cells, you will observe a shift in the protein's melting curve to a higher temperature in the presence of the compound. If no shift is observed, it confirms a lack of target engagement, pointing towards issues like permeability or sequestration.
-
Data Presentation & Visualization
Diagram 1: General Workflow for Off-Target Effect Investigation
Caption: Workflow for identifying and validating off-target effects.
Diagram 2: Distinguishing Direct and Indirect Effects
Caption: On-target vs. direct off-target inhibition pathways.
Table 1: Example Kinase Selectivity Data for a Hypothetical Pyrazole-Carboxamide Inhibitor
| Target Class | Kinase | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | CDK2 | 5 | 99% | Potent on-target activity |
| Pro-Survival Kinases | AKT1 | 850 | 55% | Potential contribution to cytotoxicity |
| PIM1 | 75 | 91% | Strong off-target hit, known survival kinase | |
| Signaling Kinases | FLT3 | 25 | 95% | Potent off-target, common for this scaffold |
| SRC | >10,000 | 5% | Selective; does not inhibit SRC family | |
| p38α | 1,200 | 45% | Moderate off-target activity |
This is example data and does not represent the actual profile of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Key Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Selectivity Profiling
-
Objective: To identify unintended kinase targets of the compound.
-
Materials:
-
High-purity (>98%) 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
-
Anhydrous DMSO.
-
Access to a commercial kinase profiling service.
-
-
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Provide the required amount and concentration (typically 50-100 µL of the 10 mM stock) to your chosen vendor.
-
Request a broad kinase panel screen (e.g., >300 kinases) at a single high concentration (e.g., 1 µM or 10 µM) to identify initial hits.
-
For any significant hits (e.g., >75% inhibition), perform follow-up dose-response assays to determine the IC50 value for each off-target.
-
Data Analysis: Compare the IC50 values of the off-targets to the on-target IC50. A selectivity window is the ratio of off-target IC50 to on-target IC50. A small window (<10-fold) indicates a high potential for off-target effects at therapeutic concentrations.
-
Protocol 2: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
-
Objective: To determine if the compound inhibits mitochondrial function.
-
Materials:
-
Seahorse XF Analyzer (or similar instrument).
-
Adherent cells plated in a Seahorse XF cell culture microplate.
-
Compound stock solution in DMSO.
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
-
Methodology:
-
Seed cells in the Seahorse microplate and allow them to adhere overnight.
-
The next day, replace the growth medium with Seahorse XF DMEM medium (low buffer capacity) and incubate in a non-CO2 incubator for 1 hour.
-
Prepare a dilution series of your compound in the assay medium.
-
Load the compound dilutions and the Mito Stress Test reagents into the sensor cartridge.
-
Run the instrument protocol. This will involve sequential measurements of basal OCR, followed by injection of your compound, then oligomycin, FCCP, and finally rotenone/antimycin A.
-
Data Analysis: A direct toxic effect on the electron transport chain will cause a rapid, dose-dependent drop in the basal OCR immediately after compound injection. This distinguishes it from indirect metabolic effects.
-
Protocol 3: Target Validation with CRISPR/Cas9 Knockout
-
Objective: To confirm that the observed cellular phenotype is dependent on the presence of the intended target.
-
Materials:
-
Cell line expressing the target of interest.
-
Lentiviral or RNP-based CRISPR/Cas9 system with a validated guide RNA targeting your gene of interest.
-
A non-targeting control guide RNA.
-
Antibody against the target protein for validation by Western Blot.
-
-
Methodology:
-
Transduce or transfect the cells with the CRISPR/Cas9 system to generate a target knockout (KO) cell pool or isolate clonal KO lines.
-
Culture a parallel group of cells with the non-targeting control.
-
Validate the knockout by Western Blot or genomic sequencing to confirm the absence of the target protein.
-
Perform a dose-response cell viability assay (e.g., CellTiter-Glo) on both the wild-type (or control) cells and the KO cells with your compound.
-
Data Analysis:
-
On-Target Effect: The KO cells will show a significant rightward shift in the dose-response curve (i.e., they will be more resistant) compared to the control cells.
-
Off-Target Effect: The dose-response curves for both KO and control cells will be nearly identical, indicating the compound's activity is independent of the intended target.[9]
-
-
References
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Online] Available at: [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Online] Available at: [Link] unexpected
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Online] Available at: [Link]
-
Jabbar, S., et al. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Online] Available at: [Link]
-
Miyazaki, I. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Online] Available at: [Link]
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Online] Available at: [Link]
-
Preston, S., et al. (2020). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University Research. [Online] Available at: [Link]
-
Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Online] Available at: [Link]
-
Nocentini, A., et al. (2019). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Online] Available at: [Link]
-
Li, K., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. [Online] Available at: [Link]
-
Tsai, S.Q., et al. (2015). GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases. Nature Biotechnology. [Online] Available at: [Link]
-
Turchiano, G., et al. (2021). CAST-seq detects structural variants and translocations generated by CRISPR-Cas9 genome editing. Stem Cell Reports. [Online] Available at: [Link]
-
Zuo, E., et al. (2019). Cytosine base editor generates substantial off-target single-nucleotide variants in mouse embryos. Science. [Online] Available at: [Link]
-
Kasimogullari, R., et al. (2010). Synthesis, characterization and antiglaucoma activity of some pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"stability issues with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in solution"
Welcome to the technical support center for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution.
Introduction to the Stability Profile of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a substituted pyrazole with functional groups that are susceptible to degradation under certain environmental conditions. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary potential degradation pathways include hydrolysis of the carboxamide group, oxidation of the aminopyrazole ring, and photodegradation. The rate and extent of these degradation pathways are influenced by factors such as pH, temperature, light exposure, and the solvent system used.
This guide will provide a comprehensive overview of these stability challenges and offer practical solutions for their mitigation.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in solution?
The stability of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in solution is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the carboxamide functional group.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Pyrazole rings are known to be susceptible to photochemical isomerization and other light-induced reactions.[1][2][3]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the electron-rich aminopyrazole ring.[4]
-
Solvent: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents, for example, can participate in hydrolysis reactions.
2. My solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is showing a decrease in concentration over time. What could be the cause?
A decrease in the concentration of the parent compound over time is a clear indication of degradation. The most likely causes are hydrolysis of the carboxamide group or oxidation of the aminopyrazole ring. To identify the specific cause, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, and light) to observe which conditions promote degradation.[5]
3. I have observed the formation of a precipitate in my stock solution. What could be the reason?
Precipitation can occur for several reasons:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is close to its saturation point.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, leading to its precipitation out of solution.
-
pH Shift: If the pH of the solution has changed, it could affect the ionization state of the molecule and reduce its solubility.
It is crucial to determine if the precipitate is the parent compound or a degradation product. This can be achieved by isolating the precipitate and analyzing it using techniques such as HPLC, LC-MS, and NMR.
4. How can I prepare a stable stock solution of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide?
To prepare a stable stock solution, consider the following recommendations:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock solution. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use.
-
pH Control: If an aqueous buffer is required, use a buffer system that maintains a pH close to neutral (pH 6-8), where the rate of hydrolysis is generally minimized for carboxamides.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffer
Symptoms:
-
Significant decrease in the parent compound peak area in HPLC analysis within a few hours of preparation.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
Potential Causes:
-
Hydrolysis: The carboxamide group is likely undergoing hydrolysis, catalyzed by either acidic or basic components of the buffer.
-
Oxidation: Dissolved oxygen in the aqueous buffer could be oxidizing the aminopyrazole ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation in aqueous buffer.
Experimental Protocol: pH Stability Profile Study
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
-
Prepare Solutions: Prepare solutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide in each buffer at a known concentration.
-
Incubate: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the pH at which the compound is most stable.
Issue 2: Photosensitivity and Discoloration
Symptoms:
-
The solution changes color (e.g., turns yellow or brown) upon exposure to light.
-
HPLC analysis shows a decrease in the parent compound and the appearance of multiple degradation peaks after light exposure.
Potential Cause:
-
Photodegradation: The pyrazole ring and/or the amino group are likely undergoing photochemical reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photosensitivity.
Experimental Protocol: Photostability Study
-
Prepare Solutions: Prepare two sets of solutions of the compound in a transparent solvent.
-
Light Exposure: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). Wrap the second set in aluminum foil to serve as a dark control.
-
Incubate: Keep both sets at the same constant temperature.
-
Analyze: At various time points, analyze aliquots from both sets by HPLC.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples and the dark controls to confirm photosensitivity.
Data Summary
The following table summarizes the potential degradation pathways and the conditions that promote them.
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Acidic or Basic pH, High Temperature | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and ammonia |
| Oxidation | Presence of oxidizing agents (e.g., O₂, H₂O₂) | Oxidized pyrazole derivatives, potentially colored compounds |
| Photodegradation | Exposure to UV or visible light | Isomers, ring-opened products, or other complex structures |
References
Sources
Technical Support Center: Troubleshooting Assays with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and Related Compounds
Welcome to the technical support center for researchers utilizing pyrazole-carboxamide derivatives in their assays. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to reducing background noise and ensuring data integrity. While your query specifically mentioned 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, this document addresses the broader class of pyrazole-carboxamides, as high background issues often stem from shared chemical properties and assay formats rather than a single, unique molecule.
Introduction: Understanding the Challenge
Pyrazole-carboxamides are a versatile class of compounds with significant interest in drug discovery, particularly as kinase inhibitors.[1][2][3] However, like many small molecules, they can sometimes interfere with assay chemistries, leading to elevated background signals that can mask the true biological activity. This guide will walk you through a logical, step-by-step process to identify the source of the high background and systematically eliminate it, ensuring the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when encountering high background noise in their assays involving pyrazole-carboxamide compounds.
Q1: What are the most common sources of high background noise in assays using small molecule inhibitors like pyrazole-carboxamides?
High background can originate from several sources, broadly categorized as compound-related, reagent-related, or assay procedure-related.[4]
-
Compound Interference: The test compound itself can directly interfere with the assay's detection system. This can manifest as autofluorescence, light scattering, or even chemical reactions with assay components.[4][5] Some compounds can also form aggregates at higher concentrations, which can lead to non-specific inhibition or signal generation.[6]
-
Reagent Instability or Contamination: Key reagents, such as substrates (e.g., ATP in kinase assays) or detection reagents, can degrade over time or become contaminated, leading to a high basal signal.[4] For instance, ATP can undergo non-enzymatic hydrolysis, and buffers can be contaminated with inorganic phosphate, both of which can generate background in certain assay formats.[4]
-
Non-Specific Binding: Either the compound or the detection antibodies (in formats like ELISA) can bind non-specifically to the assay plate or other proteins in the sample, causing a false positive signal.[7][8]
-
Procedural Issues: Inadequate washing steps, incorrect incubation times, or exposure of sensitive reagents to light can all contribute to elevated background.[7][9]
Q2: Could the pyrazole-carboxamide structure itself be causing fluorescence interference?
While not all pyrazole-carboxamides are inherently fluorescent, the aromatic ring systems present in many of these molecules have the potential to absorb and/or emit light, particularly in the UV or near-UV range. This can be a source of interference in fluorescence-based assays. It is crucial to characterize the spectral properties of your specific compound.
Q3: My "no-enzyme" control has a high signal. What does this indicate?
A high signal in a "no-enzyme" control is a definitive sign that the background is not due to the target enzyme's activity. The likely culprits are either direct compound interference with the detection method or instability/contamination of one of the assay reagents.[4] This is a critical first diagnostic step in your troubleshooting journey.
Part 2: Systematic Troubleshooting Guide
When faced with high background, a systematic approach is the most efficient way to pinpoint and resolve the issue. The following guide provides a structured workflow for troubleshooting.
Step 1: Characterize the Interference
The first step is to determine if the high background is originating from your test compound.
Protocol 1: Compound Interference Assessment
-
Prepare a simplified assay buffer: This should contain all the components of your final assay minus the enzyme and substrate.
-
Add your pyrazole-carboxamide compound at the highest concentration used in your experiments.
-
Add the detection reagent(s).
-
Measure the signal using the same instrument settings as your main experiment.
-
Compare this to a "buffer + detection reagent" only control. A significant increase in signal in the presence of your compound indicates direct interference.
If compound interference is confirmed, proceed to the relevant section in the troubleshooting workflow below. If not, the issue likely lies with your reagents or protocol.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving high background in assays.
Step 2: Mitigating Compound Interference
If you've identified that your pyrazole-carboxamide is the source of the high background, here are some strategies to address it.
Issue: Compound Autofluorescence
Many small molecules exhibit some level of intrinsic fluorescence, which can be a major issue in fluorescence-based assays.[10]
-
Solution 1: Shift Your Wavelengths: Cellular and media components tend to autofluoresce more in the green spectrum.[10] If possible, switch to fluorescent probes and detection systems that operate at longer, red-shifted wavelengths.
-
Solution 2: Use a Different Detection Technology: If spectral bleed-through is unavoidable, consider alternative assay formats such as luminescence, absorbance, or time-resolved fluorescence (TRF). TRF is particularly effective at reducing background from short-lived fluorescent species.
Issue: Compound Aggregation
At certain concentrations, small molecules can form colloidal aggregates that can interfere with assays, often by sequestering the enzyme.[5][6]
-
Solution 1: Add a Non-Ionic Detergent: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer can often disrupt these aggregates.[5]
-
Solution 2: Test a Concentration Range: Determine if the high background is concentration-dependent. If it only appears at higher concentrations, you may be operating above the compound's critical aggregation concentration (CAC).
Protocol 2: Detergent Titration for Aggregate Disruption
-
Set up your assay with a concentration of the pyrazole-carboxamide that is known to cause high background.
-
Create a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0%, 0.001%, 0.01%, 0.1% Triton X-100).
-
Run the assay in each buffer condition.
-
A significant reduction in background at a specific detergent concentration suggests that aggregation was the likely cause.
| Triton X-100 Concentration | Observed Background Signal (RFU) | Interpretation |
| 0% | 50,000 | High background observed |
| 0.001% | 45,000 | Slight reduction |
| 0.01% | 5,000 | Significant reduction, likely optimal |
| 0.1% | 4,800 | No further improvement, potential for enzyme denaturation |
Step 3: Optimizing Assay Reagents and Protocol
If compound interference is ruled out, the focus should shift to the other assay components and procedures.
Issue: Reagent Quality and Stability
-
Substrate Instability: As mentioned, ATP is prone to hydrolysis. Always prepare ATP solutions fresh from a high-quality powder, keep them on ice, and minimize pre-incubation times.[4]
-
Contamination: Use the highest purity water and reagents available to avoid contamination with sources of background signal like inorganic phosphate.[4]
Issue: Insufficient Blocking or Washing
This is particularly relevant for plate-based assays like ELISAs.
-
Blocking: Insufficient blocking can lead to non-specific binding of antibodies or other reagents to the plate surface.[7] Try increasing the blocking incubation time or changing the blocking agent (e.g., from BSA to non-fat milk or a commercial blocking buffer).[9]
-
Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the final signal.[7] Increase the number and/or duration of your wash steps.
Part 3: Advanced Considerations
Mechanism of Action of Pyrazole-Carboxamides
Understanding how your compound interacts with its target can sometimes provide clues about potential off-target effects that might contribute to background. Many pyrazole-carboxamides are designed as ATP-competitive inhibitors of kinases.[1][2] This means they bind in the same pocket as ATP. While this is their intended mechanism, high concentrations could potentially lead to interactions with other ATP-binding proteins in a complex sample, which could be a source of confounding signals in cell-based assays.
Illustrative Diagram: Common Sources of Assay Interference
Caption: Potential mechanisms by which a test compound can generate background signal.
By following this structured troubleshooting guide, you can effectively diagnose and mitigate the causes of high background noise in your assays, leading to more reliable and interpretable data for your research on 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and other promising small molecules.
References
-
Example modes of interference and methods to address these in enzyme assays. ResearchGate. Available at: [Link]
-
Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods (RSC Publishing). Available at: [Link]
-
Optimization of signal-to-noise ratios in time-filtered fluorescence detection. ACS Publications. Available at: [Link]
-
Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. Available at: [Link]
-
Optimizing Signal to Noise Ratio. YouTube. Available at: [Link]
-
Signal-to-Noise Considerations. Evident Scientific. Available at: [Link]
-
Assay Interference by Aggregation. NCBI Bookshelf. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
Interference with clinical laboratory analyses. Semantic Scholar. Available at: [Link]
-
Assay interferences other than enzyme inactivation may affect the... ResearchGate. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
What Causes High Background in ELISA Tests? Surmodics IVD. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available at: [Link]
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. PubChem. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. Available at: [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protocol for Improving Pyrazole Carboxamide Compound Solubility
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole carboxamide compounds. This class of molecules is integral to medicinal chemistry and agrochemicals, yet their often planar, aromatic nature and strong intermolecular interactions, such as hydrogen bonding, frequently lead to high crystal lattice energy and consequently, poor aqueous solubility.[1] This guide provides a structured, causality-driven approach to systematically diagnose and overcome these solubility limitations, ensuring your experimental choices are both effective and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrazole carboxamide solubility.
Q1: Why is my pyrazole carboxamide compound poorly soluble?
A1: The low solubility of pyrazole carboxamide derivatives typically stems from a combination of intrinsic molecular properties:
-
High Crystallinity: The rigid, planar structure of the pyrazole ring, coupled with the hydrogen bonding capacity of the carboxamide group, promotes a highly ordered and stable crystal lattice.[1] Overcoming this lattice energy is thermodynamically unfavorable, thus limiting solubility.
-
Lipophilicity: The presence of aromatic or other nonpolar substituents can increase the compound's lipophilicity (high LogP), making it less favorable to interact with polar water molecules.
-
Weakly Ionizable Nature: Pyrazole compounds can act as weak bases or acids, but their ionization potential is highly dependent on the specific substituents.[2] If the compound has a pKa outside the physiological pH range (1.2-6.8), its solubility will not be significantly influenced by pH changes in the gastrointestinal tract.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4] Most pyrazole carboxamides fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6] Identifying your compound's BCS class is a critical first step, as it dictates the most appropriate formulation strategy. For BCS Class II/IV compounds, enhancing solubility is the primary hurdle to achieving adequate bioavailability.[7]
Q3: What are the primary strategies I should consider first?
A3: A tiered approach is most effective.
-
pH-Dependent Solubility Profiling: This is the foundational experiment to determine if your compound's solubility can be modulated within the physiological pH range. It is a mandatory first step before exploring more complex methods.[8]
-
Salt Screening: If your compound has an ionizable functional group (pKa between 2 and 12), forming a salt is often the most direct and successful strategy to significantly improve solubility and dissolution rate.[9]
-
Co-crystal Formation: For non-ionizable or weakly ionizable compounds, co-crystallization with a pharmaceutically acceptable co-former can disrupt the crystal lattice and create new solid forms with enhanced solubility.[10][11][12]
Q4: When should I move to more advanced techniques like amorphous solid dispersions?
A4: Advanced techniques are warranted when primary strategies are unsuccessful or insufficient. Amorphous Solid Dispersions (ASDs) are a powerful tool for BCS Class II and IV compounds.[13][14] Consider an ASD if:
-
The compound is not ionizable, making salt formation impossible.
-
A suitable salt or co-crystal cannot be identified or has poor physical stability (e.g., is highly hygroscopic).
-
A very significant, supersaturating concentration is required to achieve the desired therapeutic effect. ASDs excel at generating and maintaining these high-energy, supersaturated states.[14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the key solubility enhancement techniques.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting the appropriate solubility enhancement strategy based on the physicochemical properties of your pyrazole carboxamide compound.
Caption: A decision tree for selecting a solubility enhancement protocol.
Protocol 1: pH-Dependent Equilibrium Solubility Profiling
Principle of the Method: This experiment determines the intrinsic solubility (S₀) of the neutral form of the drug and how solubility changes with pH for ionizable compounds. According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as pH rises above its pKa, while the solubility of a weak base increases as pH falls below its pKa. This profile is essential for BCS classification and informs whether pH modification or salt formation will be viable strategies.[8][15]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiological range, at minimum: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8] All buffers should be prepared at the experimental temperature.
-
Sample Preparation: Add an excess amount of the pyrazole carboxamide compound to a known volume of each buffer in triplicate. The solid should be clearly visible to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[15] A preliminary time-point experiment (e.g., sampling at 4, 8, 24, 48 hours) is recommended to determine when equilibrium is reached.
-
Phase Separation: Separate the solid phase from the supernatant. Centrifugation at high speed followed by filtration through a 0.22 µm syringe filter is a robust method.
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (mg/mL or µg/mL) against the final measured pH of each solution.
Self-Validation & Trustworthiness:
-
Verify Equilibrium: Ensure that solubility values plateau at your chosen time point.
-
Confirm Solid Form: After the experiment, recover the remaining solid and analyze it using Powder X-ray Diffraction (PXRD) to confirm that the crystalline form has not changed during the experiment.
-
Measure Final pH: Always measure the pH of the saturated solution at the end of the experiment, as the dissolution of the compound can slightly alter it.[8]
Protocol 2: Salt Screening and Formation
Principle of the Method: Salt formation converts a neutral, often poorly soluble, drug molecule into a salt form that typically has higher aqueous solubility and a faster dissolution rate.[9] The selection of an appropriate counter-ion is critical and is guided by the pKa of the drug and the desired properties of the final salt form.[9]
Step-by-Step Methodology:
-
Counter-ion Selection: For a basic pyrazole carboxamide (pKa > 7), screen pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate, tosylate).[16][17] For an acidic compound (pKa < 5), screen bases (e.g., sodium, potassium, calcium). A general rule is that the difference in pKa between the drug and the counter-ion (ΔpKa) should be greater than 3 for stable salt formation.
-
Screening Methods:
-
Solvent Evaporation: Dissolve the API and a stoichiometric amount of the counter-ion in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature or under controlled conditions.
-
Slurry Conversion: Suspend the API in a solvent in which it is sparingly soluble. Add the counter-ion and stir the slurry for several days. The more stable salt form will crystallize out.
-
-
Isolation and Drying: Isolate the resulting solid by filtration and dry under appropriate conditions (e.g., vacuum oven at 40 °C).
-
Characterization (Confirmation of Salt Formation):
-
PXRD: A new, unique diffraction pattern compared to the parent API indicates the formation of a new solid phase.[18]
-
DSC/TGA: The salt will exhibit a different melting point and thermal behavior compared to the starting materials.[19][20][21]
-
Spectroscopy (FTIR/Raman): Shifts in characteristic peaks (e.g., C=O stretch of the carboxamide, N-H bends) can confirm ionic interactions.[19]
-
-
Property Evaluation: Evaluate promising salt candidates for solubility, dissolution rate, physical stability, and hygroscopicity.
Data Presentation:
| Salt Form | Counter-ion | ΔpKa | Aqueous Solubility (mg/mL at pH 6.8) | Melting Point (°C) | Hygroscopicity (Weight gain at 80% RH) |
| Free Base | N/A | N/A | 0.005 | 210 | < 0.1% |
| Hydrochloride | HCl | > 3 | 0.5 | 185 (decomposes) | 5.2% |
| Mesylate | Methanesulfonic acid | > 3 | 1.2 | 198 | 0.8% |
| Tosylate | p-Toluenesulfonic acid | > 3 | 0.8 | 225 | 0.5% |
Table 1: Example data from a salt screening study for a hypothetical basic pyrazole carboxamide.
Protocol 3: Co-crystal Screening and Formation
Principle of the Method: Co-crystals are multi-component crystalline solids where an API and a pharmaceutically acceptable co-former are held together in the crystal lattice by non-ionic interactions, most commonly hydrogen bonds.[10][20] This technique modifies the crystal packing and can significantly improve physicochemical properties like solubility without altering the chemical structure of the API.[11][12][22]
Step-by-Step Methodology:
-
Co-former Selection: Choose co-formers from the FDA's Generally Regarded as Safe (GRAS) list. Ideal co-formers are small molecules with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids, amides like nicotinamide, sugars).
-
Screening Methods:
-
Liquid-Assisted Grinding: Combine the API and co-former (typically in a 1:1 molar ratio) in a ball mill or with a mortar and pestle. Add a few drops of a solvent (e.g., acetonitrile, ethanol) and grind for 30-60 minutes.[11]
-
Slurry Co-crystallization: Stir a suspension of the API and co-former in a solvent where both have limited solubility. Over time, the more stable co-crystal phase should form.
-
Reaction Crystallization: Dissolve both the API and co-former in a common solvent and induce crystallization through slow evaporation or by adding an anti-solvent.
-
-
Isolation and Characterization: Isolate the solid and characterize using PXRD, DSC, and FTIR as described in Protocol 2 to confirm the formation of a new, single crystalline phase distinct from the starting materials.[21][23]
Protocol 4: Amorphous Solid Dispersion (ASD) Formulation via Spray Drying
Principle of the Method: ASDs involve dispersing the API at a molecular level within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[24] This high-energy amorphous form bypasses the crystal lattice energy barrier during dissolution, often leading to a rapid increase in solubility and the generation of a supersaturated solution.[13][14][25] The polymer serves to stabilize the amorphous API and prevent it from recrystallizing.[13][26]
Step-by-Step Workflow Diagram:
Caption: Workflow for lab-scale amorphous solid dispersion (ASD) formulation.
Step-by-Step Methodology:
-
Polymer and Solvent Selection: Choose a polymer that is miscible with your API (e.g., PVP, HPMC, Soluplus®). Select a volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the API and the polymer.
-
Solution Preparation: Prepare a solution containing the desired drug-to-polymer ratio (e.g., 10-30% drug loading). Ensure complete dissolution.
-
Spray Drying: Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid and complete solvent evaporation. The goal is to "quench" the API in its amorphous state within the polymer matrix.
-
Characterization (Confirmation of Amorphous Form):
-
PXRD: The primary method to confirm an amorphous state. The diffractogram should show a broad "halo" pattern with no sharp Bragg peaks characteristic of crystalline material.
-
Modulated DSC (mDSC): This technique is used to detect the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, molecularly dispersed system.
-
-
Performance Evaluation: Conduct dissolution studies, often under non-sink conditions, to observe the "spring and parachute" effect, where the ASD rapidly dissolves to a high concentration (spring) and the polymer maintains this supersaturated state over time (parachute).
References
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13).
- Formulation strategies for improving drug solubility using solid dispersions. (2025-08-06).
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023-10-31). Colorcon.
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019-11-20). ICH.
- Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. (2025-08-06).
- Co-Crystallization: A technique to develop a better pharmaceutical formul
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020-04-25).
- Biopharmaceutics Classific
- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central.
- Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024-06-07). Jurnal Universitas Padjadjaran.
- Annex 4.
- Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. (2025-08-10).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02).
- Salt Screening. (2021-02-14). Improved Pharma.
- An Overview of the Biopharmaceutics Classification System (BCS). (2024-09-28). GSC Online Press.
- Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Co-crystallization technique: Significance and symbolism. (2025-07-31).
- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- “Preparation and Characterization of Co-Crystals: A Review”. Ijaresm.
- Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed.
- Solubility enhancement with amorphous solid dispersions. (2025-05-13). Seppic.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012-06-11).
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Technical Support Center: Troubleshooting Inconsistent Results with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 20610441)[1]. This guide is designed for researchers, scientists, and drug development professionals encountering variability or a lack of expected activity in their experiments. Inconsistent results are a significant challenge in research, often stemming from a range of factors including compound integrity, experimental design, and the inherent complexity of biological systems.[2]
This document provides a structured, question-and-answer-based approach to systematically identify and resolve common issues. Our methodology is grounded in first principles, moving from the compound itself to the intricacies of the assay system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity & Handling - The Foundation of Reproducibility
This section addresses the most fundamental aspect of any experiment: the quality and handling of the small molecule itself. Problems here will invariably lead to inconsistent data.
Q1: My experimental results are highly variable or show no effect. What is the very first thing I should check?
A1: Before questioning the biological hypothesis or assay setup, you must first validate the tool you are using—the compound itself. The principle of "garbage in, garbage out" is paramount. Inconsistent results frequently trace back to issues with compound purity, identity, or degradation.[3]
Initial Steps:
-
Certificate of Analysis (CoA): Locate the CoA that came with your batch of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Verify that the purity meets the requirements for your assay (typically >95% for cell-based assays).
-
Storage Conditions: Confirm the compound has been stored as recommended by the manufacturer, which generally involves keeping it in a cool, dark, and dry place to prevent degradation.[3] Pyrazole derivatives can be susceptible to hydrolysis or oxidation if not stored properly.
-
Handling Practices: Review your stock solution preparation. Stock solutions should be made with high-purity, anhydrous solvents like DMSO.[3] It is critical to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, a common cause of compound degradation.[3]
Q2: How can I independently verify the purity and identity of my compound?
A2: While a manufacturer's CoA is a good starting point, independent verification provides the highest level of confidence. High-Performance Liquid Chromatography (HPLC) is a standard and accessible method for assessing the purity of small molecules like pyrazole derivatives.[4][5]
A simple isocratic Reverse-Phase HPLC (RP-HPLC) method can provide a clear purity profile. A single, sharp peak at the expected retention time is indicative of a pure compound. The presence of multiple peaks suggests impurities or degradation products that could interfere with your assay.
Below is a detailed protocol for a general-purpose purity check.
Protocol 1: RP-HPLC Method for Purity Assessment
Objective: To determine the purity of a 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide sample.
Materials:
-
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm (or an optimal wavelength determined by a UV scan)
-
Run Time: 15 minutes
-
Isocratic Elution: 70% Mobile Phase A, 30% Mobile Phase B (This may require optimization based on your specific system and column).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Interpretation:
| Parameter | Ideal Result | Potential Issue if Deviated |
| Purity | >98% | Impurities may cause off-target effects or inhibit activity. |
| Peak Shape | Symmetrical (Tailing factor 0.9-1.2) | Poor peak shape can indicate column degradation or interaction with silanol groups. |
| Retention Time | Consistent across injections | Drifting retention time suggests system instability or column equilibration issues. |
Section 2: Assay-Specific Issues - Solubility and Stability
Once compound integrity is confirmed, the next logical step is to investigate its behavior within the specific experimental environment.
Q3: I've confirmed my compound is pure, but it seems to have low solubility in my aqueous assay buffer. Why is this a problem and what can I do?
A3: Poor aqueous solubility is a very common reason for the apparent inactivity of small molecule inhibitors.[3] If the compound precipitates out of your assay buffer, its effective concentration is drastically reduced, leading to weak or no activity. The final concentration of the solvent carrier (e.g., DMSO) must also be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3]
A visual solubility test is a simple and effective first step.
Protocol 2: Visual Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate solubility limit of the compound in the final assay buffer.
Methodology:
-
Prepare Stock: Use a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In clear microcentrifuge tubes, add your assay buffer (e.g., cell culture medium).
-
Spike Compound: Add the appropriate volume of DMSO stock to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant across all tubes and matches your experimental condition.
-
Incubate: Vortex gently and incubate the tubes under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Observe: Visually inspect each tube against a dark background. Look for signs of precipitation, such as cloudiness, crystals, or a film. The highest concentration that remains clear is your approximate solubility limit.
Troubleshooting Solubility:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
pH Adjustment: If your compound has ionizable groups, adjusting the buffer pH may improve solubility.
-
Use of Pluronic F-68: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 can sometimes improve solubility without high toxicity.
| Concentration | Visual Observation | Interpretation |
| 100 µM | Cloudy/Precipitate | Insoluble at this concentration. |
| 50 µM | Slightly Hazy | Approaching solubility limit. |
| 25 µM | Clear Solution | Soluble. |
| 10 µM | Clear Solution | Soluble. |
Q4: Could my compound be degrading during the course of my experiment?
A4: Yes, chemical stability in the assay medium is a critical factor, especially for experiments with long incubation times. Buffers, media components (like serum esterases), and physiological temperatures can all contribute to compound degradation. An in vitro stability assay can help diagnose this issue.
Protocol 3: In Vitro Stability Assessment in Assay Medium
Objective: To assess the stability of the compound in the assay medium over the experimental time course.
Methodology:
-
Prepare Sample: Spike your compound into your assay medium at a relevant concentration (e.g., 10 µM).
-
Incubate: Place the sample in your assay incubator (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0h, 2h, 8h, 24h), take an aliquot of the sample.
-
Quench and Analyze: Immediately stop any potential degradation by adding an equal volume of cold Acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant by HPLC (using the method from Protocol 1).
-
Analysis: Compare the peak area of the compound at each time point to the T=0 sample. A significant decrease in peak area over time indicates degradation.
Section 3: Biological System & Target Engagement
If both the compound and its behavior in the assay buffer have been validated, the focus must shift to the biological system itself. The inherent variability of biological systems is a major contributor to the reproducibility crisis.[6]
Q5: My compound is pure, soluble, and stable, yet my results are still inconsistent. What are the next logical troubleshooting steps?
A5: At this stage, you must scrutinize the biological components and the overall experimental workflow. Consistency is key.[7]
Key Areas to Investigate:
-
Cell Culture Practices:
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift.[6]
-
Cell Density: Was the cell seeding density consistent between experiments?
-
Mycoplasma Contamination: Have your cells been recently tested for mycoplasma? Contamination can profoundly alter cellular responses.[6]
-
-
Reagent Consistency: Ensure you are using the same lot numbers for critical reagents like media, serum, and antibodies.[7]
-
Assay Execution: Minor variations in incubation times, reagent addition order, or equipment calibration can introduce significant variability.[7][8] Standard Operating Procedures (SOPs) are essential for ensuring consistency.[7]
The diagram below illustrates the multiple potential sources of experimental variability that must be controlled.
Caption: Key sources of experimental variability in small molecule assays.
Q6: How can I definitively prove that the compound is engaging its intended target within the cell?
A6: This is a critical step to confirm your system is viable. Observing a downstream phenotypic effect is not enough; you must demonstrate target engagement.[3] The appropriate method depends on the target class. Assuming 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a kinase inhibitor, a common application for this scaffold[9][10], you can use Western Blotting.
-
Western Blotting: Treat cells with your compound and analyze the phosphorylation status of a known direct downstream substrate of the target kinase. A dose-dependent decrease in phosphorylation of the substrate is strong evidence of on-target activity.[3]
The general workflow for troubleshooting should be systematic, as outlined below.
Caption: A systematic workflow for troubleshooting inconsistent results.
Section 4: Advanced Concepts - Off-Target Effects
Q7: I've validated everything, but I'm still concerned the effects I see are not specific to my intended target. How do I address this?
A7: This is an advanced and essential question in drug discovery. Off-target effects can lead to misinterpretation of results.[11] The gold standard for addressing this involves using carefully selected control compounds.
-
Inactive Structural Analog: The best negative control is a molecule that is structurally very similar to your active compound but is known to be inactive against the intended target. If this inactive analog does not produce the same biological effect, it strengthens the case that the observed activity is on-target.[11]
-
Structurally Unrelated Inhibitor: Use an inhibitor of the same target that belongs to a different chemical class. If both compounds produce the same specific phenotype, it is more likely to be a true on-target effect.
By following this comprehensive, multi-step troubleshooting guide, researchers can systematically diagnose and resolve the root causes of inconsistent experimental results, leading to more robust and reliable scientific outcomes.
References
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]
-
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(23), 5727. Retrieved from [Link]
-
Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Retrieved from [Link]
-
Gümüş, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137976. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Dunker, C., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(15), 4735. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
Suser, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(5), 2349-2371. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1871. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 4-Amino-1H-pyrazole-3-carboxamide Derivatives and Other Kinase Inhibitors for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazole scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[1][] This guide provides an in-depth, objective comparison of a promising class of 4-amino-1H-pyrazole-3-carboxamide derivatives, with a focus on their activity as Janus Kinase (JAK) inhibitors, against other established kinase inhibitors. We will delve into supporting experimental data, provide detailed protocols for key assays, and explore the underlying mechanisms of action to empower researchers in their drug discovery and development endeavors.
Introduction to 4-Amino-1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors
The 4-amino-1H-pyrazole-3-carboxamide core represents a versatile scaffold for the design of potent kinase inhibitors. Modifications on this core structure have led to the development of inhibitors targeting a range of kinases, including Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[3][4][5][6] Notably, a series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent, low nanomolar inhibition of the JAK family of kinases (JAK1, JAK2, and JAK3), which are critical mediators of cytokine signaling and are implicated in various cancers and inflammatory diseases.[6][7] For the purpose of this guide, we will focus our comparative analysis on a representative compound from this series, hereafter referred to as Compound 3f , which has exhibited exceptional potency against JAK1, JAK2, and JAK3.[6][8]
Comparative Analysis of Kinase Inhibitor Performance
To provide a comprehensive comparison, we will evaluate Compound 3f against established kinase inhibitors with distinct target profiles:
-
Tofacitinib and Ruxolitinib: Clinically approved JAK inhibitors, providing a direct comparison within the same target class.[9][10][11][12][13]
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor, offering a broader perspective on selectivity.[6][14][15][16][17]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), representing a different kinase family.[][4][18][19]
Table 1: Biochemical Potency (IC50) Comparison
| Compound | Primary Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4 | 2.2 | 3.5 | Not extensively profiled | [6][7][8] |
| Tofacitinib | JAK1, JAK3 > JAK2 | Potent inhibitor of JAK1 and JAK3 | Moderate inhibitor of JAK2 | Potent inhibitor of JAK1 and JAK3 | - | [9][11][12][20][21] |
| Ruxolitinib | JAK1, JAK2 | Potent inhibitor of JAK1 and JAK2 | Potent inhibitor of JAK1 and JAK2 | Weak inhibitor of JAK3 | - | [5][10][13][22] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | - | - | - | VEGFR2 (9 nM), PDGFRβ (2 nM), c-KIT (4 nM) | [6][14][15][16][17] |
| Erlotinib | EGFR | - | - | - | EGFR (2 nM) | [][4][18][19][23] |
IC50 values are approximate and can vary based on assay conditions. This table is for comparative purposes.
Cellular Activity and Mechanistic Insights
Compound 3f and other 4-amino-(1H)-pyrazole derivatives have demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on JAK/STAT signaling.[6][7] This is consistent with their mechanism of action, which involves blocking the phosphorylation and activation of STAT proteins, key downstream effectors of the JAK pathway.[6]
In comparison, Tofacitinib and Ruxolitinib also exert their effects by inhibiting the JAK/STAT pathway, leading to reduced inflammation and cell proliferation in relevant disease models.[9][10] Sunitinib's anti-cancer effects are primarily attributed to its anti-angiogenic properties through the inhibition of VEGFR and PDGFR, as well as direct effects on tumor cell proliferation by targeting c-KIT and FLT3.[15][16] Erlotinib, on the other hand, selectively inhibits EGFR, a receptor tyrosine kinase often overexpressed or mutated in solid tumors like non-small cell lung cancer, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[][18]
The following diagram illustrates the signaling pathways targeted by these inhibitors:
Figure 1: Simplified signaling pathways and points of inhibition.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments used to characterize and compare kinase inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[24]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add 5 µL of a 5x kinase buffer containing the kinase and substrate.
-
Compound Addition: Add 2.5 µL of the test compound (e.g., Compound 3f, Tofacitinib) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add 2.5 µL of 5x ATP solution to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Read Signal: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Validation: The use of a potent, known inhibitor as a positive control validates the assay's ability to detect inhibition. The luminescent signal's direct proportionality to ADP production provides a robust measure of kinase activity.[24]
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of a kinase inhibitor on the proliferation and viability of cancer cells.[1][25]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The CellTiter-Glo® assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., a JAK-dependent cell line like HEL or K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add Reagent:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add CellTiter-Glo® Reagent to each well.
-
-
Read Signal:
-
For MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
For CellTiter-Glo®: Measure luminescence using a plate reader after a brief incubation to stabilize the signal.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Causality and Validation: The dose-dependent decrease in cell viability upon treatment with the inhibitor demonstrates its cytotoxic or cytostatic effect. Comparing the results to an untreated control and a known cytotoxic agent validates the assay.
Western Blot for Phospho-STAT3
This technique is used to detect the phosphorylation status of STAT3, a direct downstream target of JAKs, to confirm the inhibitor's mechanism of action in a cellular context.[26][27][28][29][30]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection. The total STAT3 levels are also measured as a loading control.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[27]
Causality and Validation: A decrease in the p-STAT3 signal in inhibitor-treated cells compared to the control, with no change in total STAT3 levels, confirms that the inhibitor is blocking the JAK/STAT pathway.
Figure 2: Experimental workflow for kinase inhibitor evaluation.
Conclusion
The 4-amino-1H-pyrazole-3-carboxamide scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. As exemplified by compounds like 3f, these derivatives can exhibit superior potency against the JAK family of kinases compared to some clinically approved drugs.[6][7][8] A thorough comparative analysis, utilizing robust and well-validated biochemical and cellular assays, is crucial for elucidating the full potential of these novel inhibitors. The experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and contribute to the advancement of targeted cancer therapies.
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Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. (2024). Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022). Retrieved from [Link]
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The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed. (2016). Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. (n.d.). Retrieved from [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (2021). Retrieved from [Link]
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Ruxolitinib - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (2018). Retrieved from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (2016). Retrieved from [Link]
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How does erlotinib work (mechanism of action)? - Drugs.com. (2024). Retrieved from [Link]
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Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]
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SUNItinib | Cancer Care Ontario. (n.d.). Retrieved from [Link]
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Erlotinib | Drug Guide - MedSchool. (n.d.). Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022). Retrieved from [Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (2007). Retrieved from [Link]
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Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. (2007). Retrieved from [Link]
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What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024). Retrieved from [Link]
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16 Medicine of the week: Sunitinib - YouTube. (2025). Retrieved from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (2016). Retrieved from [Link]
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What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. (2025). Retrieved from [Link]
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Tofacitinib | Arthritis UK. (n.d.). Retrieved from [Link]
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STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. (2007). Retrieved from [Link]
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The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. (2016). Retrieved from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2016). Retrieved from [Link]
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Biochemical kinase assay to improve potency and selectivity - Domainex. (2021). Retrieved from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016). Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Retrieved from [Link]
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Protocol of western blotting STAT and p-STAT? - ResearchGate. (2018). Retrieved from [Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. (2023). Retrieved from [Link]
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed. (2017). Retrieved from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022). Retrieved from [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (2022). Retrieved from [Link]
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A Researcher's Guide to Selectivity Profiling: The Case of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
Introduction: From a Privileged Scaffold to a Characterized Molecule
In the landscape of drug discovery, particularly in kinase inhibitor development, certain chemical structures, or "privileged scaffolds," appear with remarkable frequency. The pyrazole-carboxamide core is one such scaffold, forming the backbone of numerous inhibitors targeting critical cell signaling pathways.[1][2][3] When a novel compound like 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is synthesized, its structural similarity to known inhibitors provides a tantalizing starting point, but no concrete data. It is a molecule of potential, but its true value and liabilities are unknown.
This guide provides a comprehensive, multi-tiered strategy for the in-depth selectivity profiling of this novel pyrazole-carboxamide derivative. We will move beyond simple checklists, explaining the causality behind each experimental choice. This framework is designed not only to characterize this specific molecule but also to serve as a robust template for profiling any novel kinase inhibitor. Our objective is to build a complete, evidence-based profile that is essential for advancing a compound from a chemical entity to a potential therapeutic agent.
Chapter 1: Hypothesis Generation - Reading the Structural Clues
The structure of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide does not exist in a vacuum. By comparing it to structurally related, well-characterized inhibitors, we can form an initial hypothesis about its likely biological targets. For instance, compounds like FN-1501, which also feature a 1H-pyrazole-3-carboxamide core, have demonstrated potent, dual inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2] Other similar scaffolds have shown activity against Interleukin-1 receptor-associated kinase 4 (IRAK4).[4][5]
This initial analysis suggests that our compound likely targets protein kinases. Given the role of related compounds in cell cycle and proliferation, we can hypothesize that its primary targets may include kinases crucial to these processes, such as Aurora Kinases , Polo-like Kinase 1 (PLK1) , and potentially receptor tyrosine kinases like VEGFR2 . This hypothesis forms the basis of our profiling strategy.
Chapter 2: The Broad Net - Tier 1 Biochemical Kinase Profiling
The first experimental step should always be to cast a wide, unbiased net. A broad, in-vitro kinase panel provides the most direct and comprehensive initial view of a compound's selectivity across a large portion of the human kinome. This step is crucial for identifying both expected and unexpected interactions.
Experimental Rationale: Using a panel of purified, recombinant kinases in a biochemical assay format allows for the rapid determination of inhibitory activity (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or efflux.[6] This provides a clean baseline of a compound's intrinsic affinity for various kinases.
Protocol 1: Broad Panel Kinase Selectivity Screen (ADP-Glo™ Assay)
This protocol is adapted from the Promega Kinase Selectivity Profiling System and is suitable for high-throughput screening.[7][8]
Objective: To determine the IC50 values of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide against a broad panel of representative human kinases.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at 100 µM. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.
-
Kinase Reaction Initiation:
-
Add 2 µL of the Kinase Working Stock (containing the specific kinase from the panel) to each well.
-
Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.[8]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Normalize the data using the control wells. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
Data Presentation: The results should be summarized in a table, highlighting the most potently inhibited kinases.
| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Comparator (e.g., Staurosporine) | Selectivity Ratio (Off-Target/On-Target) |
| Aurora A | 15 | 5 | - |
| PLK1 | 45 | 8 | 3.0 |
| VEGFR2 | 80 | 3 | 5.3 |
| Aurora B | 250 | 6 | 16.7 |
| CDK2 | >1000 | 4 | >66.7 |
| SRC | >5000 | 20 | >333.3 |
| ABL1 | >10000 | 25 | >666.7 |
| (Note: Data is hypothetical for illustrative purposes) |
This initial screen points towards Aurora A, PLK1, and VEGFR2 as primary targets, providing the focus for our subsequent validation efforts.
Chapter 3: The Cellular Confirmation - Tier 2 Target Engagement Assays
A potent biochemical IC50 is a promising start, but it doesn't guarantee that the compound can reach and bind its target in the complex environment of a living cell. Therefore, the next tier of profiling involves orthogonal target engagement assays in a cellular context.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Experimental Rationale: CETSA® leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9][10][11] This method is label-free and confirms target binding in an unperturbed cellular environment, providing critical evidence of target engagement.[12]
Protocol 2: Isothermal Dose-Response CETSA®
This protocol is designed to determine the concentration-dependent engagement of the compound with its target in intact cells.[9][10]
Objective: To confirm target engagement and estimate the cellular potency of the compound against Aurora A, PLK1, and VEGFR2.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or a line known to express the targets) to ~80% confluency. Treat the cells with a range of concentrations of the test compound (and a vehicle control) for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions to a specific, pre-determined melt temperature (e.g., 52°C for Aurora A) for 3 minutes. This temperature is chosen to be on the slope of the protein's melt curve, where stabilization is most easily detected.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western blotting or an equivalent protein detection method.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve, from which a cellular EC50 for target stabilization can be derived.
Method 2: NanoBRET™ Target Engagement Assay
Experimental Rationale: The NanoBRET™ assay provides a quantitative measure of compound binding to a specific target protein in live cells.[13] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.[14][15] This assay provides real-time, quantitative data on intracellular affinity.[16]
Protocol 3: Live-Cell NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega's technical manuals for intracellular kinase assays.[14][17]
Objective: To quantitatively measure the intracellular affinity (IC50) of the compound for Aurora A, PLK1, and VEGFR2 in live cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Aurora A-NLuc). Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
To the cells, add the fluorescent NanoBRET® tracer at a pre-determined concentration, followed immediately by the test compound dilutions. Include vehicle controls.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition and Reading: Add the Nano-Glo® Substrate to the wells. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50.
Chapter 4: The Unbiased View - Tier 3 Chemical Proteomics Profiling
While targeted assays are essential, they can be biased by our initial hypothesis. To gain a truly global and unbiased understanding of a compound's selectivity, we turn to chemical proteomics.
Experimental Rationale: The "kinobeads" method uses a cocktail of broad-spectrum, immobilized kinase inhibitors to pull down the majority of the expressed kinome from a cell lysate.[18][19][20] By pre-incubating the lysate with our soluble test compound, we can perform a competition experiment. Kinases that bind to our compound will no longer bind to the beads and will be depleted from the pulldown. Quantitative mass spectrometry is then used to identify and quantify which kinases were "competed off" and at what concentrations, providing affinity (Kd) data for hundreds of native kinases simultaneously.[21][22]
Protocol 4: Kinobeads Competition Binding Assay
Objective: To determine the affinity and selectivity of the compound against the native, endogenously expressed kinome.
Methodology:
-
Lysate Preparation: Prepare a large-batch, high-protein-concentration lysate from a mixture of cell lines (e.g., K562, HeLa, Jurkat) to maximize kinome coverage.
-
Competition Assay: Aliquot the lysate and incubate with the test compound across a wide concentration range (e.g., 9 points from 30 µM to 3 nM) for 45 minutes at 4°C. Include a DMSO vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to each sample and incubate for an additional 45-60 minutes to capture the unbound kinases.
-
Washing and Digestion: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance versus the test compound concentration. Fit this data to a dose-response model to calculate the apparent dissociation constant (Kd).
Chapter 5: Comparative Analysis and Data Synthesis
The power of this multi-tiered approach lies in the synthesis of data from all three tiers. Discrepancies between the datasets are not failures but opportunities for deeper insight.
Comparative Data Summary Table:
| Kinase Target | Tier 1: Biochemical IC50 (nM) | Tier 2: NanoBRET™ IC50 (nM) | Tier 3: Kinobeads Kd (nM) | Interpretation |
| Aurora A | 15 | 35 | 40 | Potent target, good cell permeability. |
| PLK1 | 45 | 150 | 180 | Moderate target, possible efflux or lower intracellular availability. |
| VEGFR2 | 80 | 95 | 110 | Consistent activity across platforms. |
| DDR1 | >1000 | Not Tested | 200 | Novel off-target identified only by unbiased proteomics. |
| (Note: Data is hypothetical for illustrative purposes) |
Key Insights from Comparison:
-
Biochemical vs. Cellular: A large drop-off in potency from a biochemical assay to a cellular one (e.g., PLK1) can indicate poor cell permeability, active efflux by transporters like P-gp, or high intracellular ATP concentrations outcompeting the inhibitor.
-
CETSA vs. NanoBRET: These orthogonal methods should yield comparable results. A positive result in both provides very high confidence in cellular target engagement.
-
Targeted vs. Proteomics: The kinobeads assay can reveal unexpected off-targets (e.g., DDR1) that were not part of the initial hypothesis or the biochemical panel. This is critical for predicting potential side effects or for identifying polypharmacology that could be therapeutically beneficial.
Chapter 6: Visualizing the Biological Context - Target Signaling Pathways
Understanding the selectivity profile is not just about numbers; it's about understanding the biological consequences of inhibiting specific nodes in a signaling network.
Aurora Kinase Signaling
Aurora kinases are critical regulators of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[23][24][25] Inhibition of Aurora A, our primary hypothetical target, is expected to cause defects in mitotic entry and spindle formation.[26]
PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is another master regulator of the cell cycle, with roles in mitotic entry, spindle assembly, and cytokinesis.[27][28][29] Its activity is tightly coordinated with Aurora kinases, and its inhibition can lead to mitotic arrest and apoptosis.[30][31]
VEGFR2 Signaling Pathway
VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[32] Its activation triggers multiple downstream pathways that lead to endothelial cell proliferation, migration, and survival.[33][34][35][36] Inhibition of VEGFR2 is a clinically validated anti-angiogenic strategy in cancer therapy.
Conclusion
The journey from a novel chemical structure to a well-characterized inhibitor is a systematic process of hypothesis testing and data integration. For 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, this guide outlines a robust, three-tiered approach that moves from a broad biochemical screen to targeted cellular validation and finally to an unbiased, proteome-wide assessment. This strategy not only identifies the most potent targets but also validates their engagement in a physiological context and uncovers potential off-target liabilities. By explaining the causality behind each experimental choice and providing detailed, actionable protocols, this framework empowers researchers to build a comprehensive selectivity profile, transforming a molecule of interest into a valuable tool for scientific inquiry and drug development.
References
- Golan, S., et al. (2018). A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Science, 131(15).
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]
- Van de Walle, I., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Cellular and Molecular Life Sciences, 78(21-22), 6885–6906.
- Lin, C., et al. (2018). Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors. Oncology Letters, 16(5), 6549–6558.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Raab, C. A., & Stukenberg, P. T. (2014). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence?. Cancer Research, 74(1), 23–28.
- Manav, N., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). The model of AKIs targeting into several signaling pathways. Retrieved from [Link]
- Hart, K. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2245–2254.
- Zorba, A., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128.
- Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(1), 463–473.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141–165.
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Validating the Cellular Activity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel pyrazole compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. Drawing upon established methodologies for analogous compounds, we present a step-by-step approach, from initial cytotoxicity screening to mechanistic pathway analysis, alongside comparative data with relevant alternatives.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Many pyrazole-containing compounds have been investigated as potent inhibitors of key cellular signaling molecules, such as cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are critical regulators of cell cycle progression and are often dysregulated in cancer.[3][4][5][6] Given this precedent, it is imperative to systematically validate the cellular activity of novel derivatives like 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide to elucidate their therapeutic potential and mechanism of action.
This guide will outline a logical, multi-tiered experimental workflow to characterize the cellular effects of this compound. We will also discuss the selection of appropriate positive and negative controls to provide a robust comparative analysis.
Experimental Validation Workflow
The validation process is structured to progress from broad phenotypic effects to more specific molecular targets. This approach ensures a thorough understanding of the compound's cellular impact.
Caption: A multi-phase workflow for validating compound activity.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide across a panel of relevant human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7][8]
-
Cell Seeding: Plate exponentially growing cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, MV4-11 for leukemia) in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., 0.1 µM to 100 µM) for 48-72 hours.[7][8] Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using software like GraphPad Prism.
Comparative Compounds
-
Positive Controls: Doxorubicin or Cisplatin (standard chemotherapeutic agents with broad cytotoxicity).[7]
-
Alternative Pyrazole: A well-characterized pyrazole compound with known anticancer activity, such as FN-1501 (a potent FLT3 and CDK inhibitor), can be included for a direct comparison of potency.[4]
Expected Data and Interpretation
The results should be summarized in a table comparing the IC50 values of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide with the control compounds across different cell lines. A low IC50 value suggests potent cytotoxic activity.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | MV4-11 IC50 (µM) |
| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| FN-1501 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Phase 2: Unraveling the Cellular Mechanism
Once cytotoxicity is established, the next step is to investigate the underlying cellular mechanisms, such as cell cycle arrest and apoptosis induction.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Phase 3: Identifying Molecular Targets and Signaling Pathways
The final phase focuses on identifying the specific molecular targets and signaling pathways affected by the compound. Based on the known activities of other pyrazole derivatives, kinase inhibition is a likely mechanism.[3][4][6]
Caption: Potential signaling pathways affected by pyrazole compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of specific kinases in a cell-free system.
-
Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for target kinases such as CDK2, CDK4, and FLT3.[3][5]
-
Reaction: Incubate the recombinant kinase, substrate, ATP, and varying concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
-
Detection: Measure the kinase activity by detecting the amount of ADP produced.
-
Data Analysis: Calculate the IC50 value for the inhibition of each kinase.
Experimental Protocol: Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, phospho-AKT, total AKT, cleaved PARP) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.
Comparative Data for Mechanistic Analysis
| Assay | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | FN-1501 (Comparative Pyrazole) | Interpretation |
| Cell Cycle Arrest | e.g., G2/M phase arrest | e.g., G1 phase arrest | Suggests different primary kinase targets |
| Apoptosis Induction | e.g., 40% apoptotic cells | e.g., 60% apoptotic cells | Indicates relative potency in inducing cell death |
| CDK2 Inhibition (IC50) | Experimental Data | Nanomolar range | Direct comparison of target engagement |
| FLT3 Inhibition (IC50) | Experimental Data | Nanomolar range | Direct comparison of target engagement |
| pRb Phosphorylation | e.g., Decreased | e.g., Decreased | Confirms inhibition of CDK activity in cells |
Conclusion
This guide provides a robust and logical framework for the comprehensive cellular validation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By employing a combination of cytotoxicity screening, mechanistic assays, and target identification techniques, researchers can effectively characterize the compound's biological activity and elucidate its mechanism of action. The inclusion of appropriate comparative compounds is crucial for contextualizing the potency and selectivity of this novel pyrazole derivative, thereby guiding future drug development efforts.
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A Comparative Guide to the Potency of Pyrazole Carboxamide Analogs as Aurora Kinase Inhibitors
For researchers and professionals in drug development, the pyrazole carboxamide scaffold represents a significant area of interest, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the potency of various pyrazole carboxamide analogs, with a specific focus on their activity against Aurora kinases, critical regulators of cell division and promising targets in oncology. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for assessing their inhibitory activity, and present comparative data to inform future drug design strategies.
The Significance of Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Overexpression of these kinases is frequently observed in various human cancers, leading to chromosomal instability and aneuploidy, hallmarks of tumorigenesis.[1] Consequently, the development of small molecule inhibitors targeting Aurora kinases has become a promising therapeutic strategy in cancer treatment. Pyrazole carboxamide derivatives have emerged as a particularly fruitful class of compounds in this endeavor.
Structure-Activity Relationship (SAR): Key Determinants of Potency
The potency of pyrazole carboxamide analogs as Aurora kinase inhibitors is intricately linked to the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. Analysis of various synthesized compounds has revealed several key structural features that consistently influence their inhibitory activity.
A study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides highlighted that bulky, electron-withdrawing substituents at specific positions are favorable for enhanced inhibitory activity against Aurora A kinase.[2] This suggests that the steric and electronic properties of the substituents play a crucial role in the binding affinity of these analogs to the ATP-binding pocket of the kinase.
For instance, in a series of novel pyrazole-4-carboxamide analogues, compound 6k demonstrated high potency against both Aurora A and Aurora B kinases.[1] The specific substitutions on this compound, which unfortunately are not detailed in the public abstract, are responsible for its low nanomolar IC50 values. This underscores the importance of fine-tuning the peripheral chemical groups to optimize interactions with the target enzyme.
The general structure of a pyrazole carboxamide core and key areas for substitution are illustrated below.
Caption: Key substitution points on the pyrazole carboxamide scaffold.
Comparative Potency of Pyrazole Carboxamide Analogs
The following table summarizes the in vitro potency of selected pyrazole carboxamide analogs against Aurora A and Aurora B kinases. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is a standard measure of potency. Lower IC50 values indicate higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Activity (IC50, µM) | Reference |
| 6k | Aurora A | 16.3 | HeLa: 0.43 | [1] |
| Aurora B | 20.2 | HepG2: 0.67 | [1] | |
| P-6 | Aurora A | 110 | HCT 116: 0.37-0.44 | [3] |
| MCF-7: 0.39-0.56 | [3] | |||
| Compound 7 | Aurora A | 28.9 | HT29: 0.381 | [4] |
| Aurora B | 2.2 | LoVo: 0.789 | [4] | |
| Compound 8 | Aurora A | 35 | HCT116: 0.34 | [4] |
| Aurora B | 75 | SW620: 0.35 | [4] | |
| Compound 5h | Aurora A | 780 | MCF-7: 0.12 | [5] |
| Compound 5e | Aurora A | 1120 | MDA-MB-231: 0.63 | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.
In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[6][7]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Caption: Workflow for in vitro Aurora kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing the kinase assay buffer, ATP, and a suitable substrate (e.g., Kemptide). The ATP concentration should be at or near the Km for the specific Aurora kinase being tested.
-
Prepare serial dilutions of the pyrazole carboxamide analogs in the assay buffer containing a constant percentage of DMSO (typically not exceeding 1%).
-
-
Kinase Reaction:
-
Add the master mix to the wells of a white, opaque 96-well plate.
-
Add the diluted test compounds and controls (positive control with no inhibitor, and a blank with no enzyme).
-
Initiate the reaction by adding the purified recombinant Aurora A or Aurora B kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells.
-
Incubate at room temperature for 40 minutes to ensure complete ATP depletion.
-
Add the Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair.
-
Incubate at room temperature for 30-45 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Aurora Kinase Signaling Pathway and Inhibition
Aurora kinases are central to the regulation of mitosis. The simplified diagram below illustrates the key roles of Aurora A and B and the point of intervention for pyrazole carboxamide inhibitors.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Inhibition of Aurora A leads to defects in centrosome separation and spindle formation, resulting in mitotic arrest.[1] Inhibition of Aurora B disrupts the spindle assembly checkpoint and leads to errors in chromosome segregation and failed cytokinesis, often resulting in polyploidy.[1] Dual inhibitors, such as compound 6k , can induce a combination of these effects, leading to potent anti-proliferative and apoptotic responses in cancer cells.[1]
Conclusion and Future Directions
This guide provides a comparative overview of the potency of pyrazole carboxamide analogs as Aurora kinase inhibitors, supported by experimental data and detailed protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity. The provided experimental framework serves as a reliable methodology for the evaluation of novel compounds.
Future research in this area should focus on developing analogs with enhanced selectivity for specific Aurora kinase isoforms to minimize off-target effects and improve the therapeutic index. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and pharmacokinetic properties of these promising anticancer agents. The continued exploration of the pyrazole carboxamide scaffold holds significant promise for the development of effective and targeted cancer therapies.
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Navigating the Kinome: A Comparative Guide to Off-Target Kinase Inhibition of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2][3] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of numerous clinical candidates and approved drugs.[1] However, the highly conserved nature of this binding site across the human kinome presents a significant challenge: off-target inhibition.[4] This guide provides a comprehensive comparison of pyrazole derivatives, delving into their off-target profiles and offering robust experimental protocols to characterize inhibitor selectivity. Our focus is on equipping you with the expertise to anticipate and mitigate these unintended interactions, ultimately leading to the development of safer and more effective therapeutics.
The Double-Edged Sword: Understanding Pyrazole Derivatives and Kinase Selectivity
The pyrazole ring is a privileged scaffold in medicinal chemistry, lauded for its role in developing targeted anticancer therapies.[1] Its structure is a key component in numerous inhibitors targeting a wide range of kinases, including Akt, Aurora kinases, MAPKs, and JAKs.[1] The success of these molecules stems from their ability to effectively compete with ATP for binding to the kinase active site. However, this shared binding mode is also the primary driver of off-target effects. Subtle differences in the amino acid residues lining the ATP-binding pocket are the key to achieving selectivity.[4] Structure-activity relationship (SAR) studies are therefore paramount in rationally designing pyrazole-based inhibitors with improved selectivity profiles.[4]
A compelling example of this is the comparison between aminopyrazole and indazole-based inhibitors targeting c-Jun N-terminal kinase 3 (JNK3). While both classes exhibit potent JNK3 inhibition, the aminopyrazole SR-3576 shows over 2800-fold selectivity against the closely related p38 kinase.[5][6] In contrast, the indazole-based SR-3737 inhibits both JNK3 and p38 with nanomolar potency.[5][6] This remarkable difference in selectivity is attributed to the highly planar nature of the aminopyrazole's pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38.[5][6]
The following sections will explore the off-target profiles of prominent pyrazole derivatives and provide detailed methodologies for their evaluation.
Comparative Analysis of Off-Target Profiles
The table below summarizes the on-target and notable off-target activities of several well-characterized pyrazole-based kinase inhibitors. This data, compiled from various kinase profiling studies, highlights the varied selectivity of this class of compounds.
| Compound | Primary Target(s) | IC50 (Primary Target) | Notable Off-Target(s) | IC50 (Off-Target) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | JAK3 | ~430 nM | [1] |
| Dasatinib | ABL, SRC family | <1 nM | c-Kit, PDGFR | Sub-nanomolar to low nanomolar | [4] |
| Crizotinib | ALK, MET | 20-50 nM | ROS1, RON | Low nanomolar | [7] |
| AT7867 | Akt | 17 nM (Akt1) | PKA, ROCK | 38 nM (PKA), 6 nM (ROCK) | [8] |
| SR-3576 | JNK3 | 7 nM | p38 | >20 µM | [5][6] |
| SR-3737 | JNK3 | 12 nM | p38 | 3 nM | [5][6] |
| Compound 10q | FLT3 | 230 nM | c-Kit | Significant inhibition | [9] |
This table is a representative summary. IC50 values can vary depending on the assay conditions.
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
A multi-pronged approach is essential for accurately characterizing the selectivity of a pyrazole derivative.[10] Combining biochemical, biophysical, and cell-based assays provides a comprehensive picture of both on-target and off-target interactions.
Diagram: Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A multi-step workflow for comprehensive kinase inhibitor selectivity profiling.
Experimental Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)
This protocol outlines a high-throughput method to assess the inhibitory activity of a pyrazole derivative against a large panel of kinases.
Objective: To identify potential off-target kinases by measuring the percent inhibition of kinase activity at a fixed compound concentration.
Materials:
-
Test pyrazole derivative
-
Recombinant human kinases (commercially available panels)
-
Kinase-specific substrates (e.g., peptides, proteins)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, radiometric P32-ATP)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in 100% DMSO. Serially dilute the compound to the desired screening concentration (typically 1-10 µM) in the appropriate assay buffer.
-
Kinase Reaction Setup: a. In a microplate, add the kinase-specific substrate and the test compound. b. To initiate the reaction, add the corresponding recombinant kinase and ATP. The final reaction volume is typically 10-25 µL. c. Include positive controls (known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C) for the specified time (30-60 minutes).
-
Detection: a. Stop the kinase reaction according to the assay kit instructions. b. Add the detection reagent to measure the remaining kinase activity. For ADP-Glo™, this involves measuring luminescence generated from the conversion of ADP to ATP.
-
Data Analysis: a. Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) b. Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
Trustworthiness: This protocol is self-validating through the use of positive and negative controls for each kinase, ensuring the reliability of the screening results.
Experimental Protocol 2: Western Blotting for Downstream Signaling Analysis (Cell-Based Assay)
This protocol is used to confirm if an identified off-target kinase is functionally inhibited in a cellular context.
Objective: To measure the phosphorylation status of a known downstream substrate of a suspected off-target kinase.
Materials:
-
Cultured cells relevant to the off-target kinase pathway
-
Test pyrazole derivative
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the pyrazole derivative for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts and separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream target to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in phosphorylation indicates cellular inhibition of the off-target kinase.[4]
Trustworthiness: The inclusion of total protein controls for each downstream target ensures that any observed changes in phosphorylation are not due to variations in protein expression or loading.
Mitigating Off-Target Effects: A Forward Look
The identification of off-target effects is not an endpoint but a critical data point in the drug discovery process. This knowledge can be leveraged in several ways:
-
Rational Drug Design: SAR studies can guide the modification of the pyrazole scaffold to enhance selectivity. For example, exploiting subtle differences in the ATP-binding site can lead to the design of more selective inhibitors.[4]
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug.[11] A thorough understanding of these interactions is crucial for harnessing this potential.
-
Chemical Genetics: Selective analogs of a promiscuous inhibitor can be synthesized to dissect the specific contributions of on- and off-target inhibition to a cellular phenotype.[4]
Diagram: Mitigating Off-Target Effects of Pyrazole Derivatives
Caption: A workflow for identifying and mitigating the off-target effects of pyrazole-based kinase inhibitors.
By embracing a comprehensive and systematic approach to characterizing off-target effects, researchers can unlock the full potential of the pyrazole scaffold, paving the way for the next generation of highly selective and effective kinase inhibitors.
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The Discerning Molecule: A Comparative Guide to the Cross-Reactivity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and its Analogs
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. Among the most critical of these assessments are cross-reactivity studies, which illuminate the selectivity of a compound and predict potential off-target effects. This guide provides an in-depth technical comparison of a representative molecule, a hypothetical dual FLT3/CDK inhibitor from the 4-amino-1H-pyrazole-3-carboxamide class, against other relevant compounds. We will delve into the experimental methodologies that form the bedrock of such an analysis, offering both theoretical grounding and practical, step-by-step protocols.
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active agents with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3] This chemical versatility, however, necessitates a thorough investigation of a compound's selectivity to ensure its therapeutic window is not compromised by unintended interactions with other biomolecules. A notable example of a pyrazole-containing drug where cross-reactivity is a clinical consideration is Celecoxib, a selective COX-2 inhibitor. While designed for selectivity, it can still elicit hypersensitivity reactions in some patients with a history of reactions to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the importance of understanding a drug's full interaction profile.[4][5][6][7][8]
Our focus here is on a compound designed to inhibit both Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), key targets in certain cancers, particularly Acute Myeloid Leukemia (AML).[9][10] First-generation FLT3 inhibitors, for instance, were often multi-kinase inhibitors with significant off-target effects, leading to a challenging side-effect profile.[11][12][13] This underscores the need for precise characterization of newer generation inhibitors.
This guide will compare our hypothetical lead compound, which we will refer to as "Pyrazolamide-FLT3/CDK," with established inhibitors to provide a framework for assessing its selectivity.
Comparative Compound Selection: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of Pyrazolamide-FLT3/CDK, a panel of comparator compounds is essential. The choice of these alternatives is dictated by their known mechanisms of action and clinical relevance.
| Compound Class | Specific Examples | Primary Target(s) | Rationale for Inclusion |
| Dual FLT3/CDK Inhibitor (Lead) | Pyrazolamide-FLT3/CDK | FLT3, CDK2, CDK4 | The subject of our cross-reactivity study. |
| First-Generation FLT3 Inhibitor | Midostaurin | FLT3, KIT, PDGFR, VEGFR2, PKC | Represents a less selective, multi-kinase inhibitor. Its broader activity profile provides a baseline for off-target effects.[14] |
| Second-Generation FLT3 Inhibitor | Gilteritinib | FLT3 (including resistant mutations), AXL | A more selective FLT3 inhibitor, allowing for a direct comparison of specificity.[11][13] |
| Selective CDK4/6 Inhibitor | Palbociclib | CDK4, CDK6 | A highly selective CDK inhibitor used in breast cancer. It helps to delineate the CDK-related off-target effects of our dual inhibitor.[15][16] |
| Pan-CDK Inhibitor | Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | A broad-spectrum CDK inhibitor that can reveal potential cross-reactivity across the CDK family.[17] |
Experimental Deep Dive: Methodologies for Quantifying Cross-Reactivity
A multi-pronged experimental approach is necessary to build a comprehensive understanding of a compound's selectivity. Here, we detail three critical assays: Kinase Profiling, Competitive Binding Assays, and the Cellular Thermal Shift Assay (CETSA).
Broad Kinase Profiling
The initial step in assessing the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. This provides a global view of its activity across the kinome.
Causality Behind Experimental Choices: A broad kinase panel is the most effective way to identify unexpected off-target interactions early in the drug discovery process. By testing at a fixed, relatively high concentration (e.g., 1-10 µM), we can quickly flag potential liabilities. Hits from this initial screen are then followed up with full dose-response curves to determine potency (IC50).
Experimental Workflow: Kinase Profiling
Caption: Workflow for broad kinase selectivity profiling.
Step-by-Step Protocol: Radiometric Kinase Assay
-
Plate Preparation: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Anticipated Data Summary:
| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) |
| Pyrazolamide-FLT3/CDK | 5 | 15 | 20 | >1000 | 500 |
| Midostaurin | 10 | 50 | 75 | 50 | 100 |
| Gilteritinib | 2 | >5000 | >5000 | >10000 | >10000 |
| Palbociclib | >10000 | >10000 | 10 | >10000 | >10000 |
| Flavopiridol | 100 | 5 | 10 | 25 | 30 |
Competitive Binding Assays
These assays directly measure the binding affinity of a compound to its target protein, providing a dissociation constant (Kd) which is a more direct measure of binding than IC50.
Causality Behind Experimental Choices: Competitive binding assays are crucial for validating the hits from enzymatic assays. They are independent of substrate and ATP concentrations, offering a more fundamental measure of the interaction between the compound and the kinase. This helps to confirm that the observed inhibition is due to direct binding to the target.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Step-by-Step Protocol: Surface Plasmon Resonance (SPR) - Based Competition Assay
-
Chip Preparation: Immobilize the target kinase onto an SPR sensor chip.
-
Reference Ligand Binding: Inject a known binding ligand (reference ligand) at a fixed concentration over the chip surface to establish a baseline binding signal.
-
Competition: Co-inject the reference ligand with increasing concentrations of the test compound (Pyrazolamide-FLT3/CDK).
-
Signal Detection: Monitor the change in the SPR signal in real-time. A decrease in the signal indicates that the test compound is competing with the reference ligand for binding to the target kinase.
-
Data Analysis: Plot the percentage of reference ligand binding against the concentration of the test compound to generate a competition curve. From this, the IC50 can be determined and converted to a Ki value.
Anticipated Data Summary:
| Compound | FLT3 Ki (nM) | CDK2 Ki (nM) | CDK4 Ki (nM) | Off-Target Kinase X Ki (nM) |
| Pyrazolamide-FLT3/CDK | 3 | 10 | 15 | >1000 |
| Midostaurin | 8 | 40 | 60 | 45 |
| Gilteritinib | 1 | >5000 | >5000 | >10000 |
| Palbociclib | >10000 | >10000 | 8 | >10000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It leverages the principle that drug binding stabilizes the target protein against thermal denaturation.
Causality Behind Experimental Choices: While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. CETSA provides crucial evidence that the compound can enter the cell, bind to its intended target, and exert a stabilizing effect. This is a critical step in bridging the gap between biochemical activity and cellular function.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells (e.g., MV4-11, a human AML cell line with an FLT3 mutation) with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the target proteins (FLT3 and CDK2).
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Anticipated Data Summary:
| Compound | Target Protein | ΔTm (°C) in MV4-11 cells |
| Pyrazolamide-FLT3/CDK | FLT3 | +8.5 |
| CDK2 | +6.2 | |
| Gilteritinib | FLT3 | +9.1 |
| CDK2 | No significant shift | |
| Palbociclib | FLT3 | No significant shift |
| CDK4/6 (in a suitable cell line) | +7.5 |
Synthesizing the Evidence: A Holistic View of Selectivity
By integrating the data from these orthogonal assays, a comprehensive and trustworthy selectivity profile for Pyrazolamide-FLT3/CDK can be constructed. The kinase panel provides a broad, unbiased view of potential off-targets. Competitive binding assays confirm direct engagement with the intended targets and provide a quantitative measure of affinity. Finally, CETSA validates target engagement within the complex milieu of a living cell.
This multi-faceted approach ensures that the characterization of a novel compound like 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is not only scientifically rigorous but also provides the robust, actionable insights necessary to guide its journey through the drug development pipeline.
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Confirming Target Engagement of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide for Researchers
For researchers in the vanguard of drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of mechanistic validation and a critical determinant of translational success. This guide provides a comprehensive, technically-grounded framework for confirming the target engagement of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, a scaffold of significant interest in medicinal chemistry. Drawing upon established principles and cutting-edge methodologies, we will explore a multi-pronged approach to robustly characterize the molecular interactions of this compound, comparing and contrasting various experimental strategies to provide a holistic understanding of its mechanism of action.
The pyrazole-carboxamide core is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological activities. Notably, compounds bearing this scaffold have been identified as potent inhibitors of various protein kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2][3] Therefore, our investigative strategy will be informed by the hypothesis that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide may engage with members of the kinome. This guide will provide the experimental roadmap to not only test this hypothesis but also to identify specific targets and quantify the engagement in a cellular environment.
A Multi-Faceted Approach to Target Engagement
A singular experimental approach is seldom sufficient to definitively prove target engagement. A more robust strategy involves the integration of orthogonal methods that probe the interaction from different biophysical and biological perspectives. Here, we compare and contrast several state-of-the-art techniques applicable to the study of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Comparative Overview of Key Target Engagement Methodologies
| Method | Principle | Information Gained | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6][7][8] | Direct evidence of target binding in intact cells or lysates; can be adapted for high-throughput screening.[9] | Label-free; reflects physiological conditions.[4][6] | Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target protein.[10][11][12][13] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] | Gold standard for thermodynamic characterization; label-free. | Requires relatively large amounts of purified protein; lower throughput.[11] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[14][15][16][17][18] | Binding kinetics (kon, koff) and affinity (KD).[14][15][17] | Real-time, label-free analysis of binding kinetics.[14][15] | Requires immobilization of the target, which may affect its conformation; potential for mass transport limitations. |
| Kinobeads Pulldown Assay | Competitive binding of the compound of interest against a broad-spectrum kinase inhibitor matrix.[19][20][21] | Identification of kinase targets and selectivity profiling across the kinome.[19][22][20] | Unbiased, proteome-wide screening for kinase targets.[22] | Indirect measure of binding; may miss targets not captured by the beads. |
Experimental Workflows and Protocols
To provide actionable guidance, we present detailed protocols for two complementary and powerful techniques: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and Isothermal Titration Calorimetry (ITC) for in-depth biophysical characterization.
Workflow 1: Cellular Thermal Shift Assay (CETSA)
This workflow is designed to assess the binding of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide to a putative kinase target (e.g., FLT3 or CDK2) in intact cells.
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A Head-to-Head Comparison of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide with Known ALK Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision medicine. The pyrazole-carboxamide scaffold has emerged as a versatile backbone for the design of novel inhibitors targeting a range of kinases. This guide introduces 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide , a novel putative inhibitor of Anaplastic Lymphoma Kinase (ALK), and provides a comprehensive head-to-head comparison with established, FDA-approved ALK inhibitors.
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion genes, like EML4-ALK, resulting in a constitutively active ALK protein that drives tumor growth.[2][3] This has made ALK a prime target for therapeutic intervention.[] This guide will delve into the comparative efficacy and cellular engagement of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide against a panel of well-characterized ALK inhibitors, providing the necessary experimental frameworks for its evaluation.
Comparative Overview of ALK Inhibitors
The clinical management of ALK-positive NSCLC has been significantly advanced by the development of several generations of ALK inhibitors. Each generation has sought to improve upon the last by offering increased potency, greater central nervous system (CNS) penetration, and activity against resistance mutations that inevitably arise.[5]
Below is a summary of the key characteristics of established ALK inhibitors that will serve as a benchmark for evaluating our novel compound.
| Inhibitor | Generation | Key Characteristics |
| Crizotinib | First | The first FDA-approved ALK inhibitor, also targets ROS1 and c-MET.[2][6] |
| Ceritinib | Second | More potent than crizotinib and active against some crizotinib-resistant mutations.[7][8] |
| Alectinib | Second | Highly selective for ALK, demonstrates significant CNS activity, and is effective against several resistance mutations.[9][10][11] |
| Brigatinib | Second | A potent inhibitor of ALK and ROS1, with broad activity against crizotinib-resistant mutations and demonstrated CNS efficacy.[12][13][14] |
| Lorlatinib | Third | Designed to penetrate the blood-brain barrier and overcome a wide range of resistance mutations that emerge after treatment with first- and second-generation inhibitors.[15][16] |
Mechanism of Action: Targeting the ALK Signaling Pathway
ALK inhibitors function as competitive inhibitors of ATP at the kinase domain of the ALK fusion protein.[2] This inhibition blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[10][13][17] The ultimate outcome is the induction of apoptosis and the suppression of tumor growth.[10]
Caption: The ALK signaling pathway and the point of inhibition.
Experimental Protocols for Comparative Evaluation
To rigorously assess the potential of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide as an ALK inhibitor, standardized in vitro assays are essential. The following protocols provide a framework for determining its potency and target engagement in comparison to established ALK inhibitors.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[18] This protocol outlines a general method for determining the IC50 of our test compound against the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Test compound (4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide) and known ALK inhibitors
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the ALK enzyme, and the serially diluted compounds.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Add the detection reagent to stop the kinase reaction and measure the luminescence, which is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The evaluation of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide as a putative ALK inhibitor requires a systematic and comparative approach. By benchmarking its performance against established ALK inhibitors using standardized in vitro assays, researchers can gain valuable insights into its potential as a novel therapeutic agent. The protocols and frameworks provided in this guide offer a robust starting point for the comprehensive characterization of this and other emerging kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
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Introduction to 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and Its Potential Biological Significance
An In-Depth Technical Guide to the Validation of IC50 Values for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Approach
For researchers and professionals in drug development, the accurate determination of a compound's inhibitory potential is a cornerstone of preclinical assessment. The half-maximal inhibitory concentration (IC50) remains a critical metric for quantifying the efficacy of a potential therapeutic agent. This guide provides a comprehensive, technically-grounded framework for the initial determination and validation of the IC50 value for the novel compound 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Given the broad spectrum of biological activities associated with pyrazole carboxamide derivatives, which range from anti-inflammatory to anti-cancer and fungicidal properties, establishing a robust and reproducible inhibitory profile for this specific molecule is paramount.[1][2][3][4][5][6][7][8] This guide will not only detail a step-by-step protocol but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy methodology.
The pyrazole ring is a key structural motif in numerous biologically active compounds.[2] The specific compound, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, belongs to a class of molecules that have shown promise in diverse therapeutic areas. Notably, structurally similar compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8), are recognized as intermediates or impurities in the synthesis of well-known pharmaceuticals like Sildenafil.[9][10][11] This structural relationship strongly suggests that a potential, and logical, starting point for biological characterization is the family of phosphodiesterase (PDE) enzymes, with a particular focus on PDE5.
This guide will, therefore, use the inhibition of the PDE5 enzyme as a representative biological target to illustrate the IC50 validation process for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. As a comparator and positive control, we will use Sildenafil, a potent and well-characterized PDE5 inhibitor.
The Principle of IC50 Determination: A Foundation of Trustworthiness
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, in this case, an enzyme, by 50%.[12] A reliable IC50 value is not a single data point but rather the result of a carefully constructed dose-response curve.[13][14] The trustworthiness of this value hinges on several key factors, including the purity of the compound and enzyme, the choice of assay, and the statistical rigor of the data analysis.[12][15]
Experimental Design: A Self-Validating System
To ensure the integrity of our results, the experimental design incorporates multiple controls:
-
Test Compound: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
-
Positive Control: Sildenafil (a known inhibitor of the target).
-
Negative Control (Vehicle): The solvent used to dissolve the compounds (e.g., DMSO), to account for any effects of the solvent on enzyme activity.
-
No Inhibitor Control: To establish the 100% activity level of the enzyme.
-
No Enzyme Control: To measure any background signal in the assay.
Comparative IC50 Determination: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide vs. Sildenafil
The following protocol outlines a robust in vitro assay for determining the IC50 value against human recombinant PDE5A1.
Experimental Protocol: A Step-by-Step Guide
1. Reagents and Materials:
-
Human recombinant PDE5A1 enzyme
-
Guaranteed purity 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and Sildenafil
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 1 mM MgCl2, 15 mM Magnesium Acetate)
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Snake venom nucleotidase
-
Fluorescent plate reader
-
384-well, low-volume, black plates
-
Anhydrous DMSO
2. Compound Preparation:
-
Prepare 10 mM stock solutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and Sildenafil in anhydrous DMSO.
-
Perform a serial dilution series in DMSO to create a range of concentrations. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended to cover a broad concentration range.[13]
3. Assay Procedure:
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted PDE5A1 enzyme in assay buffer to each well (excluding "no enzyme" controls).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of snake venom nucleotidase. This enzyme will cleave the phosphodiester bond in the remaining FAM-cGMP, generating a fluorescent signal.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Normalization: Convert the raw fluorescence data into percent inhibition. The "no inhibitor" control represents 0% inhibition, and the "no enzyme" control represents 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[12][14]
-
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
-
IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12]
Hypothetical Data Summary
The table below presents a hypothetical but realistic dataset for our test compound and the positive control, Sildenafil.
| Compound | IC50 (nM) | Hill Slope | R² of Curve Fit |
| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | 75.2 | 1.1 | 0.992 |
| Sildenafil | 3.5 | 1.0 | 0.998 |
This hypothetical data suggests that while 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide does inhibit PDE5, it is approximately 20-fold less potent than Sildenafil.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Experimental Workflow for IC50 Determination
Caption: A flowchart illustrating the key steps in the in vitro IC50 determination assay.
PDE5 Signaling Pathway and Point of Inhibition
Caption: The role of PDE5 in the cGMP signaling pathway and the mechanism of inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial determination and validation of the IC50 value for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, using PDE5 inhibition as a case study. The comparative approach, including a well-characterized positive control like Sildenafil, is essential for contextualizing the potency of a novel compound.
The hypothetical IC50 value of 75.2 nM suggests that this compound warrants further investigation. Future steps should include:
-
Selectivity Profiling: Assessing the inhibitory activity against other PDE isoforms to determine its selectivity.
-
Cell-Based Assays: Validating the in vitro findings in a cellular context to assess cell permeability and on-target effects.[16]
-
Structural Biology: Co-crystallization studies to understand the binding mode within the PDE5 active site, which can inform future structure-activity relationship (SAR) studies.
By adhering to the principles of scientific integrity, including rigorous controls, appropriate data analysis, and a clear understanding of the underlying biological mechanisms, researchers can confidently and accurately characterize the inhibitory potential of novel chemical entities.
References
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- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [URL: https://clyte.bio/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays/]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640632/]
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A Researcher's Guide to Assessing the Specificity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated pharmacological tool is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth, technical framework for evaluating the selectivity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide , a member of the pharmacologically significant pyrazole-carboxamide class of molecules. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust assessment of this compound's activity profile.
The pyrazole-carboxamide scaffold is a well-established pharmacophore in modern drug discovery, frequently associated with kinase inhibition.[1][2][3][4][5][6] Molecules bearing this core structure have been shown to target a range of kinases, including Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][3][7] Given this precedent, our investigation into the specificity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide will be centered on the hypothesis that it is a kinase inhibitor. Our primary objective is to delineate its primary target(s) and systematically identify any potential off-target interactions across the human kinome.
I. Experimental Strategy: A Tiered Approach to Specificity Profiling
A robust assessment of inhibitor specificity is not a single experiment but a multi-faceted investigation. We will employ a tiered approach, starting with a broad, high-throughput screen to map the landscape of potential interactions, followed by more focused biochemical and cellular assays to validate and quantify these interactions.
Figure 1: A tiered workflow for assessing inhibitor specificity.
II. Tier 1: Kinome-Wide Profiling - Casting a Wide Net
The first step in understanding the specificity of a potential kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a global view of its selectivity and identifies primary targets as well as potential off-targets that could lead to undesirable side effects.
There are several reputable commercial services that offer kinome profiling, and the choice of platform can depend on the desired depth of information.[8][9][10][11][12] For our initial screen of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, we will propose a radiometric assay format, such as the HotSpot™ assay, which is considered a gold standard for its sensitivity and direct measurement of phosphotransferase activity.[9][13]
Experimental Design:
-
Compound: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
-
Screening Concentration: A single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel: A comprehensive panel of over 300 human kinases.
-
Assay Format: Radiometric [³³P]-ATP filter binding assay.
-
Data Output: Percentage of inhibition at the screening concentration.
For comparative purposes, we will include two hypothetical alternative compounds:
-
Alternative 1 (FN-1501 analog): A structurally similar 1H-pyrazole-3-carboxamide known to have activity against FLT3 and CDKs.[1][2][3]
-
Alternative 2 (Broad-Spectrum Inhibitor): A known multi-kinase inhibitor, such as Staurosporine, to serve as a positive control for broad-spectrum activity.
Illustrative Data Summary:
| Kinase Target | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (% Inhibition @ 10 µM) | Alternative 1 (FN-1501 analog) (% Inhibition @ 10 µM) | Alternative 2 (Staurosporine) (% Inhibition @ 10 µM) |
| CDK2/CycA | 95% | 88% | 99% |
| CDK9/CycT1 | 92% | 75% | 98% |
| GSK3β | 85% | 45% | 97% |
| FLT3 | 40% | 91% | 99% |
| VEGFR2 | 15% | 25% | 96% |
| p38α | 10% | 8% | 95% |
| ... (over 300 other kinases) | <10% | Variable | Broad Inhibition |
Interpretation of Tier 1 Results:
The hypothetical data above suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a potent inhibitor of CDK2, CDK9, and GSK3β at 10 µM. Importantly, it shows significantly less activity against a broader range of kinases compared to the non-selective inhibitor, Staurosporine. It also displays a different selectivity profile from the structurally similar FN-1501 analog, which shows a preference for FLT3. This initial screen provides us with a clear set of primary targets to investigate further.
III. Tier 2: Biochemical Validation and Mechanism of Action
With a shortlist of putative targets, the next step is to quantify the potency of our compound against these kinases and to understand its mechanism of inhibition.
A. IC50 Determination
We will perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each of the top hits from the kinome scan.
Protocol: Enzymatic Kinase Assay (ADP-Glo™ format)
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14]
-
Prepare Reagents:
-
Kinase buffer (specific for each kinase).
-
Substrate (a peptide or protein specifically phosphorylated by the kinase).
-
ATP at the Km concentration for each respective kinase.
-
Serial dilutions of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Illustrative IC50 Data:
| Kinase Target | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide IC50 (nM) | Alternative 1 (FN-1501 analog) IC50 (nM) |
| CDK2/CycA | 25 | 150 |
| CDK9/CycT1 | 40 | 300 |
| GSK3β | 80 | >1000 |
| FLT3 | >5000 | 15 |
Interpretation of IC50 Data:
This hypothetical data confirms the high potency of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide against CDK2 and CDK9, with slightly lower potency against GSK3β. The selectivity against FLT3 is confirmed to be poor. This quantitative data strengthens our initial findings and allows for a more precise comparison with other inhibitors.
B. Mechanism of Action (MOA) Studies
To further characterize the interaction of our compound with its primary targets, we will perform kinetic studies to determine if it is an ATP-competitive inhibitor, which is common for this class of compounds.
Protocol: Kinase Assay with Varying ATP Concentrations
This experiment involves measuring the IC50 of the inhibitor at different concentrations of ATP.
-
Perform the enzymatic kinase assay as described above.
-
For each target kinase (CDK2 and CDK9), run parallel assays with ATP concentrations at Km, 5x Km, and 10x Km.
-
Determine the IC50 value at each ATP concentration.
Expected Outcome: If 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is an ATP-competitive inhibitor, we would expect to see a rightward shift in the IC50 value as the ATP concentration increases. This is because more ATP is present to compete with the inhibitor for binding to the kinase's active site.
IV. Tier 3: Cellular Target Engagement and Phenotypic Consequences
Biochemical assays are essential, but they are performed in a simplified, artificial environment. It is crucial to confirm that our compound can engage its intended target within the complex milieu of a living cell.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells.[15][16][17][18][19] The principle is that when a ligand binds to a protein, it often stabilizes the protein, leading to an increase in its melting temperature.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for CDK2
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 activity) and treat with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide (e.g., at 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of CDK2 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble CDK2 against temperature for both the compound-treated and vehicle-treated samples. The shift in the melting curve indicates target engagement.
Illustrative CETSA Data:
A successful CETSA experiment would show a rightward shift in the melting curve for CDK2 in the cells treated with 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide compared to the vehicle control, indicating that the compound is binding to and stabilizing CDK2 in the cellular environment.
B. Target-Specific Cellular Assays
The final step is to demonstrate that target engagement leads to a functional downstream consequence. Since our primary targets are CDKs, we can assess the compound's effect on cell cycle progression and the phosphorylation of a known CDK substrate.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat a synchronized cell population with increasing concentrations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide.
-
After a suitable incubation period (e.g., 24 hours), fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Expected Outcome: Inhibition of CDK2 and CDK9 would be expected to cause cell cycle arrest, likely at the G1/S or G2/M transition, which would be observable as an accumulation of cells in these phases.
Protocol: Western Blot for Phospho-Rb
The retinoblastoma protein (Rb) is a well-known substrate of CDK2.
-
Treat cells with the compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot using an antibody specific for Rb phosphorylated at a CDK2-specific site (e.g., Ser780).
-
Use an antibody for total Rb as a loading control.
Expected Outcome: A dose-dependent decrease in the level of phosphorylated Rb would provide strong evidence that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is inhibiting CDK2 activity in cells.
V. Conclusion and Future Directions
This comprehensive guide outlines a rigorous, multi-tiered strategy for assessing the specificity of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. By progressing from broad kinome screening to focused biochemical and cellular validation, researchers can build a robust and reliable profile of this compound's activity. The illustrative data presented here suggests that 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of CDK2 and CDK9.
The true value of this guide lies not in the hypothetical data, but in the logical and scientifically sound workflow it provides. By following this approach, researchers can confidently characterize the specificity of their compounds, a critical step in the development of novel chemical probes and potential therapeutic agents. Future studies could expand on this by employing chemoproteomics approaches to identify off-targets in an unbiased manner and by assessing the compound's activity in in vivo models.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it encompasses the entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to make informed safety decisions.
Hazard Identification and Risk Assessment
Analogous compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and other related structures, are consistently classified with the following hazards under the Globally Harmonized System (GHS):
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [2][3][5]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) is also noted for some similar structures.[4][5][6][7]
Therefore, 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide must be treated as a hazardous substance. Under no circumstances should this chemical be disposed of in regular trash or discharged into the sewer system.[1][8]
Safety and Disposal Data Summary
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [9] |
| Required PPE | Nitrile Gloves, Safety Goggles/Face Shield, Laboratory Coat, N95 Dust Mask (if handling powder) | [3][7][10] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents | [9][10] |
| Waste Container Type | Clearly labeled, compatible, sealable container for solid chemical waste | [1][11][12] |
| Disposal Method | Hazardous Waste Stream via a licensed professional waste disposal service | [7][13][14][15] |
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense against chemical exposure. The identified hazards necessitate stringent adherence to PPE protocols.
-
Hand Protection: Wear appropriate chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles, as specified by OSHA's eye and face protection regulations.[10]
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. Ensure it is removed before leaving the laboratory area.
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risks.[16][17] If weighing or transferring powder outside of a hood is unavoidable, an N95 dust mask is required.[3]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide and contaminated materials.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Identify a specific area within the laboratory for the temporary storage of hazardous waste containers. This area should be away from general traffic and sources of ignition or reaction, such as heat and electricity.[11]
Step 2: Prepare the Hazardous Waste Container
-
Select a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1]
-
The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide into the designated hazardous waste container using a spatula or scoop. This should be done in a chemical fume hood to contain any dust.
-
Contaminated Labware: Disposable items such as weigh boats, gloves, and paper towels contaminated with the compound must also be placed in the solid hazardous waste container.
-
Empty Stock Bottles: The original container of the chemical must also be disposed of as hazardous waste. Do not rinse the container into the sink. The first rinseate from cleaning any non-disposable glassware must be collected and disposed of as hazardous waste.[1]
Step 4: Secure and Store the Waste Container
-
After adding waste, securely close the container lid. Containers must be kept closed at all times unless waste is actively being added.[12]
-
Store the container in your designated satellite accumulation area.
-
Regularly inspect the container for any signs of leakage or degradation.[11]
Step 5: Arrange for Final Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a contracted licensed waste carrier.[13][14]
-
Waste must be disposed of in compliance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][18][19]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of the target compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like sand or vermiculite.[13]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[7][10]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Do not allow the spilled product or cleanup materials to enter drains.[13][15]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][20]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][20]
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.
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A Senior Application Scientist's Guide to Handling 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive, evidence-based safety culture. This guide provides a detailed operational plan for the safe handling of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment, prioritizing the protection of all laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific toxicological data for 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide is not extensively published, a comprehensive analysis of structurally similar pyrazole carboxamide derivatives allows for a robust and conservative risk assessment. Data from analogous compounds consistently indicate the following hazards under the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging eye irritation.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][5][6]
Given these classifications, we must operate under the assumption that this compound presents a significant risk to the skin, eyes, and respiratory system. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of airborne particulates.
The Hierarchy of Controls: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective way to ensure safety is to minimize exposure at the source through robust engineering controls.
-
Chemical Fume Hood: All manipulations of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is the primary method for preventing respiratory exposure to fine powders or aerosols of the compound.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential contaminants.[8][9]
-
Safety Equipment: Facilities must be equipped with an accessible and fully functional eyewash station and safety shower.[8][9]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection when engineering controls are properly in use.
Eye and Face Protection
Due to the classification as a serious eye irritant, eye protection is non-negotiable.
-
Required: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times when handling the compound.[1][8][10] Standard safety glasses with side shields do not offer adequate protection from splashes or airborne powder.[11]
-
Recommended for High-Risk Operations: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure.[7][12]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.
-
Gloves: Chemically resistant nitrile gloves are the minimum requirement. Given the potential for unknown sensitization properties, double-gloving is strongly recommended as a best practice.[7] If a splash occurs, the outer glove can be safely removed and replaced without compromising the inner layer of protection.[11] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[12] This provides a removable barrier to protect street clothes and skin from contamination.
-
Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory.[12] No skin should be exposed between the lab coat and footwear.
Respiratory Protection
When all work is conducted within a chemical fume hood, specific respiratory protection is typically not required. However, it is essential for specific scenarios:
-
Emergency Situations: In the event of a significant spill or release outside of a fume hood, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used by trained emergency response personnel.[1][10]
-
Maintenance or Cleaning: For tasks like decontaminating a large area or servicing equipment where aerosol generation is possible, a minimum of an N-95 respirator should be worn.[11] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training, compliant with OSHA 29 CFR 1910.134.[8]
| Protection Type | Required PPE | Key Considerations & Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Primary method to prevent inhalation of dust/aerosols.[7] |
| Eye/Face | Chemical Splash Goggles (EN166/OSHA Compliant) | Protects against serious eye irritation from splashes or airborne powder.[1][8] |
| Face Shield (over goggles) | Required for high-splash-risk procedures.[7][12] | |
| Skin/Body | Double Nitrile Gloves | Prevents skin irritation and provides a safe method for doffing a contaminated outer layer.[7][11] |
| Flame-Resistant Lab Coat | Protects skin and clothing from contamination.[12] | |
| Full-length pants & closed-toe shoes | Ensures no exposed skin on the lower body.[12] | |
| Respiratory | Not required for standard fume hood work | A fume hood provides adequate respiratory protection. |
| N-95 or higher respirator | Required for spill cleanup or maintenance outside of a fume hood.[11] |
Procedural Discipline: PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination. Follow this sequence precisely.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures in Case of Exposure
Immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5][6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][2][6]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or if breathing is difficult, seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Decontamination and Disposal
Proper disposal is a key component of the safety lifecycle.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Chemical Waste: Unused compound and contaminated materials must be disposed of as hazardous chemical waste.[13] This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][9][14] Under no circumstances should this material be disposed of down the drain or in regular trash.[13]
By adhering to this comprehensive guide, researchers can confidently handle 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, ensuring both personal safety and the integrity of their scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
